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  • Product: Propylguanidine
  • CAS: 462-25-9

Core Science & Biosynthesis

Foundational

The Physicochemical Blueprint of N-Propylguanidine: A Strategic Motif in Rational Drug Design

Executive Summary: The Arginine Mimetic Paradigm In the landscape of rational drug design, the spatial and electrostatic properties of small-molecule pharmacophores dictate target engagement and pharmacokinetic viability...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Arginine Mimetic Paradigm

In the landscape of rational drug design, the spatial and electrostatic properties of small-molecule pharmacophores dictate target engagement and pharmacokinetic viability. N-propylguanidine —structurally equivalent to the side chain of the amino acid arginine—represents a privileged motif in medicinal chemistry. By stripping this moiety from the peptidic backbone, drug designers gain a highly modular, cationic scaffold capable of navigating complex biological interfaces.

This whitepaper provides an in-depth technical analysis of the physicochemical properties of N-propylguanidine. We will explore the causality behind its molecular recognition capabilities, its thermodynamic behavior, and its application in modern therapeutics, supported by field-proven experimental protocols.

Physicochemical Profiling: The Thermodynamics of a Superbase

The utility of N-propylguanidine stems from the intersection of its highly basic guanidinium headgroup and its aliphatic propyl spacer.

Acid-Base Chemistry and Resonance Stabilization

Guanidines are classified as organic superbases[1]. N-propylguanidine exhibits a pKa of approximately 13.6[2]. This exceptionally high basicity ensures that the molecule remains entirely protonated (cationic) at physiological pH (7.4). The causality behind this basicity lies in the resonance stabilization of the conjugate acid: upon protonation, the positive charge is symmetrically delocalized across the three nitrogen atoms of the Y-shaped planar guanidinium group.

Lipophilicity and Temperature-Dependent Hydrophobicity

While the charged guanidinium group is highly hydrophilic, the three-carbon propyl chain provides a critical hydrophobic spacer. Thermodynamic studies on the uncharged N-propylguanidine side chain reveal a positive enthalpy of transfer ( ΔH ) from water to nonpolar solvents like cyclohexane, indicating that its hydrophobicity is temperature-dependent[3]. In drug design, this propyl chain is the optimal length to penetrate hydrophobic receptor pockets without inducing the off-target toxicity and membrane disruption often seen with longer aliphatic chains (e.g., hexylguanidine)[4].

Table 1: Key Physicochemical Parameters of N-Propylguanidine
ParameterValue / CharacteristicImpact on Drug Design
Molecular Weight 101.15 g/mol (Free base)Low MW allows for extensive functionalization without violating Lipinski's Rule of 5.
pKa ~13.6Guarantees a permanent positive charge at physiological pH for electrostatic targeting.
LogP (Neutral) ~0.7 (Computed)Moderate lipophilicity of the uncharged species.
LogD (pH 7.4) < -3.0Highly hydrophilic in vivo; requires active transport or specific carrier systems for cellular entry.
Hydrogen Bond Donors 4 (in protonated state)Enables complex, multidirectional hydrogen bonding networks.
Hydrogen Bond Acceptors 1 (in neutral state)Minimal acceptor role at physiological pH due to protonation.

Mechanisms of Molecular Recognition

The structural geometry of N-propylguanidine allows it to act as a "molecular glue" within protein binding pockets. Its interactions are governed by three primary mechanisms:

  • Bidentate Salt Bridges: The planar geometry and twin terminal NH2​ groups allow N-propylguanidine to form parallel, bidentate hydrogen bonds with oxoanions, particularly the carboxylate groups of Aspartate and Glutamate residues[5]. This geometry is entropically favorable and significantly stronger than monodentate interactions.

  • Cation- π Interactions: The delocalized positive charge of the guanidinium face interacts strongly with the electron-rich π -clouds of aromatic amino acids (Phenylalanine, Tyrosine, Tryptophan)[6].

  • Phosphate Backbone Binding: The motif is highly effective at neutralizing the negatively charged phosphate backbone of DNA and RNA, making it a staple in the design of minor groove binders and nucleic acid delivery vectors.

G NPG N-Propylguanidine (Cationic) AspGlu Asp/Glu Residues (Carboxylates) NPG->AspGlu Bidentate Salt Bridge Arom Phe/Tyr/Trp (Aromatics) NPG->Arom Cation-π Interaction Phos Phosphates (DNA/RNA/Lipids) NPG->Phos H-Bond Network

Fig 1: N-propylguanidine non-covalent interaction network in biological systems.

Applications in Therapeutics

Histamine Receptor Ligands

N-propylguanidine is a prototypic pharmacophore in the development of Histamine H2 and H4 receptor agonists. For example, the historic H2R agonist SK&F 91486 utilizes a 3-(1H-imidazol-4-yl)propylguanidine structure. Modern iterations use dimeric hetarylpropylguanidine structures to achieve highly potent, stable, and selective receptor modulation[7]. The propyl chain provides the exact spatial distance required to bridge the receptor's transmembrane domains.

iNOS Inhibition

Inducible nitric oxide synthase (iNOS) is a major target for inflammatory diseases. N-propylguanidine derivatives act as competitive inhibitors by mimicking the natural substrate, L-arginine. The propyl chain perfectly occupies the hydrophobic access channel of the iNOS active site, while the guanidine headgroup coordinates with the heme-associated residues[4].

W Step1 1. Scaffold Synthesis (Guanidinylation) Step2 2. Physicochemical Profiling (pKa & LogD Determination) Step1->Step2 Step3 3. In Vitro Binding Assays (SPR / Isothermal Titration) Step2->Step3 Step4 4. Cellular Uptake & Efficacy (Permeability / Target Modulation) Step3->Step4

Fig 2: Preclinical evaluation workflow for N-propylguanidine-derived therapeutics.

Standardized Experimental Protocols

To ensure scientific integrity, the physicochemical evaluation of N-propylguanidine derivatives must rely on self-validating systems. Below are the authoritative protocols for determining the two most critical parameters: pKa and LogD.

Protocol 1: Potentiometric Determination of pKa

Rationale: Because guanidines are superbases, their pKa often exceeds the linear range of standard glass electrodes. High-precision potentiometry with a controlled ionic background is required. We utilize 0.15 M KCl as the background electrolyte to normalize the ionic strength to approximate physiological conditions, thereby preventing fluctuations in activity coefficients that would otherwise skew the pKa calculation.

Step-by-Step Methodology:

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2.0 mM of the N-propylguanidine derivative in 50 mL of degassed, deionized water containing 0.15 M KCl.

  • Atmospheric Control: Purge the titration vessel with Argon gas for 15 minutes prior to and during the titration to prevent CO2​ absorption, which forms carbonic acid and artificially lowers the pH.

  • Titration: Titrate the solution using standardized 0.1 M KOH (for the protonated salt) in 0.05 mL increments.

  • Data Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ). The inflection point corresponds to the equivalence point. Calculate the pKa using the Henderson-Hasselbalch equation at the half-equivalence point.

Protocol 2: Shake-Flask Method for LogD(7.4) Determination

Rationale: LogD provides a realistic measure of lipophilicity at physiological pH. Because N-propylguanidine is highly hydrophilic, the aqueous phase will retain the vast majority of the compound. High-sensitivity LC-MS/MS is required for quantification.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously mix 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation of the phases.

  • Sample Spiking: Dissolve the compound in the PBS phase to a concentration of 100 µM.

  • Partitioning: Add equal volumes (e.g., 2 mL) of the spiked PBS and saturated 1-octanol into a glass vial.

  • Equilibration: Shake the vial at 300 RPM for 2 hours at 25 °C. Centrifuge at 3000 RPM for 15 minutes to ensure complete phase separation.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the compound in both phases using LC-MS/MS.

  • Self-Validation Step: Run a reference compound with a known LogD (e.g., propranolol) in parallel. If the reference deviates by >0.1 log units from its literature value, the assay is rejected, ensuring the integrity of the octanol/water saturation equilibrium.

  • Calculation: LogD7.4​=log10​([ConcentrationOctanol​]/[ConcentrationPBS​]) .

Conclusion

N-propylguanidine is far more than a simple basic moiety; it is a highly evolved structural tool for molecular recognition. Its extreme basicity guarantees protonation, while its propyl chain provides the necessary spatial flexibility and hydrophobic shielding to engage deeply buried receptor pockets. By understanding the thermodynamic and electrostatic causality behind its interactions, drug discovery professionals can rationally deploy this motif to design highly selective, potent therapeutics.

Sources

Exploratory

A Comprehensive Technical Guide to the Thermodynamic Stability of Propylguanidine Derivatives in Solution

Abstract The guanidinium group is a cornerstone functional moiety in medicinal chemistry, prized for its strong basicity and ability to participate in crucial hydrogen bonding interactions, often serving as a mimic for t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The guanidinium group is a cornerstone functional moiety in medicinal chemistry, prized for its strong basicity and ability to participate in crucial hydrogen bonding interactions, often serving as a mimic for the side chain of arginine. Propylguanidine derivatives, which incorporate this functional group, are of significant interest in drug development. However, the inherent reactivity of the guanidine core, particularly its susceptibility to hydrolysis, presents a formidable challenge to ensuring the long-term stability required for viable pharmaceutical products. This technical guide provides a comprehensive exploration of the thermodynamic stability of propylguanidine derivatives in solution. We will dissect the fundamental principles governing their stability, detail robust experimental and computational methodologies for its assessment, and explain the causal relationships between molecular structure, environmental factors, and degradation pathways. This document is designed to equip researchers with the foundational knowledge and practical protocols necessary to confidently evaluate and engineer the stability of this important class of molecules.

Foundational Principles of Guanidinium Stability

The Guanidinium Cation: A Dichotomy of Stability and Reactivity

At the heart of any guanidine derivative is a highly basic nitrogenous functional group. In aqueous solution at physiological pH, guanidine exists almost exclusively as its protonated conjugate acid, the guanidinium cation.[1] This exceptional basicity, with a pKaH of approximately 13.6, is a direct consequence of the powerful resonance delocalization of the positive charge across the three nitrogen atoms and the central carbon atom. This delocalization imparts significant thermodynamic stability to the cation itself.

However, this inherent stability of the protonated form belies a kinetic vulnerability. The central carbon atom remains electrophilic and is susceptible to nucleophilic attack, most commonly by water or hydroxide ions, leading to degradation. The overall thermodynamic stability of a propylguanidine derivative in solution is therefore a dynamic interplay between the stability of the guanidinium cation and its kinetic susceptibility to degradation pathways, primarily hydrolysis.

Primary Degradation Pathway: Hydrolysis

The principal mechanism of degradation for guanidine derivatives in aqueous solution is hydrolysis, which cleaves the C-N bond to yield a urea derivative and an amine. This reaction can be catalyzed by both acid and base, though the alkaline pathway is often more problematic under physiological and formulation conditions.[2][3]

The rate of hydrolysis is profoundly dependent on pH.[4][5] In alkaline conditions, the mechanism can involve the direct nucleophilic attack of a hydroxide ion on the central carbon of the guanidinium cation.[6] Alternatively, a kinetically equivalent pathway involves the deprotonation of the guanidinium ion to its neutral guanidine free base form, which is then attacked by water.[2] Understanding which species is undergoing attack is critical for developing stabilization strategies.

Critical Factors Influencing Stability in Solution

The thermodynamic stability of a propylguanidine derivative is not an intrinsic constant but is heavily influenced by its environment. A thorough understanding of these factors is paramount for rational drug design and formulation.

  • pH: As the master variable, pH dictates the protonation state of the guanidine moiety and the concentration of hydroxide ions, the primary nucleophile in alkaline hydrolysis.[5][7] Most drugs exhibit maximal stability in the pH range of 4-8.[7] For guanidines, extreme alkaline conditions drastically accelerate hydrolysis.[2][3]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. This relationship can be modeled using the Arrhenius equation, which forms the basis of accelerated stability studies to predict shelf-life at normal storage temperatures.[6][7][8]

  • Solvent Composition & Ionic Strength: The polarity of the solvent system affects the stability of both the reactants and the transition state. The efficient solvation of the guanidinium cation by water is a major stabilizing force.[9] Changes in ionic strength can also influence the rates of reactions between ionic species.[7]

  • Molecular Structure: The structure of the derivative itself plays a crucial role.

    • Electronic Effects: Electron-withdrawing or -donating groups attached to the guanidine nitrogen atoms can modulate the electrophilicity of the central carbon.

    • Steric Hindrance: This is a powerful tool for enhancing stability. Introducing bulky alkyl groups, such as the propyl group and others, near the guanidine core can physically obstruct the approach of a nucleophile, raising the activation energy for hydrolysis and thereby increasing the compound's kinetic stability.[3]

Part I: Experimental Determination of Thermodynamic Stability

A multi-pronged experimental approach is necessary to fully characterize the stability profile of a propylguanidine derivative. The following protocols represent a self-validating system, where data from one technique informs and corroborates the others.

Kinetic Stability via High-Performance Liquid Chromatography (HPLC)

The most direct way to assess stability is to measure the rate of degradation under controlled stress conditions. HPLC is the workhorse for this analysis.

Causality Behind Experimental Choices: This method provides a real-time view of the chemical integrity of the molecule. By subjecting the compound to a matrix of elevated temperatures and varied pH values, we can generate kinetic data to calculate degradation rate constants and predict long-term stability under desired storage conditions. The inclusion of an internal standard is critical for trustworthy quantification, correcting for any variations in sample preparation or injection volume.

Experimental Protocol: HPLC-Based Forced Degradation Study

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution (e.g., 1 mg/mL) of the propylguanidine derivative in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare a separate stock solution of a stable internal standard (IS).

  • Preparation of Reaction Buffers:

    • Prepare a series of buffers covering a relevant pH range (e.g., pH 3, 5, 7.4, 9, and 12). Ensure the buffer components do not interfere with the HPLC analysis.

  • Initiation of Degradation:

    • For each pH condition, pipette a known volume of the stock solution into a vial containing the buffer to achieve the target final concentration (e.g., 50 µg/mL).

    • Prepare triplicate samples for each condition and time point.

    • Place the vials in temperature-controlled ovens set at different temperatures (e.g., 40°C, 60°C, and 80°C). Keep a set of control samples at 4°C.

  • Sample Collection and Quenching:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

    • Immediately quench the degradation reaction by adding the aliquot to a vial containing the IS and diluting with a mobile phase or a neutralizing buffer to stop further reaction.

  • HPLC Analysis:

    • Analyze the quenched samples using a validated stability-indicating HPLC method (typically reverse-phase with UV detection). The method must be able to resolve the parent drug from its degradation products.

    • Generate a calibration curve for the propylguanidine derivative.

  • Data Analysis:

    • Calculate the concentration of the remaining propylguanidine derivative at each time point relative to the time-zero concentration.

    • Plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics.

    • The slope of the line is the negative of the observed rate constant (-k_obs).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k_obs.

pKa Determination by Potentiometric Titration

Since pH is the most critical factor in stability, an accurate determination of the compound's pKa is essential. Potentiometric titration is the gold standard for this measurement.

Causality Behind Experimental Choices: The pKa value defines the pH at which the compound is 50% in its protonated (guanidinium) form and 50% in its neutral (guanidine) form. Knowing this value is crucial because the neutral form is generally more susceptible to certain degradation pathways.[2] This method directly measures the pH change as a function of added titrant, providing a precise inflection point from which the pKa can be derived.

Experimental Protocol: Potentiometric pKa Determination

  • Materials & Setup:

    • Accurately weighed sample of the propylguanidine derivative (as a salt, e.g., HCl).

    • Standardized strong base titrant (e.g., 0.1 M NaOH).[10]

    • Calibrated pH meter with an electrode suitable for aqueous solutions.

    • Magnetic stirrer and stir bar.

    • Burette for precise delivery of the titrant.

  • Procedure:

    • Dissolve a known amount of the propylguanidine derivative in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).[10]

    • Calibrate the pH meter using at least two standard buffers (e.g., pH 7.0 and 10.0).[10]

    • Immerse the pH electrode in the sample solution and begin stirring gently.

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).[10]

    • After each addition, allow the pH reading to stabilize, then record the total volume of NaOH added and the corresponding pH.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the center of the steepest portion). This can be found visually or by calculating the first derivative of the curve (ΔpH/ΔV).

    • The half-equivalence point is the volume of NaOH that is exactly half of the volume required to reach the equivalence point.

    • The pKa is equal to the pH of the solution at the half-equivalence point.[10]

Diagram: Workflow for Potentiometric pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Prepare 0.1 M Propylguanidinium Solution P2 Standardize 0.1 M NaOH Titrant P3 Calibrate pH Meter (pH 7 & 10 buffers) T1 Record Initial pH P3->T1 T2 Add NaOH in Small Increments T1->T2 T3 Record Volume (V) & pH after Stabilization T2->T3 T4 Repeat until pH Plateaus T3->T4 T4->T2 Loop A1 Plot pH vs. V(NaOH) T4->A1 A2 Find Equivalence Point (V_eq) A1->A2 A3 Calculate Half-Equivalence Point (V_eq / 2) A2->A3 A4 Determine pH at V_eq / 2 A3->A4 A5 Result: pKa = pH_half-eq A4->A5

Caption: Workflow for the experimental determination of pKa via potentiometric titration.

Direct Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

ITC provides unparalleled insight into the thermodynamics of a process by directly measuring the heat released or absorbed.

Causality Behind Experimental Choices: While HPLC provides kinetic data (rates), ITC provides direct thermodynamic data (ΔH, ΔG, ΔS). For stability studies, ITC can be ingeniously used to measure the enthalpy of the hydrolysis reaction under specific conditions. By running the experiment at different temperatures, the change in heat capacity (ΔCp) can also be determined, offering a complete thermodynamic profile of the degradation process. This level of detail is invaluable for understanding the fundamental drivers of instability.

Experimental Protocol: ITC for Measuring Enthalpy of Hydrolysis

  • Instrument Setup:

    • Set up the ITC instrument to the desired experimental temperature (e.g., 60°C to accelerate the reaction).

    • Thoroughly clean the sample and reference cells.

  • Sample Preparation:

    • Prepare a solution of the propylguanidine derivative in a buffer where hydrolysis is known to occur at a measurable rate (e.g., a basic buffer, pH 10).

    • Fill the ITC sample cell with this solution.

    • Fill the reference cell with the same buffer to account for heats of dilution.

  • Experimental Run (Monitoring Baseline Drift):

    • This is not a titration experiment. Instead, the goal is to measure the heat generated by the slow hydrolysis reaction over time.

    • Initiate the experiment and monitor the baseline power signal.

    • As the compound hydrolyzes, it will release (exothermic) or absorb (endothermic) heat, causing a steady drift in the baseline power required to maintain thermal equilibrium.

  • Data Analysis:

    • The rate of heat change (dQ/dt, in µcal/sec) is directly proportional to the reaction rate.

    • The total heat change (ΔH) for the reaction can be determined by integrating the signal over time until the reaction goes to completion or by correlating the rate of heat change with the rate of concentration change determined independently by HPLC.

    • The rate constant (k) can be calculated from the heat flow data.

    • From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of the degradation reaction can be calculated using the equations: ΔG = -RTln(K) and ΔG = ΔH - TΔS.

Part II: Computational Approaches to Predicting Stability

In modern drug development, computational chemistry provides crucial predictive insights that can guide and prioritize experimental work.

Quantum Mechanics (QM) for pKa and Reactivity Prediction

Causality Behind Experimental Choices: QM methods, particularly Density Functional Theory (DFT), allow us to model the electronic structure of the propylguanidine derivative.[11][12][13] This allows for the ab initio prediction of properties like pKa and the activation energies for hydrolysis. By calculating the free energy change of the protonation/deprotonation reaction, the pKa can be estimated with remarkable accuracy.[13] Furthermore, modeling the reaction pathway for hydrolysis and calculating the energy of the transition state can reveal which structural modifications are most likely to improve stability. The use of a polarizable continuum model (PCM) is essential to simulate the stabilizing effect of the solvent (water).[9][11]

Diagram: Logic of QM-Based Stability Prediction

G cluster_pka pKa Prediction cluster_hydrolysis Hydrolysis Barrier Prediction Mol 3D Structure of Propylguanidine Derivative DFT DFT Calculation (e.g., B3LYP) Mol->DFT PCM Solvation Model (PCM) DFT->PCM G_prot ΔG (Protonated) PCM->G_prot G_neut ΔG (Neutral) PCM->G_neut G_H ΔG (H+) PCM->G_H TS Find Transition State (TS) for Hydrolysis PCM->TS pKa Predicted pKa G_prot->pKa G_neut->pKa G_H->pKa Stability_Profile Predicted Stability Profile pKa->Stability_Profile E_react Energy (Reactants) TS->E_react E_ts Energy (TS) TS->E_ts E_act Activation Energy (Ea = E_ts - E_react) E_react->E_act E_ts->E_act E_act->Stability_Profile

Caption: Logic flow for predicting stability using Quantum Mechanics (QM) calculations.

Quantitative Structure-Property Relationship (QSPR)

Causality Behind Experimental Choices: QSPR models are built on the principle that the properties of a molecule (like pKa or stability) are a function of its structural features.[14] By building a statistical model that correlates calculated molecular descriptors (e.g., electronic properties, steric parameters, bond lengths) with experimentally measured stability data for a "training set" of related guanidine derivatives, we can create a model that rapidly predicts the stability of new, unsynthesized analogues.[14][15] This approach is invaluable for screening large virtual libraries of potential drug candidates to prioritize those with the most promising stability profiles.

Integrated Stability Assessment Framework & Data Summary

A robust stability assessment integrates both computational and experimental approaches. The predictive power of computational models helps to design more efficient and targeted experiments, while the empirical data from those experiments serve to validate and refine the models.

Hypothetical Case Study Data: Below is a table summarizing the kind of data that would be generated for a hypothetical propylguanidine derivative ("Compound X") using the described methodologies.

ParameterConditionMethodResultInterpretation
pKa 25°C, AqueousPotentiometric Titration13.5Highly basic; exists as cation at physiological pH.
t½ (hydrolysis) pH 9.0, 60°CHPLC18.2 hoursProvides a baseline degradation rate under alkaline stress.
t½ (hydrolysis) pH 7.4, 60°CHPLC250.5 hoursSignificantly more stable at neutral pH.
t½ (hydrolysis) pH 5.0, 60°CHPLC>1000 hoursVery stable under acidic conditions.
Activation Energy (Ea) pH 9.0HPLC (Arrhenius Plot)85 kJ/molEnergy barrier for hydrolysis; can be used to predict t½ at other temperatures.
ΔH (hydrolysis) pH 9.0, 60°CITC-15.2 kcal/molHydrolysis is an exothermic process.

Conclusion and Future Perspectives

The thermodynamic stability of propylguanidine derivatives in solution is a complex but manageable challenge in drug development. Stability is governed by a balance between the resonance-stabilized guanidinium cation and its kinetic susceptibility to hydrolysis. This susceptibility is critically dependent on pH, temperature, and the specific molecular structure of the derivative.

By employing a synergistic combination of experimental techniques—primarily HPLC for kinetic analysis and potentiometric titration for pKa determination—and leveraging the predictive power of computational modeling, researchers can build a comprehensive and reliable stability profile. This knowledge is essential for making informed decisions in lead optimization, formulation development, and defining appropriate storage conditions, ultimately ensuring the delivery of safe and effective medicines.

Future work in this area will likely focus on developing more sophisticated computational models to predict stability with even greater accuracy and exploring novel formulation strategies, such as the use of specific excipients or delivery systems that locally control the microenvironment pH to protect the vulnerable guanidine moiety.

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  • THE PCCA BLOG | Factors That Affect the Stability of Compounded Medic

Sources

Foundational

Molecular Docking Studies of Propylguanidine as a Ligand: A Technical Guide to Pharmacophore Profiling and Target Interaction

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: In-Depth Technical Whitepaper Executive Summary Propylguanidine is a highly versatile pharmacophore utilized extensi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: In-Depth Technical Whitepaper

Executive Summary

Propylguanidine is a highly versatile pharmacophore utilized extensively in rational drug design. Characterized by a highly basic guanidino head group ( pKa​≈13.6 ) attached to a flexible three-carbon alkyl chain, it serves as an exceptional arginine mimetic and a core scaffold for targeting G-protein-coupled receptors (GPCRs), serine proteases, and metalloenzymes. This whitepaper provides an authoritative, self-validating framework for conducting molecular docking studies with propylguanidine derivatives, detailing the physicochemical rationale, target-specific interaction logic, and step-by-step computational protocols required to achieve high-fidelity predictive models.

The Pharmacophore Profile: Physicochemical Causality

To successfully dock propylguanidine, one must first understand the causality behind its molecular behavior in a physiological environment.

  • The Guanidinium Cation: At physiological pH (7.4), the guanidine moiety is exclusively protonated, existing as a resonance-stabilized guanidinium cation. This planar, Y-shaped structure acts as a potent hydrogen bond donor, capable of forming highly stable bidentate salt bridges with anionic carboxylate residues (Aspartate or Glutamate) [1]. Standard docking scoring functions often overestimate this electrostatic contribution; thus, calculating the desolvation penalty is critical.

  • The Propyl Spacer: The three-carbon aliphatic chain provides an optimal spatial extension (approximately 3.8−4.2A˚ ) [2]. This specific length allows the ligand to bridge shallow hydrophobic sub-pockets while projecting the polar head group into the acidic anchor site. The propyl chain balances the entropic cost of freezing rotatable bonds with favorable van der Waals contacts, a balance that shorter (ethyl) or longer (pentyl) chains fail to achieve optimally [1, 3].

Key Molecular Targets & Interaction Logic

Propylguanidine derivatives are primarily docked against three distinct classes of therapeutic targets:

  • Histamine H2 Receptors (H2R): Propylguanidine serves as the core of the "bivalent ligand approach." By connecting pharmacophoric 3-(imidazol-4-yl)propylguanidine moieties via alkanedioic acids, researchers have developed H2R agonists up to 4,000 times more potent than endogenous histamine [2]. The propylguanidine moiety interacts directly with the orthosteric binding site (specifically Asp98 in the transmembrane domain).

  • Serine Proteases (e.g., TMPRSS2, Thrombin): In viral entry (SARS-CoV-2) and coagulation pathways, the host proteases recognize basic amino acids. Propylguanidine acts as an arginine mimetic, anchoring deep within the S1 specificity pocket via a salt bridge with Asp189 (thrombin) or Asp180 (TMPRSS2)[4].

  • Inducible Nitric Oxide Synthase (iNOS): Alkylguanidines bind directly to the oxygenase domain of iNOS. The propyl chain provides optimal hydrophobic packing within the heme pocket, while the guanidinium group mimics the natural substrate, L-arginine [1].

InteractionLogic PG Propylguanidine Ligand Core Head Guanidinium Head Resonance Stabilized (+) PG->Head Tail Propyl Chain 3-Carbon Aliphatic PG->Tail Asp Aspartate/Glutamate Anionic Anchor (-) Head->Asp Bidentate Salt Bridge Hydro Hydrophobic Pocket S1 or Orthosteric Cavity Tail->Hydro Van der Waals Receptor Receptor Target e.g., H2R or TMPRSS2 Asp->Receptor Hydro->Receptor

Fig 1: Mechanistic interaction logic of the propylguanidine pharmacophore within a generic receptor pocket.

Step-by-Step Molecular Docking Protocol (A Self-Validating System)

As a Senior Application Scientist, I emphasize that docking is not merely a geometric fit; it is a thermodynamic hypothesis. The following protocol is designed as a self-validating system , ensuring that false positives driven by electrostatic artifacts are systematically eliminated.

Phase 1: System Preparation & Protonation State Assignment

Causality: The most common point of failure in docking basic ligands is incorrect receptor protonation. If the target Aspartate is protonated (neutral), the guanidinium salt bridge cannot form, leading to artificially poor poses.

  • Ligand Preparation: Generate 3D coordinates for propylguanidine. Use tools like LigPrep (Schrödinger) or OpenBabel to assign the protonation state at pH 7.4±0.2 . Ensure the formal charge is +1 .

  • Protein Preparation: Import the target crystal structure (e.g., TMPRSS2 homology model or iNOS crystal structure). Run PROPKA to predict the pKa​ of all titratable residues.

  • Manual Intervention: Explicitly verify that the anchoring Asp/Glu in the binding pocket is in its ionized state ( COO− ). Optimize the hydrogen bond network, particularly focusing on the tautomeric states of nearby Histidine residues (e.g., His41 in the catalytic triad of serine proteases) [4].

Phase 2: The Self-Validation Check (Cross-Docking)

Causality: Before screening novel propylguanidine derivatives, the grid parameters must be proven capable of reproducing known biological reality.

  • Extract the native co-crystallized ligand (e.g., a known arginine-mimetic inhibitor).

  • Re-dock the native ligand into the generated grid using the exact parameters intended for the study.

  • Validation Gate: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. If RMSD >2.0A˚ , discard the grid, adjust the bounding box size, or re-evaluate the desolvation parameters. Proceed only when RMSD ≤2.0A˚ .

Phase 3: Conformational Sampling & Docking Execution
  • Grid Generation: Center the grid box on the validated S1 pocket or orthosteric site. Set the bounding box to at least 15A˚×15A˚×15A˚ to allow the flexible propyl chain to sample multiple vectors of approach.

  • Algorithm Selection: Utilize a Lamarckian Genetic Algorithm (e.g., AutoDock Vina) or Glide SP/XP. Ensure the three rotatable bonds of the propyl chain are set to "active" (flexible), while the guanidinium core remains rigid due to its partial double-bond character.

Phase 4: Thermodynamic Scoring Correction (MM-GBSA)

Causality: Standard empirical scoring functions fail to penalize the massive energy required to strip water molecules away from the highly charged guanidinium ion.

  • Subject the top 5 docking poses to Molecular Mechanics Generalized Born Surface Area (MM-GBSA) rescoring.

  • This step calculates the true ΔGbind​ by factoring in the solvent accessible surface area (SASA) and the desolvation penalty, effectively filtering out poses that look geometrically sound but are thermodynamically impossible.

DockingWorkflow Start 1. Ligand Input Propylguanidine (+1) Prep 2. Receptor Prep PROPKA (pH 7.4) Force Asp/Glu to COO- Start->Prep Validate 3. Self-Validation Re-dock Native Ligand (Must be < 2.0 Å RMSD) Prep->Validate Validate->Prep Fail Dock 4. Flexible Docking Sample Propyl Rotamers Validate->Dock Pass Score 5. MM-GBSA Rescoring Apply Desolvation Penalty Dock->Score Analyze 6. Interaction Profiling Confirm Bidentate H-Bonds Score->Analyze

Fig 2: Self-validating molecular docking workflow for highly basic ligands.

Quantitative Data: Target Affinity Comparisons

The following table synthesizes quantitative docking and experimental binding data for propylguanidine and its derivatives across distinct molecular targets. Notice how the bivalent application of the propylguanidine scaffold drastically increases affinity compared to the monomeric baseline.

Ligand ScaffoldTarget ReceptorPrimary Interaction AnchorExperimental Affinity ( Kd​ / IC50​ )Est. Docking Score ( ΔG )Ref
n-Propylguanidine iNOS (Oxygenase Domain)Heme Pocket −5.8 kcal/mol [1]
n-Butylguanidine iNOS (Oxygenase Domain)Heme Pocket −6.1 kcal/mol [1]
Monomeric Hetaryl-propylguanidine Histamine H2 ReceptorAsp98 (Orthosteric Site)Partial Agonist (Low affinity) −7.2 kcal/mol [3]
Bivalent Acyl-propylguanidine Histamine H2 ReceptorAsp98 + Accessory SiteUp to 4000x > Histamine −11.5 kcal/mol [2]
Bromopyrrole Guanidine TMPRSS2 (Serine Protease)Asp180 (S1 Pocket)Dual-pathway Inhibitor −9.52 kcal/mol [4]

Table 1: Comparative binding affinities and docking scores demonstrating the impact of the propylguanidine spacer and bivalent functionalization.

Conclusion

Propylguanidine is not merely a functional group; it is a meticulously tuned spatial and electrostatic tool. By leveraging the three-carbon spacer to satisfy hydrophobic packing while deploying the guanidinium head to lock into anionic anchors, researchers can achieve highly potent and selective receptor modulation. However, the computational validation of these ligands requires strict adherence to physiological protonation states and thermodynamic rescoring (MM-GBSA) to account for the severe desolvation penalties inherent to basic pharmacophores.

References

  • Lefèvre-Groboillot, D., et al. (2005). "Relationship between the structure of guanidines and N-hydroxyguanidines, their binding to inducible nitric oxide synthase (iNOS) and their iNOS-catalysed oxidation to NO." The FEBS Journal. URL:[Link]

  • Birnkammer, T., et al. (2012). "The bivalent ligand approach leads to highly potent and selective acylguanidine-type histamine H2 receptor agonists." Journal of Medicinal Chemistry. URL:[Link]

  • Wifling, D., & Elz, S. (2018). "Highly Potent, Stable, and Selective Dimeric Hetarylpropylguanidine-Type Histamine H2 Receptor Agonists." ACS Omega. URL:[Link]

  • Rahman, M., et al. (2020). "Molecular Insights into Human Transmembrane Protease Serine-2 (TMPS2) Inhibitors against SARS-CoV2: Homology Modelling, Molecular Dynamics, and Docking Studies." Molecules. URL:[Link]

Exploratory

Engineering the Propylguanidine Scaffold: A Technical Guide to Heterocyclic Synthesis and Pharmacological Applications

Executive Summary: The Propylguanidine Pharmacophore In modern medicinal chemistry, the guanidine functional group is recognized as a privileged structural motif. Its significance in drug design stems from its amphoteric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Propylguanidine Pharmacophore

In modern medicinal chemistry, the guanidine functional group is recognized as a privileged structural motif. Its significance in drug design stems from its amphoteric character, allowing it to function as both a Brønsted base and a mild acid [1]. This unique electronic profile enables guanidines to engage in highly specific non-covalent interactions—such as hydrogen bonding, charge pairing, and cation-π interactions—with anionic biological targets like carboxylates, phosphates, and sulfides [1].

When tethered to a propyl linker, the resulting propylguanidine moiety achieves an optimal spatial geometry for receptor binding. This is classically demonstrated by 3-(1H-imidazol-4-yl)propylguanidine (SK&F 91486), a prototypic pharmacophore that has driven decades of research into highly potent histamine H2-receptor (H2R) agonists [2]. Beyond H2R activation, propylguanidine-functionalized heterocycles exhibit profound pharmacological adaptability, acting as Na+/H+ exchanger type 1 (NHE-1) inhibitors [3] and DNA minor-groove binding anticancer agents [1].

As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry. We will dissect the causality behind synthetic methodologies and receptor mechanics, providing actionable, self-validating protocols for drug development professionals.

Mechanistic Pharmacology: Target Interactions and Bivalent Design

The pharmacological efficacy of propylguanidines is not accidental; it is a direct consequence of their electrostatic topography. At physiological pH, the guanidine moiety is protonated, creating a delocalized positive charge across its three nitrogen atoms.

Histamine H2 Receptor (H2R) Agonism

In the development of H2R agonists, the propyl chain acts as a critical spacer, mimicking the endogenous ethylamine side chain of histamine while providing the necessary flexibility to navigate the receptor's orthosteric binding pocket. Recent advancements have utilized the bivalent ligand approach, connecting two hetarylpropylguanidine moieties via alkanedioic acid spacers [2]. This dimeric architecture drastically increases potency (up to 250 times more potent than histamine) by potentially interacting with accessory binding sites on the receptor protomer [2].

H2R_Signaling Ligand Propylguanidine Agonist (e.g., SK&F 91486) Receptor Histamine H2 Receptor (GPCR) Ligand->Receptor Cation-π & H-bonding GProtein Gαs Protein Activation Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase (AC) GProtein->Effector GTP Exchange Messenger cAMP Upregulation Effector->Messenger ATP Conversion Kinase Protein Kinase A (PKA) Pathway Messenger->Kinase Allosteric Activation

Histamine H2 receptor activation cascade triggered by propylguanidine agonists.

DNA Binding and Anticancer Potential

In oncology, the guanidine group's ability to interact with phosphate residues within the minor groove of the DNA helix enhances its potential as a DNA-binding pharmacophore [1]. By linking cyclopropyl or heterocyclic rings to the guanidine core, researchers can induce reactive oxygen species (ROS) generation and mitochondrial-mediated apoptosis, bypassing traditional resistance mechanisms [1].

Strategic Heterocyclic Synthesis Workflows

Synthesizing guanidine-containing heterocycles requires precise control over the highly nucleophilic nitrogen atoms to prevent unwanted side reactions.

The Biginelli Multicomponent Reaction

The synthesis of 2-imino-5-carboxy-3,4-dihydropyrimidines frequently employs the 3-component Biginelli reaction. However, using unprotected guanidine often yields double-Biginelli adducts due to its extreme basicity and multi-nucleophilicity [4]. The Causality of Protection: To circumvent this, we utilize a triazone-protected guanidine. The triazone ring sterically and electronically masks the secondary nitrogens, ensuring that only a single condensation event occurs with the β-ketoester and aldehyde. Acidic cleavage subsequently reveals the active guanidine heterocycle[4].

Desulfurization of Thiourea Intermediates

To synthesize novel cyclopropyl-linked guanidine derivatives, a desulfurization strategy is employed [1]. The Causality of Reagent Selection: Mercuric chloride (HgCl₂) is used as a thiophilic Lewis acid. It coordinates with the sulfur atom of a thiourea precursor, driving the irreversible precipitation of mercuric sulfide (HgS). This generates a highly electrophilic carbodiimide intermediate in situ, which is rapidly trapped by an amine nucleophile to form the final guanidine [1].

Synthetic_Workflow Thiourea Thiourea Precursor Preparation Desulfurization HgCl2 Desulfurization (Electrophile Generation) Thiourea->Desulfurization Et3N, RT Nucleophile Amine Addition (Nucleophilic Attack) Desulfurization->Nucleophile -HgS Precipitate Cyclization Heterocyclic Assembly (e.g., Biginelli) Nucleophile->Cyclization Intermediate Trapping Validation Self-Validating QC (NMR, HRMS, TLC) Cyclization->Validation Isolation

Step-by-step synthetic workflow for generating guanidine-functionalized heterocycles.

Experimental Methodologies

The following protocols are designed as self-validating systems. Visual cues and intermediate QC steps are built-in to ensure experimental integrity.

Protocol 1: HgCl₂-Mediated Synthesis of Substituted Guanidines

Objective: Conversion of thiourea intermediates to guanidines via desulfurization [1].

  • Initiation: Dissolve 1.0 equivalent of the corresponding thiourea intermediate in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 3.0 equivalents of triethylamine (Et₃N). Rationale: Et₃N neutralizes the HCl generated during the reaction, preventing the protonation of the incoming nucleophile.

  • Electrophile Generation: Slowly add 1.2 equivalents of mercuric chloride (HgCl₂).

    • Self-Validation Checkpoint: The reaction mixture will rapidly turn black. This is the precipitation of HgS, confirming the successful generation of the carbodiimide intermediate.

  • Nucleophilic Attack: Add 1.2 equivalents of the substituted aniline/amine. Stir at room temperature for 4–6 hours.

  • Workup & Isolation: Filter the black suspension through a pad of Celite to remove HgS. Wash the filtrate with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the pure guanidine derivative.

Protocol 2: Triazone-Protected Biginelli Condensation

Objective: Synthesis of 2-imino-3,4-dihydropyrimidines without double-adduct contamination [4].

  • Condensation: In a round-bottom flask, combine 1.0 eq of triazone-protected guanidine, 1.0 eq of β-ketoester, and 1.0 eq of aldehyde in dimethylformamide (DMF).

  • Buffering: Add sodium bicarbonate (NaHCO₃) to buffer the solution. Rationale: Buffering prevents premature degradation of the triazone protecting group during the 12-hour heating phase at 70 °C.

  • Intermediate Isolation: Extract the Biginelli adduct using EtOAc.

  • Deprotection: Subject the purified adduct to acidic cleavage (e.g., TFA in DCM) for 2 hours at room temperature to remove the triazone moiety.

  • Validation: Confirm the presence of the free guanidine via ¹H NMR (appearance of broad D₂O-exchangeable N-H singlets) and HRMS.

Quantitative Pharmacological Data

To illustrate the structure-activity relationship (SAR) of propylguanidine modifications, the following table summarizes the pharmacological affinities of various monomeric and dimeric hetarylpropylguanidine derivatives at histamine receptors [2].

Compound TypeSpacer / LinkerhH₂R Affinity (pKi)gpH₂R Potency (pEC₅₀)Emax (% rel. to Histamine)Selectivity Note
Histamine (Control) N/A6.166.16100%Endogenous agonist
Monomeric (SK&F 91486) Propyl5.806.20~80%Prototypic partial agonist
Homodimeric (UR-Po395) C12 Alkanedioic7.477.2752%High affinity, partial agonist
Homodimeric (UR-Po448) C14 Alkanedioic7.336.9045%Increased H₂R selectivity
Heterodimeric (UR-Po461) Thiazole-type6.858.5688%250x more potent than histamine

Data Interpretation: The transition from monomeric propylguanidines to dimeric structures linked by long carbon chains exponentially increases receptor affinity (pKi) and potency (pEC₅₀), validating the bivalent ligand hypothesis in GPCR targeting.

References

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies RSC Advances[Link]

  • Highly Potent, Stable, and Selective Dimeric Hetarylpropylguanidine-Type Histamine H2 Receptor Agonists Journal of Medicinal Chemistry (via PMC/NIH)[Link]

  • Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione Research Results in Pharmacology[Link]

  • Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction Journal of Organic Chemistry (via PMC/NIH)[Link]

Foundational

Propylguanidine CAS number and safety data sheet (SDS) analysis

An In-Depth Technical Guide to Propylguanidine for Drug Development Professionals Abstract The guanidinium group is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its unique physicochemi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Propylguanidine for Drug Development Professionals

Abstract

The guanidinium group is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its unique physicochemical properties and its ability to engage in crucial non-covalent interactions with biological targets.[1][2] Propylguanidine, as a fundamental representation of this class, serves as an essential building block and a subject of study for the development of novel therapeutics. This guide provides a comprehensive analysis of propylguanidine, beginning with its core chemical identity and a detailed examination of its safety profile, extrapolated from the well-documented Safety Data Sheets (SDS) of its parent compounds. We will delve into its synthesis and reactivity, explore its versatile applications in drug discovery—from anticancer agents to receptor modulators—and provide actionable protocols for its safe handling and use in a research environment. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of guanidine-based compounds.

Chemical Identity and Core Properties

Propylguanidine is an organic compound featuring a propyl group attached to a guanidine core. The defining characteristic of the molecule is the guanidinium cation, which is protonated at physiological pH. This protonation results in a positive charge that is delocalized across three nitrogen atoms, a feature that underpins its biological activity by enabling it to act as a potent hydrogen bond donor and engage in charge-pairing interactions with anionic groups like phosphates and carboxylates on biological macromolecules.[1]

CAS Number: 462-25-9[3][4]

PropertyValueSource
Molecular Formula C4H11N3PubChem[4]
Molecular Weight 101.15 g/mol PubChem[4]
IUPAC Name PropylguanidinePubChem[4]
Computed XLogP3 -0.4PubChem[4]
Hydrogen Bond Donor Count 4PubChem[4]
Hydrogen Bond Acceptor Count 2PubChem[4]
Rotatable Bond Count 2PubChem[4]

Comprehensive Safety Data Sheet (SDS) Analysis

Hazard Identification

Guanidine compounds are classified as hazardous and require careful handling.[6][7] The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

GHS Hazard Statements Summary:

Hazard CodeStatementClassification
H302 + H332 Harmful if swallowed or if inhaled.Acute toxicity, Oral (Category 4), Inhalation (Category 4)[7][8]
H315 Causes skin irritation.Skin irritation (Category 2)[7][8]
H319 Causes serious eye irritation.Eye irritation (Category 2A)[7][8]
H402 Harmful to aquatic life.Short-term (acute) aquatic hazard (Category 3)[7]

This data is based on the classification for Guanidine Hydrochloride.

The hygroscopic nature of guanidine salts means they can cause desiccation (severe drying) of tissues upon contact.[5] Fine dusts may also form explosive mixtures with air.[6]

First-Aid Measures

Immediate and appropriate first aid is critical upon exposure.

  • If Inhaled: Remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[6][7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult an ophthalmologist.[7]

  • If Swallowed: Rinse mouth. Immediately make the victim drink water (two glasses at most). Call a POISON CENTER or doctor if you feel unwell.[7]

Handling, Storage, and Personal Protective Equipment (PPE)

The causality behind stringent handling protocols is the prevention of aerosol formation and direct contact, which are the primary exposure risks.

  • Handling: Handle in a well-ventilated place, preferably within a chemical fume hood.[8][9] Use non-sparking tools and take measures to prevent static discharge.[9] Avoid breathing dust or vapors.[7] Do not eat, drink, or smoke when using this product.[7]

  • Storage: Store in a dry, cool, and well-ventilated place.[6] Keep the container tightly closed and locked up.[9] Guanidine compounds are hygroscopic and should be protected from moisture.[5][10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles with side shields.[9]

    • Skin Protection: Wear chemical-impermeable gloves. While no specific gloves have been tested for propylguanidine, nitrile gloves are a reasonable choice for protection against corrosive materials.[5] A lab coat or other protective clothing is required.

    • Respiratory Protection: If engineering controls (like a fume hood) are insufficient, a NIOSH-approved respirator is necessary.

Synthesis and Reactivity

The synthesis of propylguanidine and its derivatives can be achieved through several established routes. The choice of method often depends on the desired scale, purity, and available starting materials. A common and effective approach involves the reaction of n-propylamine with a guanidinylating agent.

A modern patented method describes the synthesis of propyl nitroguanidine by reacting nitroguanidine with n-propylamine in water, followed by pH adjustment and recrystallization.[11] Another established method involves reacting amine nitrates with dicyandiamide.[12]

G cluster_reactants Starting Materials cluster_process Reaction & Purification Nitroguanidine Nitroguanidine Reaction Reaction in H2O (30-60°C, 1-4h) Nitroguanidine->Reaction nPropylamine n-Propylamine nPropylamine->Reaction pH_Adjust pH Adjustment (Inorganic Acid) Reaction->pH_Adjust Adjust pH to 1-6 Filtration Filtration pH_Adjust->Filtration Recrystallization Recrystallization (Organic Solvent) Filtration->Recrystallization Product Propyl Nitroguanidine (Final Product) Recrystallization->Product

Caption: General workflow for the synthesis of propyl nitroguanidine.[11]

The Propylguanidine Scaffold in Drug Development

The guanidine moiety is considered a "privileged scaffold" in drug design.[1] Its ability to remain protonated over a wide physiological pH range makes it an excellent mimic of the arginine side chain. This property is crucial for molecular recognition, allowing guanidine-containing drugs to form strong, specific interactions with biological targets.

Mechanism of Action: Molecular Recognition

The therapeutic potential of propylguanidine derivatives stems from the guanidinium group's capacity to engage in multiple non-covalent interactions, particularly with anionic sites on proteins and nucleic acids.[1]

Caption: Bidentate hydrogen bonding between a guanidinium cation and a phosphate anion.

This strong interaction with phosphate residues makes the guanidine scaffold a potent DNA-binding pharmacophore, a key feature in the design of novel anticancer agents.[1]

Therapeutic Applications

The versatility of the guanidine scaffold has led to its incorporation into a wide array of drugs.[2]

  • Anticancer Agents: Guanidine derivatives can interact with the minor groove of DNA, disrupting replication and transcription processes in cancer cells.[1]

  • Histamine Receptor Ligands: Hetarylpropylguanidines have been synthesized and studied for their selective activity at histamine receptor subtypes (H1R, H2R, H3R, H4R), which are important targets for treating allergies, gastric ulcers, and inflammatory conditions.[13]

  • Antiviral Drugs: The influenza inhibitor Zanamivir is a well-known drug that features a guanidine moiety, highlighting its role in inhibiting viral replication.[2]

  • Neurological and Cardiovascular Applications: Functionalized propylguanidines, such as N-(3-Diethylamino-propyl)guanidine, are explored as building blocks for drugs targeting neurological and cardiovascular conditions due to their ability to modulate biological activity.[14]

Experimental Protocol: Safe Handling and Stock Solution Preparation

This protocol outlines the self-validating steps for safely handling a solid guanidine-based compound and preparing a stock solution. The causality behind each step is rooted in the hazard analysis from Section 2.

Objective: To prepare a 100 mM stock solution of a guanidine derivative (e.g., Propylguanidine salt, MW: ~137.5 g/mol for HCl salt) in sterile water.

Materials:

  • Propylguanidine derivative (solid)

  • Sterile, deionized water

  • Calibrated analytical balance

  • Chemical fume hood

  • Appropriate glassware (e.g., beaker, volumetric flask)

  • Sterile filter (0.22 µm) and syringe

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat

Methodology:

  • Preparation and PPE (Trustworthiness Pillar):

    • 1.1: Don all required PPE before entering the designated handling area. This ensures personal safety is the first priority.

    • 1.2: Ensure the chemical fume hood is operational and the sash is at the appropriate height. This provides the primary engineering control to prevent inhalation of fine powders.

    • 1.3: Decontaminate the work surface within the fume hood.

  • Weighing the Compound (Expertise Pillar):

    • 2.1: Place a weigh boat on the analytical balance and tare it.

    • 2.2: Carefully weigh the target amount of the guanidine compound (e.g., 137.5 mg for 10 mL of a 100 mM solution). Rationale: Perform this step inside the fume hood to contain any dust generated during transfer. Avoid creating airborne dust by handling the powder gently.

  • Dissolution:

    • 3.1: Add approximately 8 mL of sterile water to a beaker.

    • 3.2: Carefully transfer the weighed powder into the beaker. Use a small amount of the water to rinse the weigh boat to ensure a quantitative transfer.

    • 3.3: Place a magnetic stir bar in the beaker and stir on a stir plate until the solid is completely dissolved. Guanidine salts are generally highly soluble in water.[5]

  • Final Volume and Sterilization:

    • 4.1: Quantitatively transfer the dissolved solution to a 10 mL volumetric flask.

    • 4.2: Bring the volume up to the 10 mL mark with sterile water.

    • 4.3: Cap and invert the flask several times to ensure a homogenous solution.

    • 4.4: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile, clearly labeled storage tube. Rationale: This step is crucial for cell-based assays or other biological experiments where sterility is paramount.

  • Storage and Cleanup:

    • 5.1: Store the labeled stock solution at the recommended temperature (typically 2-8°C or -20°C for long-term storage).

    • 5.2: Dispose of all contaminated materials (gloves, weigh boat, etc.) in the appropriate chemical waste stream.

    • 5.3: Thoroughly clean all glassware and decontaminate the work surface.

Conclusion

Propylguanidine and its derivatives represent a class of compounds with significant and proven value in drug discovery and development. Their utility is derived from the fundamental chemical properties of the guanidinium group, which enables potent and specific interactions with a wide range of biological targets. While powerful, these compounds are hazardous and demand rigorous adherence to safety protocols during handling, storage, and disposal. By understanding the principles of their synthesis, reactivity, and biological interactions, and by respecting their safety profile, researchers can effectively and safely unlock the full therapeutic potential of this privileged chemical scaffold.

References

  • Guanidine,N-propyl-. Molbase. [Link]

  • CAS No. 128310-21-4, 1-(3-(Trimethoxysilyl)propyl)guanidine. 001CHEMICAL. [Link]

  • Guanidine, N'-nitro-N-nitroso-N-propyl-. US EPA. [Link]

  • LS-GCF 1,1,3,3-Tetramethyl-2-[3-(Trimethoxysilyl)Propyl]Guanidine CAS NO. 69709-01-9. Silfluo. [Link]

  • A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. Laulima. [Link]

  • SAFETY DATA SHEET: Guanidine hydrochloride. MilliporeSigma. [Link]

  • SYNTHESIS OF β,γ-DIHYDROXY-PROPYL-GUANIDINE. Oxford Academic. [Link]

  • Synthesis and Properties of 1-propyl-2-nitroguanidine. Military University of Technology. [Link]

  • Synthesis of N-[3-(triethoxysilyl)propyl]guanidine (1); cat: (NH4)2SO4. ResearchGate. [Link]

  • Propylguanidine. PubChem - NIH. [Link]

  • Safety Data Sheet. Takara Bio. [Link]

  • Safety Data Sheet: Guanidine hydrochloride. Carl ROTH. [Link]

  • Structure‐Activity Relationship of Hetarylpropylguanidines Aiming at the Development of Selective Histamine Receptor Ligands. PMC. [Link]

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. PMC. [Link]

  • A kind of preparation method of propyl group nitroguanidine.
  • Guanidine group: Definition and pharmaceutical applications. ResearchGate. [Link]

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Exploratory

Role of propylguanidine in histamine H2 receptor agonist research

The Propylguanidine Pharmacophore in Histamine H2 Receptor Agonism: Structural Evolution, Bivalent Design, and Subtype Selectivity Executive Summary The development of selective histamine H2 receptor (H2R) agonists has b...

Author: BenchChem Technical Support Team. Date: March 2026

The Propylguanidine Pharmacophore in Histamine H2 Receptor Agonism: Structural Evolution, Bivalent Design, and Subtype Selectivity

Executive Summary

The development of selective histamine H2 receptor (H2R) agonists has been a cornerstone of molecular pharmacology, providing critical tools for probing G-protein-coupled receptor (GPCR) dynamics and cardiovascular/gastrointestinal physiology. At the heart of this research is the propylguanidine pharmacophore. This whitepaper provides an in-depth mechanistic analysis of how structural modifications to the prototypic 3-(1H-imidazol-4-yl)propylguanidine scaffold—specifically through NG -acylation, bioisosteric replacement, and bivalent ligand design—have resolved historical pharmacokinetic barriers and yielded some of the most potent and selective GPCR agonists known to date.

The Prototypic Scaffold: SK&F 91486

For over three decades, 3-(1H-imidazol-4-yl)propylguanidine (SK&F 91486) has served as the foundational pharmacophore for H2R agonist synthesis[1]. While histamine itself is a flexible, non-selective biogenic amine, the addition of the propylguanidine moiety restricts conformational freedom and enhances hydrogen-bonding interactions within the H2R orthosteric binding pocket.

However, early alkylguanidines like SK&F 91486 and arpromidine suffered from a critical physicochemical flaw: the guanidine group is highly basic (pKa > 13). At physiological pH (7.4), these compounds are almost entirely protonated. This permanent positive charge severely restricts their ability to cross lipid bilayers, resulting in negligible oral bioavailability and an inability to penetrate the blood-brain barrier (BBB)[2].

H2R_Signaling Ligand Propylguanidine Agonist H2R Histamine H2 Receptor (GPCR) Ligand->H2R Binds Gs Gs Protein (α subunit) H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP Catalyzes PKA Protein Kinase A Activation cAMP->PKA Activates

Histamine H2 receptor Gs-protein coupled intracellular signaling cascade.

Overcoming Pharmacokinetic Barriers: The Acylguanidine Strategy

To engineer oral bioavailability and CNS penetration without sacrificing target affinity, researchers employed a bioisosteric strategy: NG -acylation. By introducing a carbonyl group adjacent to the guanidine moiety, the basicity of the molecule is decreased by 4 to 5 orders of magnitude[2].

Causality of the Modification: The electron-withdrawing nature of the acyl group delocalizes the lone pair of electrons on the guanidine nitrogens. This drastically lowers the pKa, allowing a significant fraction of the molecules to exist in a neutral, unprotonated state at pH 7.4. HPLC-MS studies have confirmed that these acylguanidines are successfully absorbed from the murine gut and are detectable in brain tissue, validating the hypothesis that reducing basicity directly correlates with improved membrane permeability[2].

Bivalent Ligand Design: Amplifying Potency

One of the most significant breakthroughs in propylguanidine research is the bivalent ligand approach. By connecting two pharmacophoric propylguanidine moieties via alkanedioic acid spacers (e.g., octanedioyl or decanedioyl), researchers synthesized dimeric ligands that are up to 4,000 times more potent than histamine at the guinea pig H2R[3].

Mechanistic Causality of Super-Agonism: Initially, it was hypothesized that bivalent ligands bridge receptor dimers (occupying two orthosteric sites simultaneously). However, spatial analysis revealed that the optimal spacer lengths (e.g., C8-C10) are physically too short to span the distance between two GPCR protomers. Compounds with theoretically sufficient spacer lengths (20 CH2​ groups) were nearly inactive[3]. Therefore, the exponential increase in potency is driven by interaction with an accessory binding site on the same receptor protomer. The first pharmacophore anchors into the orthosteric site, while the second interacts with extracellular loops, drastically decreasing the ligand's dissociation rate ( koff​ ) and stabilizing the active receptor conformation.

SAR_Evolution Base SK&F 91486 (Imidazolylpropylguanidine) Acylation N-Acylation (Acylguanidines) Base->Acylation Bioisostere Thiazole Substitution (Aminothiazolyl) Base->Bioisostere Dimerization Bivalent Linking (Alkanedioic Spacers) Base->Dimerization Outcome1 Decreased Basicity Improved CNS Penetration Acylation->Outcome1 Outcome2 High H2R Selectivity Reduced H3R/H4R Affinity Bioisostere->Outcome2 Outcome3 Super-Agonism Accessory Site Binding Dimerization->Outcome3

Structural evolution of propylguanidine derivatives and their pharmacological outcomes.

Tuning Receptor Subtype Selectivity

The imidazolylpropylguanidine moiety is a "privileged structure" that exhibits cross-reactivity with H3 and H4 receptors[2]. In fact, specific acylation of SK&F 91486 yielded UR-PI288 ( N1 -acetyl- N2 -[3-(1H-imidazol-4-yl)propyl]guanidine), which acts as a highly potent full agonist at the human H4R, showing >1000-fold selectivity over H1R and H2R[4][5].

To restore and guarantee H2R selectivity, the imidazole ring must be replaced. Substituting the imidazol-4-yl moiety with 2-aminothiazol-5-yl or 2-amino-4-methylthiazol-5-yl creates a bioisostere that perfectly mimics the H2R binding profile but sterically and electronically clashes with the H3R and H4R binding pockets. Heterodimeric ligands utilizing this thiazole substitution (e.g., UR-Po461) maintain massive H2R potency while effectively eliminating off-target histamine receptor activation[1][6].

Quantitative Pharmacodynamics

The following table synthesizes the structure-activity relationship (SAR) data across key propylguanidine derivatives, highlighting the impact of structural modifications on potency and intrinsic activity.

Compound / LigandStructural ModificationPrimary TargetPotency ( pEC50​ )Intrinsic Activity ( α )
Histamine Endogenous biogenic aminegpH2R~6.161.00 (Full Agonist)
SK&F 91486 3-(1H-imidazol-4-yl)propylguanidinegpH2R~5.590.66 (Partial Agonist)
UR-PI288 N1 -Acetyl- N2 -[imidazolylpropyl]guanidinehH4R8.311.00 (Full Agonist)
UR-Po395 Homodimeric (C12 spacer)hH2R7.47 ( pKi​ )Partial Agonist
UR-Po461 Heterodimeric (Thiazole-type)gpH2R8.560.88 (Partial Agonist)

(Data aggregated from recombinant GTPase and isolated organ assays[1][4][5])

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of novel propylguanidine H2R agonists relies on self-validating assay systems. Below is the step-by-step methodology for the two gold-standard validation workflows.

Protocol A: Steady-State GTPase Assay (Recombinant Receptors)

This assay quantifies the receptor-mediated hydrolysis of GTP to GDP, providing a direct measure of G-protein activation independent of downstream amplification cascades[2].

  • Membrane Preparation: Express hH2R- GsαS​ fusion proteins in Sf9 insect cells using baculovirus infection. Harvest and homogenize cells in binding buffer (10 mM Tris-HCl, pH 7.4).

  • Reaction Assembly: In a 96-well plate, combine 10 µg of membrane protein with the test propylguanidine agonist (concentration curve 10−10 to 10−4 M).

  • Internal Controls:

    • Basal: Buffer only (measures constitutive activity).

    • Reference Agonist: Histamine (defines Emax​ = 1.00).

    • Antagonist Blockade: Pre-incubate with Famotidine to ensure the signal is strictly H2R-mediated.

  • Initiation: Add 0.1 µCi of [γ−32P]GTP per well. Incubate at 25°C for 60 minutes.

  • Termination & Separation: Add activated charcoal slurry (5% w/v) in 50 mM phosphoric acid to halt the reaction and precipitate unhydrolyzed [γ−32P]GTP .

  • Quantification: Centrifuge at 3,000 x g. Transfer the supernatant (containing the hydrolyzed 32Pi​ ) to a scintillation vial and quantify using liquid scintillation counting.

GTPase_Workflow Prep Prepare H2R-GsαS Membranes Incubate Incubate with Agonist & [γ-32P]GTP Prep->Incubate Hydrolysis Receptor-Mediated GTP Hydrolysis Incubate->Hydrolysis Charcoal Charcoal Precipitation of Unbound GTP Hydrolysis->Charcoal Count Liquid Scintillation Counting (32Pi) Charcoal->Count

Steady-state GTPase assay workflow for quantifying H2R agonist efficacy.

Protocol B: Isolated Guinea Pig Right Atrium Assay (Organ Pharmacology)

While recombinant systems prove molecular engagement, organ baths validate physiological efficacy (chronotropic effect)[1][3].

  • Tissue Preparation: Isolate the right atrium from a sacrificed guinea pig (spontaneously beating due to the sinoatrial node).

  • Organ Bath Setup: Suspend the tissue in a 10 mL organ bath containing oxygenated (95% O2​ / 5% CO2​ ) Tyrode's solution at 32.5°C. Attach to an isometric force transducer under 5-10 mN resting tension.

  • Equilibration: Allow the tissue to stabilize for 45 minutes, washing with fresh buffer every 15 minutes.

  • Cumulative Dosing: Add the propylguanidine agonist in cumulative half-log unit increments. Wait for the chronotropic response (heart rate) to plateau before adding the next dose.

  • Validation: Wash out the agonist. Administer a known H2R antagonist (e.g., Cimetidine) and repeat the curve. A rightward shift in the dose-response curve confirms competitive H2R agonism.

Conclusion

The evolution of propylguanidine derivatives illustrates a masterclass in rational drug design. By identifying the pharmacokinetic flaws of the basic guanidine moiety and applying NG -acylation, researchers unlocked systemic viability. Furthermore, the bivalent ligand approach shattered previous potency ceilings by exploiting accessory binding sites, while bioisosteric thiazole substitutions fine-tuned receptor subtype selectivity. These molecules now serve as indispensable pharmacological tools for mapping histaminergic networks and hold latent potential for targeted therapeutic interventions.

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of Propylguanidine: A Comparative Analysis of Sulfate and Hydrochloride Salts

Introduction: The Critical Role of Salt Selection in Drug Development In the landscape of modern drug discovery, the identification of a potent active pharmaceutical ingredient (API) is merely the inaugural step. The sub...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Salt Selection in Drug Development

In the landscape of modern drug discovery, the identification of a potent active pharmaceutical ingredient (API) is merely the inaugural step. The subsequent challenge, and often a determinant of clinical success, lies in optimizing the API's physicochemical properties to ensure its developability into a safe, effective, and stable drug product. For ionizable drugs, salt formation is a widely employed and powerful strategy to modulate properties such as solubility, dissolution rate, stability, and hygroscopicity.[1][2] The choice of the counter-ion is a critical decision, as it can profoundly influence the biopharmaceutical performance of the drug.[3][4]

This technical guide provides a comprehensive framework for evaluating the solubility profiles of two different salt forms of a model compound, propylguanidine: the sulfate and hydrochloride salts. Propylguanidine, a strong base, serves as a relevant exemplar for many nitrogen-containing drug candidates. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols and interpretation.

Theoretical Framework: Predicting the Solubility Behavior of Propylguanidine Salts

The aqueous solubility of a salt is governed by a delicate balance between the energy required to break the crystal lattice (lattice energy) and the energy released upon hydration of the constituent ions (hydration energy). While a definitive prediction of solubility without experimental data is challenging, a robust theoretical analysis can guide our hypotheses.[5]

The Guanidinium Cation and the Propyl Moiety

The guanidinium group is a strong organic base due to the resonance stabilization of its protonated form. The positive charge is delocalized over the three nitrogen atoms, resulting in a stable cation. The propyl group (C3H7) introduces a degree of lipophilicity to the molecule, which will influence its interaction with water.

Comparative Analysis of Hydrochloride and Sulfate Counter-ions

The choice between a hydrochloride (Cl-) and a sulfate (SO4^2-) counter-ion introduces several variables that can impact solubility.

  • Stoichiometry and Ionic Strength: Propylguanidine, being monobasic, will form a 1:1 salt with hydrochloric acid (Propylguanidinium+ Cl-) and a 2:1 salt with sulfuric acid ((Propylguanidinium+)2 SO4^2-). This difference in stoichiometry will affect the molar concentrations and ionic strength of saturated solutions.

  • Size and Hydration: The chloride ion is a small, monatomic anion, while the sulfate ion is a larger, polyatomic dianion. These differences in size and charge density influence their hydration shells and interactions with the guanidinium cation in the crystal lattice.

  • Hydrogen Bonding: The sulfate ion, with its four oxygen atoms, has a greater potential to act as a hydrogen bond acceptor compared to the chloride ion. This can lead to more complex and potentially stronger crystal lattice interactions, which could decrease solubility.[2][5] Conversely, strong interactions with water through hydrogen bonding can enhance solubility.

  • pH of Saturated Solutions: As salts of a strong base and strong acids, both propylguanidine hydrochloride and sulfate are expected to form solutions that are close to neutral pH. However, slight differences may arise due to the second dissociation of sulfuric acid.

Experimental Protocols for Comprehensive Solubility Profiling

A multi-faceted experimental approach is essential for a thorough comparison of the two salt forms. The following protocols are designed to provide a comprehensive understanding of their solubility behavior.

Equilibrium Solubility (Thermodynamic Solubility) Determination

This method determines the true thermodynamic solubility of a compound at equilibrium.

Protocol:

  • Material Preparation: Ensure the propylguanidine sulfate and hydrochloride salts are well-characterized, with known purity and solid-form identity (e.g., via X-ray Powder Diffraction).

  • Sample Preparation: Add an excess of the salt to a known volume of the test medium (e.g., purified water, phosphate-buffered saline) in a sealed, clear container (e.g., glass vial). The presence of undissolved solid is crucial.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Sample Separation: Separate the undissolved solid from the solution. This is a critical step to avoid artificially inflated solubility values. Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of propylguanidine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • pH Measurement: Measure the pH of the saturated solution.

Causality Behind Choices: Using an excess of solid ensures that the solution becomes saturated. Constant temperature and agitation are maintained to achieve a true equilibrium state. The separation of solids is critical for accurate measurement, and a validated HPLC method provides reliable quantification.

Equilibrium_Solubility_Workflow A Add Excess Salt to Solvent B Seal Vials A->B C Agitate at Constant Temperature (24-48 hours) B->C D Centrifuge Sample C->D E Filter Supernatant (0.22 µm) D->E F Measure pH of Saturated Solution E->F G Dilute Supernatant E->G H Quantify by HPLC G->H

Caption: Workflow for Equilibrium Solubility Determination.

pH-Solubility Profiling

This experiment evaluates the impact of pH on the solubility of the salts. For propylguanidine, a strong base, the solubility of its salts with strong acids is expected to be largely pH-independent. However, this experiment can confirm this and is critical for APIs that are weak acids or bases.

Protocol:

  • Follow the equilibrium solubility protocol described above.

  • Use a series of buffered solutions covering a physiologically relevant pH range (e.g., pH 2 to 10).

  • Plot the measured solubility (on a logarithmic scale) against the pH of the saturated solution.

Solid-State Characterization

The solid form of the material can significantly impact its solubility. It is imperative to analyze the solid material both before and after the solubility experiments.

Key Techniques:

  • X-ray Powder Diffraction (XRPD): To identify the crystalline form (polymorph) of the salt and to check for any changes in form during the solubility experiment.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and enthalpy of fusion. A higher melting point often correlates with lower solubility due to higher crystal lattice energy.[5]

  • Thermogravimetric Analysis (TGA): To assess the presence of water or other solvents in the crystal structure (hydrates/solvates).

Salt_Selection_Workflow cluster_characterization Physicochemical Characterization Start Propylguanidine (Free Base) Salt_Formation Salt Formation (HCl, H2SO4) Start->Salt_Formation Solubility Equilibrium & pH-Solubility Salt_Formation->Solubility Solid_State XRPD, DSC, TGA Salt_Formation->Solid_State Hygroscopicity DVS Analysis Salt_Formation->Hygroscopicity Stability Chemical & Physical Stability Salt_Formation->Stability Decision Select Optimal Salt Form Solubility->Decision Solid_State->Decision Hygroscopicity->Decision Stability->Decision

Caption: Decision Workflow for Salt Selection.

Data Presentation and Interpretation

The collected data should be summarized in a clear and concise format to facilitate a direct comparison between the two salt forms.

Table 1: Comparative Solubility of Propylguanidine Salts at 25°C

ParameterPropylguanidine SulfatePropylguanidine Hydrochloride
Equilibrium Solubility (mg/mL) Experimental ValueExperimental Value
Molar Solubility (mol/L) Calculated ValueCalculated Value
pH of Saturated Solution Experimental ValueExperimental Value

Table 2: Solid-State Properties of Propylguanidine Salts

ParameterPropylguanidine SulfatePropylguanidine Hydrochloride
Crystalline Form e.g., Form Ie.g., Form A
Melting Point (°C) Experimental Value (DSC)Experimental Value (DSC)
Hygroscopicity e.g., Non-hygroscopice.g., Slightly hygroscopic

Interpreting the Results:

  • Higher Solubility: The salt form exhibiting higher molar solubility would be advantageous for liquid formulations or for drugs where high concentrations are required to achieve a therapeutic effect.

  • pH-Independence: For a strong base like propylguanidine, both salts are expected to show pH-independent solubility across a wide range. Any significant deviation would warrant further investigation into potential common ion effects or buffer interactions.

  • Solid-State Stability: The ideal salt form should be a stable, non-hygroscopic crystalline solid. A salt that is prone to polymorphism or deliquescence can present significant challenges during manufacturing and storage.

  • Melting Point and Solubility Correlation: Generally, a lower melting point may suggest weaker crystal lattice forces and potentially higher solubility. However, this is not a universal rule, and exceptions are common.[1]

Salt_Dissociation cluster_sulfate Propylguanidine Sulfate cluster_hcl Propylguanidine Hydrochloride S_Solid (Propylguanidinium)₂SO₄ (s) S_Ions 2 Propylguanidinium⁺ (aq) SO₄²⁻ (aq) S_Solid:solid->S_Ions:ion1 Dissociation S_Solid:solid->S_Ions:ion2 Dissociation H_Solid PropylguanidiniumCl (s) H_Ions Propylguanidinium⁺ (aq) Cl⁻ (aq) H_Solid:solid->H_Ions:ion1 Dissociation H_Solid:solid->H_Ions:ion2 Dissociation

Caption: Dissociation of Propylguanidine Salts in Aqueous Solution.

Conclusion

References

  • Vertex AI Search, "Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simul
  • Sigma-Aldrich, "Guanidine hydrochloride (G7153)
  • S.E. David, P. Timmins, and B.R. Conway, "Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs",
  • Society of Petroleum Engineers, "Measurement and Prediction of Salt Solubility in the Presence of Hydr
  • PubMed, "Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs",
  • PubChem, "Guanidine Hydrochloride | CH5N3.ClH | CID 5742",
  • Loba Chemie, "50-01-1 CAS | GUANIDINE HYDROCHLORIDE | Reagents for Molecular Biology | Article No. 3994B",
  • PageSuite, "a counter ion th
  • Biomol.com, "Guanidine hydrochloride | CAS 50-01-1 | Chemodex",
  • PMC, "Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts",
  • Taylor & Francis Online, "Full article: Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs",
  • Alpha Chemika, "GUANIDINE HYDROCHLORIDE Biochemistry Molecular Biology",
  • Vulcanchem, "Guanidine;sulf
  • BioFuran Materials, "Guanidine sulf
  • ChemicalBook, "Guanidine sulf

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Exploratory

Toxicological assessment of alkylguanidine compounds

Toxicological Assessment of Alkylguanidine Compounds: Mechanistic Insights and Predictive Workflows Executive Summary Alkylguanidines and their dicationic derivatives (bisguanidines) represent a highly versatile class of...

Author: BenchChem Technical Support Team. Date: March 2026

Toxicological Assessment of Alkylguanidine Compounds: Mechanistic Insights and Predictive Workflows

Executive Summary

Alkylguanidines and their dicationic derivatives (bisguanidines) represent a highly versatile class of molecules, historically leveraged as antimicrobial surfactants, antiprotozoal agents, and phase-transfer catalysts. However, their development into systemic therapeutics is frequently derailed by a profound disconnect between in vitro safety signals and in vivo acute toxicity. As a Senior Application Scientist, I have observed that standard toxicological screening often fails to capture the primary liability of these compounds: insidious mitochondrial uncoupling. This technical guide deconstructs the mechanistic toxicology of alkylguanidines and provides a self-validating experimental workflow designed to bridge the translational gap in drug development.

Mechanistic Toxicology: The Mitochondrial Liability

The structural hallmark of an alkylguanidine is its amphiphilic nature—a lipophilic alkyl tail coupled with a highly basic, cationic guanidinium headgroup. While this architecture is optimal for disrupting the membranes of pathogens, it indiscriminately targets mammalian mitochondria.

The mechanism of toxicity is fundamentally biophysical. The alkyl chain intercalates into the hydrophobic core of the inner mitochondrial membrane, while the positively charged guanidinium moiety engages via electrostatic binding with negatively charged loci on the membrane surface. This dual-mode interaction disrupts membrane integrity and directly 1, effectively halting the electron transport chain and depleting cellular ATP[1].

G A Alkylguanidine Exposure B Hydrophobic Intercalation (Alkyl Chain) A->B C Electrostatic Binding (Guanidinium Headgroup) A->C D Inner Mitochondrial Membrane Disruption B->D C->D E OXPHOS Inhibition (Complex I-III) D->E Impairs Electron Transport F ATP Depletion & Cellular Toxicity E->F Energy Failure

Mechanism of alkylguanidine-induced mitochondrial toxicity and ATP depletion.

The Translational Disconnect: In Vitro Mirage vs. In Vivo Reality

A recurring pitfall in alkylguanidine development is the reliance on standard immortalized cell lines cultured in high-glucose media. In such environments, cells generate ATP predominantly via glycolysis (the Crabtree effect), rendering them artificially resistant to mitochondrial toxicants. Consequently, bisguanidines often display deceptively low cytotoxicity against mammalian cells in vitro (e.g., Selectivity Indices > 1200), yet trigger2[2].

Furthermore, the high polarity of these dibasic compounds—remaining dicationic at physiological pH—severely restricts their ability to permeate the blood-brain barrier (BBB), leading to systemic pooling and off-target peripheral toxicity[2].

Quantitative Structure-Toxicity Relationship (QSTR)

The toxicity and antimicrobial efficacy of alkylguanidines are tightly correlated with their alkyl chain length. Modulating hydrophobicity is a zero-sum game: increasing the chain length enhances pathogen membrane disruption but exponentially3 up to a critical threshold[3].

Table 1: Structure-Toxicity Relationship of Alkylguanidine Derivatives

Compound ClassAlkyl Chain LengthTarget Pathogen MIC (µg/mL)Mammalian Cell HC50 (µg/mL)Dominant Toxicity Profile
Short-chain C8 - C1025 - 100100 - 250Low acute toxicity, rapid systemic clearance.
Mid-chain C12 - C140.5 - 5.0< 50High acute toxicity, severe membrane disruption.
Long-chain C15 - C17> 100 (Gram-negative)> 1000Low toxicity, limited by poor aqueous solubility.
Bisguanidines Variable< 0.1 (Protozoa)> 100 (In vitro artifact)High in vivo acute toxicity, poor BBB permeation.

Step-by-Step Methodology: The PeriTox-M Assay for Mitochondrial Toxicity

To prevent late-stage drug attrition, toxicologists must employ assays that force cells to rely on mitochondrial respiration. The PeriTox-M assay achieves this by substituting glucose with galactose in the culture medium, creating a self-validating system that 4[4].

Protocol: Galactose-Conditioned Cytotoxicity Screening

  • Step 1: Metabolic Reprogramming (Causality: Forcing OXPHOS Reliance)

    • Action: Seed peripheral neurons or HepG2 cells in standard high-glucose (25 mM) DMEM. After 24 hours, wash cells twice with PBS and switch to Galactose Medium (10 mM galactose, 1 mM sodium pyruvate, 2 mM glutamine, 0% glucose).

    • Causality: Galactose metabolism yields no net ATP via glycolysis. Cells must utilize mitochondrial OXPHOS to survive, making them hypersensitive to mitochondrial uncouplers like alkylguanidines.

  • Step 2: Compound Exposure & Stratification

    • Action: Prepare a 10-point serial dilution of the alkylguanidine test compound (0.1 µM to 100 µM). Include Rotenone (Complex I inhibitor) as a positive control, and a vehicle control (0.1% DMSO). Incubate for 24 hours at 37°C.

  • Step 3: Multiplexed Readout (Causality: Differentiating Necrosis from Energy Failure)

    • Action A (ATP Quantification): Lyse cells and add a luciferase-based ATP detection reagent. Measure luminescence to quantify intracellular ATP.

    • Action B (Membrane Integrity): In a parallel plate, add Resazurin (Alamar Blue) to measure general cell viability via fluorescence.

    • Self-Validation: A true mitochondrial toxicant will show a sharp, dose-dependent drop in ATP levels at concentrations where general membrane integrity (Resazurin) remains largely intact. If both drop simultaneously, the compound is a general necrotic agent, not a specific OXPHOS inhibitor.

Future Directions: Rational Drug Design

To circumvent the inherent toxicity of the highly basic guanidinium group, modern drug design is pivoting toward bioisosteric replacement. Substituting alkylguanidines with acylguanidines reduces the pKa of the molecule, thereby decreasing its basicity. This simple modification restricts the flexibility of the molecule, significantly 5, enhancing gut absorption, and lowering systemic toxicity while maintaining target receptor engagement[5].

References

  • On the Mechanism of Action of Alkylguanidines on Oxidative Phosphorylation in Mitochondria Source: ResearchGate URL:[Link]

  • Antiprotozoal activity and DNA binding of N-Substituted N-phenylbenzamide and 1,3-Diphenylurea Bisguanidines Source: CORE (Bioorganic & Medicinal Chemistry Letters) URL:[Link]

  • Amino acid-based surfactants: New antimicrobial agents Source: Universitat de Barcelona (UB.edu) URL:[Link]

  • PeriTox-M, a Cell-Based Assay for Peripheral Neurotoxicity with Improved Sensitivity to Mitochondrial Inhibitors Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Acylguanidines as Bioisosteres of Guanidines: NG-Acylated Imidazolylpropylguanidines, a New Class of Histamine H2 Receptor Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

A Comprehensive Technical Guide to Propylguanidine: Molecular Weight, Structural Analysis, and Synthesis

This guide provides an in-depth analysis of propylguanidine, a mono-substituted derivative of guanidine. It is tailored for researchers, scientists, and professionals in drug development who require a detailed understand...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of propylguanidine, a mono-substituted derivative of guanidine. It is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's fundamental chemical properties. We will explore its molecular weight, deconstruct its structural formula to understand the interplay between its alkyl and functional groups, and present a representative synthetic protocol grounded in established chemical principles.

Core Physicochemical Properties of Propylguanidine

Propylguanidine is an organic compound featuring a propyl group attached to the nitrogen framework of a guanidine core. This structure imparts specific chemical characteristics, primarily driven by the highly basic nature of the guanidine moiety. The fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₄H₁₁N₃PubChem[1]
Molecular Weight 101.15 g/mol PubChem[1], Molbase[2]
IUPAC Name N-propylguanidinePubChem[1]
CAS Number 462-25-9PubChem[1]
Molecular Weight Calculation

The molecular weight of 101.15 g/mol is derived from its molecular formula, C₄H₁₁N₃, based on the standard atomic weights of its constituent elements:

  • Carbon (C): 4 atoms × 12.011 u = 48.044 u

  • Hydrogen (H): 11 atoms × 1.008 u = 11.088 u

  • Nitrogen (N): 3 atoms × 14.007 u = 42.021 u

  • Total Molecular Weight: 48.044 + 11.088 + 42.021 = 101.153 u

Structural Formula and Functional Group Analysis

The structure and properties of propylguanidine are best understood by examining its two primary components: the n-propyl substituent and the guanidine functional group.

The Guanidine Functional Core

Guanidine (HNC(NH₂)₂) is one of the strongest organic bases in aqueous solution.[3][4] Its exceptional basicity (pKa of the conjugate acid is ~13.6) is not due to a simple amine nitrogen but arises from the remarkable resonance stabilization of its protonated form, the guanidinium cation.[4] Upon protonation, the positive charge is delocalized across all three nitrogen atoms and the central carbon, creating a highly stable, planar, and symmetrical cation. This delocalization means that the neutral guanidine readily accepts a proton to achieve this highly stabilized state. This characteristic is central to the function of guanidine-containing molecules in biological systems, such as the side chain of the amino acid arginine, which is protonated at physiological pH and plays a key role in protein structure and enzyme catalysis through electrostatic interactions and hydrogen bonding.[3][5]

The N-Propyl Substituent

The n-propyl group (CH₃-CH₂-CH₂-) is a simple, non-polar alkyl chain. Its attachment to one of the guanidine nitrogens slightly modifies the electronic properties of the core but does not diminish its fundamental high basicity. The primary contribution of the propyl group is to increase the molecule's lipophilicity compared to the parent guanidine molecule.

Visualizing the Propylguanidine Structure and its Cation

The structure of neutral propylguanidine and the critical resonance stabilization of its protonated form, the propylguanidinium cation, are illustrated below.

cluster_neutral Propylguanidine (Neutral Form) C1 CH₃ C2 CH₂ C1->C2 C3 CH₂ C2->C3 N1 NH C3->N1 C_guan C N1->C_guan N2 NH₂ C_guan->N2 N3 NH₂ C_guan->N3 cluster_cation Propylguanidinium Cation (Resonance Hybrid) Propyl CH₃CH₂CH₂ NH_propyl NH₂ Propyl->NH_propyl C_center C NH_propyl->C_center NH2_top NH₂ C_center->NH2_top NH2_bottom NH₂ C_center->NH2_bottom Charge +

Figure 2: Resonance stabilization in the propylguanidinium cation.

Representative Synthetic Protocol: Synthesis of Propylguanidine Nitrate

The synthesis of mono-substituted guanidines can be reliably achieved through the condensation of an amine salt with a cyanamide derivative, such as dicyandiamide. This method is advantageous due to the accessibility of the starting materials and the straightforward nature of the reaction. The following protocol describes the synthesis of propylguanidine nitrate. [6]

Causality and Experimental Choices
  • Choice of Amine Salt: Propylamine is used as its nitrate salt. Using the salt ensures that the amine is not lost due to volatility and provides the counter-ion for the final product in a one-pot synthesis.

  • Choice of Cyanamide Source: Dicyandiamide is a stable, commercially available, and safe alternative to the more hazardous cyanamide. It serves as the precursor to the guanidinylating agent.

  • Reaction Principle: The reaction proceeds via the nucleophilic attack of the primary amine (propylamine) onto one of the electrophilic carbon atoms of dicyandiamide. This is followed by an internal rearrangement and elimination of ammonia to form the substituted guanidine.

Step-by-Step Methodology

Step 1: Preparation of Propylamine Nitrate

  • In a 250 mL beaker placed in an ice-water bath, add 59.1 g (1.0 mole) of n-propylamine.

  • Slowly and with constant stirring, add 63.0 g (1.0 mole) of concentrated nitric acid (70%). Caution: The reaction is exothermic. Maintain the temperature below 30°C.

  • Once the addition is complete, the resulting solution of propylamine nitrate is used directly in the next step.

Step 2: Condensation with Dicyandiamide

  • To the aqueous solution of propylamine nitrate, add 42.0 g (0.5 mole) of dicyandiamide.

  • Transfer the mixture to a 500 mL round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux gently using a heating mantle. The reaction will evolve ammonia, which should be vented into a fume hood.

  • Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by the cessation of ammonia evolution.

Step 3: Isolation and Purification of Propylguanidine Nitrate

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Further cool the flask in an ice bath for 1-2 hours to induce crystallization of the product.

  • Collect the crude propylguanidine nitrate crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials and byproducts.

  • For further purification, recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven at 50°C to a constant weight.

Synthesis Workflow Diagram

The overall process from starting materials to the purified product is visualized below.

start1 n-Propylamine step1 Step 1: Salt Formation (Exothermic, 0-30°C) start1->step1 start2 Nitric Acid start2->step1 start3 Dicyandiamide step2 Step 2: Condensation (Reflux, 4-6 hrs) start3->step2 step1->step2 step3 Step 3: Isolation & Purification step2->step3 product Purified Propylguanidine Nitrate step3->product

Figure 3: Workflow for the synthesis of Propylguanidine Nitrate.

Conclusion

Propylguanidine is a molecule defined by its structural duality: a non-polar propyl chain and a highly polar, strongly basic guanidine functional group. Its molecular weight is precisely 101.15 g/mol . The chemical behavior of propylguanidine is dominated by the guanidine core's ability to form a resonance-stabilized guanidinium cation, making it a strong organic base. This fundamental understanding of its structure and properties, coupled with established synthetic routes, provides a solid foundation for its application in chemical research and drug development, where the guanidinium moiety is often employed as a key pharmacophore for interacting with biological targets.

References

  • Guanidine - Grokipedia. (n.d.). Grokipedia.
  • Propylguanidine | C4H11N3. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • Guanidine,N-propyl-. (n.d.). Molbase. Retrieved March 10, 2026, from [Link]

  • Guanidine. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]

  • The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds. (2014). ConnectSci. Retrieved March 10, 2026, from [Link]

  • Gagnon, P. E., Boivin, J. L., & Giguere, J. (1958). SYNTHESES OF SUBSTITUTED GUANIDINES. Canadian Journal of Chemistry, 36(10), 1436-1440. Retrieved March 10, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Scalable and Efficient Synthesis of Propylguanidine from Propylamine

Abstract: This document provides a detailed guide for the synthesis of propylguanidine from propylamine, tailored for researchers and professionals in drug development and chemical synthesis. We present two robust protoc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed guide for the synthesis of propylguanidine from propylamine, tailored for researchers and professionals in drug development and chemical synthesis. We present two robust protocols: a direct, atom-economical approach using cyanamide, and a more controlled, higher-purity route employing a protected guanylating agent. This guide emphasizes the underlying chemical principles, scalability considerations, and safety protocols, ensuring scientific integrity and practical applicability.

Introduction: The Significance of the Guanidinium Moiety

The guanidine functional group is a cornerstone in medicinal chemistry and organic synthesis. Its high basicity (pKa ≈ 13.5) ensures it is protonated under physiological conditions, forming the guanidinium cation. This feature allows it to engage in strong electrostatic and hydrogen-bonding interactions, making it a key pharmacophore in numerous biologically active molecules like the amino acid arginine, the antihypertensive drug guanabenz, and the anti-ulcer agent cimetidine.[1]

Propylguanidine, as a fundamental alkylguanidine, serves as a valuable building block for more complex molecular architectures. While its synthesis from propylamine appears straightforward, challenges related to the high reactivity of guanylating agents, the strong basicity of the product, and difficulties in purification necessitate well-defined and scalable protocols. This guide provides two validated methods to address these challenges.

Overview of Synthetic Strategies

The conversion of a primary amine to a guanidine, known as guanidinylation, can be achieved through several classes of reagents. The most common strategies involve the reaction of the amine with an electrophilic partner that installs the "C=N" or "C-N" backbone of the guanidine.

  • Direct Guanylation: Utilizes simple, small reagents like cyanamide. This approach is often the most atom-economical.[2]

  • Thiourea- and Isothiourea-Based Reagents: These are classical guanylating agents where the amine displaces a leaving group (like S-methyl) from an isothiourea or participates in a desulfurization-addition reaction with a thiourea.[1]

  • Protected Guanylating Agents: Reagents like N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) or N,N'-Di-Boc-1H-pyrazole-1-carboxamidine offer a controlled reaction.[3] The protecting groups (typically Boc) temper the basicity of the guanidine, which greatly simplifies handling and purification. The final product is then revealed in a simple deprotection step.

For scalability, the ideal process balances cost, safety, yield, and purity. We will detail a direct method (Protocol 1) and a protected-group strategy (Protocol 2).

Recommended Synthetic Protocols

Protocol 1: Direct Synthesis of Propylguanidine Hydrochloride via Cyanamide

This protocol is a cost-effective and atom-economical one-pot method. The reaction involves the direct addition of propylamine to cyanamide, followed by acidification to isolate the product as its hydrochloride salt.

Causality: Propylamine acts as a nucleophile, attacking the electrophilic carbon of the cyanamide nitrile group. The reaction is typically driven by heat. The final product is a strong base and is best isolated and stored as a stable, non-hygroscopic salt.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a 50% aqueous solution of cyanamide (10.5 g, 0.125 mol, 1.25 equiv).

  • Amine Addition: Carefully add propylamine (5.9 g, 0.1 mol, 1.0 equiv) to the flask. Caution: The initial reaction can be exothermic. Add the propylamine slowly or with cooling.

  • Reaction: Heat the reaction mixture to reflux (approx. 95-100°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the water under reduced pressure using a rotary evaporator.

  • Salt Formation & Purification:

    • Dissolve the resulting crude oil in isopropanol (100 mL).

    • Cool the solution in an ice bath (0°C).

    • Slowly add concentrated hydrochloric acid (approx. 8.3 mL, 0.1 mol, 1.0 equiv) dropwise with vigorous stirring.

    • A white precipitate of propylguanidine hydrochloride will form.

    • Continue stirring at 0°C for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold isopropanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to facilitate drying.

  • Drying: Dry the product under vacuum at 40-50°C to a constant weight. Expected yield: 70-80%.

Protocol 2: Scalable Synthesis via a Protected Intermediate

This method utilizes N,N'-Di-Boc-S-methylisothiourea as the guanylating agent. This approach offers excellent control, typically results in cleaner reactions, and simplifies purification of the intermediate. The final deprotection step is quantitative and straightforward.

Causality: The S-methyl group is an excellent leaving group. The nucleophilic propylamine attacks the central carbon of the isothiourea, displacing methanethiol and forming the stable, Boc-protected propylguanidine. The Boc groups reduce the nucleophilicity and basicity of the guanidine nitrogens, preventing side reactions and making the product easy to handle and purify via standard silica gel chromatography or recrystallization.

Step A: Synthesis of N,N'-Di-Boc-propylguanidine

  • Reaction Setup: In a 500 mL flask, dissolve N,N'-Di-Boc-S-methylisothiourea (29.0 g, 0.1 mol, 1.0 equiv) in dichloromethane (DCM, 200 mL).

  • Amine Addition: Add propylamine (6.5 g, 0.11 mol, 1.1 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. A mild base such as triethylamine (1.0 equiv) can be added to scavenge the methanethiol byproduct, though it is often not necessary. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with 1 M aqueous citric acid (2 x 100 mL), followed by saturated aqueous sodium bicarbonate (2 x 100 mL), and finally brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If required, it can be purified by flash chromatography on silica gel or by recrystallization from a hexane/ethyl acetate mixture. Expected yield: 90-98%.

Step B: Deprotection to Propylguanidine Hydrochloride

  • Setup: Dissolve the purified N,N'-Di-Boc-propylguanidine (28.7 g, 0.1 mol) in methanol (50 mL) or 1,4-dioxane (50 mL).

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add a 4 M solution of HCl in 1,4-dioxane (50 mL, 0.2 mol, 2.0 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Evolution of isobutylene gas will be observed. Monitor the deprotection by TLC or LC-MS until all starting material is consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid is triturated with diethyl ether, and the white precipitate of propylguanidine hydrochloride is collected by vacuum filtration.

  • Drying: Dry the product under vacuum. Expected yield: >95%.

Mechanistic Insights

Understanding the reaction mechanisms is key to optimizing conditions and troubleshooting potential issues.

Mechanism for Protocol 1 (Direct Guanylation): The reaction proceeds via the nucleophilic attack of the propylamine nitrogen onto the electrophilic carbon of the cyanamide's nitrile group. This forms a zwitterionic intermediate which rapidly undergoes proton transfer to yield the neutral propylguanidine product.

Caption: Mechanism of direct guanylation of propylamine with cyanamide.

Mechanism for Protocol 2 (Protected Route): This is a nucleophilic substitution reaction. The lone pair of electrons on the propylamine nitrogen attacks the central carbon of the S-methylisothiourea. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the stable methanethiolate anion as a leaving group.

Caption: Mechanism for guanylation using a protected S-methylisothiourea reagent.

Experimental Workflow & Data Summary

The overall workflow is designed for scalability and efficiency.

Caption: Comparative workflow for the synthesis of propylguanidine HCl.

Table 1: Comparison of Synthetic Protocols

ParameterProtocol 1 (Direct)Protocol 2 (Protected)
Guanylating Agent CyanamideN,N'-Di-Boc-S-methylisothiourea
Equivalents (Amine) 1.01.1
Solvent WaterDichloromethane (DCM)
Temperature Reflux (~100°C)Room Temperature
Reaction Time 4 - 6 hours12 - 18 hours
Number of Steps 1 (plus salt formation)2 (synthesis and deprotection)
Typical Yield 70 - 80%85 - 93% (overall)
Purification Precipitation/RecrystallizationChromatography (optional) + Precipitation
Scalability Notes Good; exothermic addition requires control.Excellent; milder conditions, easier to control.
Purity GoodExcellent

Safety and Handling

Proper safety precautions are mandatory when performing these protocols. All work should be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Table 2: Chemical Safety Information

ChemicalCAS No.HazardsHandling Precautions
Propylamine 107-10-8Highly flammable, Corrosive, Toxic by inhalation/ingestion/skin contact.[4][5]Work in a fume hood. Ground all equipment to prevent static discharge.[6][7] Keep away from ignition sources. Use chemical-resistant gloves and safety goggles.
Cyanamide 420-04-2Toxic, Flammable solid, Skin/eye irritant.Avoid creating dust. Keep away from acids and heat.
Hydrochloric Acid 7647-01-0Corrosive, Causes severe skin burns and eye damage.Handle with extreme care. Use acid-resistant gloves and face shield. Ensure an eyewash station is nearby.
Dichloromethane 75-09-2Suspected carcinogen, Skin/eye irritant.Use in a well-ventilated fume hood. Avoid prolonged inhalation or skin contact.
N,N'-Di-Boc-S-methylisothiourea 103334-69-6Skin/eye irritant.Standard laboratory handling procedures. Avoid inhalation of dust.

References

  • Carrillo-Hermosilla, F., Alonso-Moreno, C., Antiñolo, A., & Otero, A. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(10), 3343-3366. [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Kim, H., et al. (2021). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. ACS Omega, 6(1), 1015-1025. [Link]

  • Looper, R. E., Haussener, T. J., & Mack, J. B. C. (2011). Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. Organic letters, 13(24), 6967-6971. [Link]

  • Lunn, M. R. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]

  • ResearchGate. (n.d.). Reaction of cyanamide with amine to synthesize guanidine. [Image]. Retrieved from [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1165-1170. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Propylamine. Retrieved from [Link]

  • Loba Chemie. (n.d.). n-PROPYLAMINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

Sources

Application

Protocol for the preparation of propylguanidine hydrochloride

An Application Note for the Synthesis of Propylguanidine Hydrochloride Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide details a robust and reliable protocol for the laboratory-scale s...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of Propylguanidine Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details a robust and reliable protocol for the laboratory-scale synthesis of propylguanidine hydrochloride. The methodology is centered on the direct guanylation of n-propylamine hydrochloride using dicyandiamide. This document provides an in-depth explanation of the underlying chemical principles, a step-by-step experimental procedure, safety protocols, and methods for product characterization. The content is designed for researchers and professionals in chemical synthesis and drug development, offering field-proven insights to ensure a successful and reproducible outcome.

Introduction and Scientific Background

The guanidinium group is a critical pharmacophore found in a multitude of biologically active natural products and pharmaceutical agents.[1] Its strong basicity ensures it is protonated under physiological conditions, enabling it to participate in key hydrogen bonding and electrostatic interactions with biological targets. Propylguanidine, as a derivative, serves as a valuable building block in medicinal chemistry for constructing more complex molecules, including potential histamine receptor ligands and antimicrobial agents.[2][3]

The synthesis of substituted guanidines is a cornerstone of medicinal chemistry.[4] Various methods exist, often involving the reaction of an amine with a guanylating agent such as cyanamide, S-methylisothiourea, or protected guanidinylation reagents.[5][6] The protocol described herein utilizes the reaction of an amine salt (n-propylamine hydrochloride) directly with dicyanodiamide. This method is advantageous due to the accessibility and stability of the starting materials and generally provides good yields. The reaction mechanism is believed to proceed through the depolymerization of dicyanodiamide to cyanamide, which then reacts with the amine salt to form the guanidinium salt.[7]

Experimental Protocol: Synthesis of Propylguanidine Hydrochloride

This protocol is designed for the synthesis of propylguanidine hydrochloride from n-propylamine and dicyanodiamide. The process involves two main stages: the formation of the n-propylamine hydrochloride salt in situ, followed by the guanylation reaction.

Materials and Equipment

Reagents & Chemicals:

ReagentFormulaMolar Mass ( g/mol )Grade
n-PropylamineC₃H₉N59.11≥99%
Hydrochloric Acid, concentratedHCl36.46~37% (w/w)
Dicyandiamide (Cyanoguanidine)C₂H₄N₄84.08≥99%
IsopropanolC₃H₈O60.10ACS Grade
AcetoneC₃H₆O58.08ACS Grade
Anhydrous Magnesium SulfateMgSO₄120.37Laboratory Grade

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance

  • pH indicator strips or pH meter

Step-by-Step Synthesis Procedure

Part A: Preparation of n-Propylamine Hydrochloride Solution

  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser in a fume hood.

  • Charge Amine: To the flask, add n-propylamine (5.91 g, 0.10 mol) and 50 mL of isopropanol.

  • Acidification: Cool the flask in an ice-water bath. Slowly add concentrated hydrochloric acid (~8.3 mL, ~0.10 mol) dropwise via the dropping funnel while stirring vigorously. Monitor the temperature to keep it below 20°C. The addition is exothermic.

  • Confirmation: After the addition is complete, check the pH of the solution using a glass rod and pH paper to ensure it is acidic (pH 1-2). This confirms the formation of the n-propylamine hydrochloride salt.

Part B: Guanylation Reaction

  • Add Guanylating Agent: To the acidic solution of n-propylamine hydrochloride, add dicyanodiamide (8.41 g, 0.10 mol).

  • Reflux: Attach a heating mantle and heat the reaction mixture to a gentle reflux (approximately 85-90°C). Maintain the reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if a suitable system is developed.

  • Cooling & Filtration: After the reflux period, remove the heating mantle and allow the mixture to cool to room temperature. A white precipitate may form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Isolate Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with two small portions (20 mL each) of cold acetone to remove unreacted starting materials and byproducts.

Part C: Purification and Final Product Isolation

  • Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot isopropanol to dissolve the solid completely. If it does not fully dissolve, add a small amount of water dropwise until a clear solution is obtained at high temperature.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Final Filtration: Collect the purified white crystals of propylguanidine hydrochloride by vacuum filtration. Wash the crystals with a small amount of cold acetone and dry them under vacuum or in a desiccator.

  • Yield Calculation: Weigh the final product and calculate the percentage yield. A typical yield for this type of reaction is in the range of 60-80%.

Summary of Reaction Parameters
ParameterValueNotes
Molar Ratio (Propylamine:HCl:Dicyandiamide)1 : 1 : 1Ensures complete salt formation and stoichiometry.
SolventIsopropanolA suitable solvent for the reactants and reflux temperature.
Reaction Temperature~85-90°CGentle reflux conditions.
Reaction Time4 - 6 hoursSufficient for reaction completion.
Expected ProductPropylguanidine HydrochlorideA white crystalline solid.
Molecular FormulaC₄H₁₂ClN₃-
Molecular Weight137.61 g/mol -
Theoretical Yield13.76 gBased on 0.10 mol of n-propylamine.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

ProtocolWorkflow cluster_prep Part A: Salt Formation cluster_reaction Part B: Guanylation cluster_purify Part C: Purification Propylamine n-Propylamine in Isopropanol Mix Add HCl dropwise (Ice Bath, <20°C) Propylamine->Mix HCl Conc. Hydrochloric Acid HCl->Mix PropylamineHCl n-Propylamine HCl Solution Mix->PropylamineHCl Reflux Heat to Reflux (4-6 hours) PropylamineHCl->Reflux Dicyandiamide Dicyandiamide Dicyandiamide->Reflux Cool Cool to RT, then Ice Bath Reflux->Cool Filter1 Vacuum Filtration Cool->Filter1 Crude Crude Propylguanidine HCl Filter1->Crude Recrystallize Recrystallize from Hot Isopropanol/(Water) Crude->Recrystallize Crystallize Cool Slowly Recrystallize->Crystallize Filter2 Vacuum Filtration & Wash Crystallize->Filter2 Dry Dry Under Vacuum Filter2->Dry FinalProduct Pure Propylguanidine HCl Dry->FinalProduct

Sources

Method

Application Note: Advanced Guanylation Strategies for the Synthesis of N-Propylguanidine

Introduction & Mechanistic Rationale The guanidinium pharmacophore is a cornerstone in medicinal chemistry and drug development. Due to its high basicity (pKa ~13.5), the guanidine moiety remains fully protonated under p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The guanidinium pharmacophore is a cornerstone in medicinal chemistry and drug development. Due to its high basicity (pKa ~13.5), the guanidine moiety remains fully protonated under physiological conditions. This cationic state allows for robust, bidentate hydrogen bonding with target biological receptors, a feature heavily exploited in the design of histamine H2-receptor agonists (such as impromidine analogs) and other target-specific ligands[1].

Synthesizing N-propylguanidine from n-propylamine requires the transfer of an amidine group via an electrophilic guanylating reagent[2]. Because n-propylamine is an unhindered, highly nucleophilic primary aliphatic amine, it reacts efficiently[3]. However, the primary synthetic challenge lies in preventing over-guanylation and simplifying the removal of reaction byproducts. To achieve this, modern protocols rely on heavily protected (typically di-Boc or di-Cbz) reagents equipped with highly reactive leaving groups.

Comparative Analysis of Guanylation Reagents

The selection of the guanylating agent dictates the reaction kinetics, the necessity of auxiliary bases, and the downstream purification workflow. Below is a comparative analysis of the three most effective reagents for primary amine guanylation.

N,N'-di-Boc-N''-triflylguanidine (Goodman's Reagent)

Goodman's reagent is widely considered the gold standard for solution-phase guanylation. The strongly electron-withdrawing trifluoromethanesulfonyl (triflyl) group heavily polarizes the central imine carbon, making it exceptionally electrophilic. Upon nucleophilic attack by propylamine, the triflamide anion is expelled as a stable, non-nucleophilic leaving group, driving the reaction forward rapidly under mild conditions[3].

Bis(tert-butoxycarbonyl)thiopseudourea (Polymer-Bound)

Traditional thiopseudoureas require toxic heavy metal promoters (e.g., HgCl2 or AgNO3) to sequester the volatile methanethiol byproduct and force the equilibrium forward. Utilizing a polymer-bound variant eliminates this need. The leaving group remains attached to the solid support, allowing the pure Boc-protected N-propylguanidine to be isolated simply by filtration.

Quantitative Performance Comparison

The following table summarizes the performance of these reagents specifically for the guanylation of unhindered primary amines like n-propylamine[3],.

Guanylation ReagentSubstrateSolvent / BaseReaction TimeTypical Yield (%)Byproduct / Leaving Group
Goodman's Reagent n-PropylamineDCM / TEA2 - 4 h90 - 98%Trifluoromethanesulfonamide
Polymer-bound Thiopseudourea n-PropylamineTHF / None40 h93 - 100%Polymer-bound thiol
Bernatowicz Reagent n-PropylamineDMF / DIPEA12 - 16 h85 - 95%1H-pyrazole

Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating specific checkpoints to ensure structural integrity, prevent side reactions, and guarantee reaction completion.

Protocol A: Solution-Phase Synthesis using Goodman's Reagent

Objective: Rapid, high-yield synthesis of di-Boc-N-propylguanidine.

  • Preparation: Dissolve n-propylamine (1.0 eq, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq, 15 mmol). Causality: TEA acts as an acid scavenger. It ensures that the propylamine remains fully unprotonated and maximally nucleophilic throughout the reaction, preventing the formation of unreactive ammonium salts.

  • Activation: Cool the reaction flask to 0 °C in an ice bath. Slowly add N,N'-di-Boc-N''-triflylguanidine (1.05 eq, 10.5 mmol) portion-wise.

  • Propagation: Remove the ice bath and stir at room temperature for 3 hours. Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3, Ninhydrin stain). The primary amine spot (ninhydrin-positive) must completely disappear, replaced by a higher-Rf UV-active spot indicating the protected guanidine.

  • Workup: Quench the reaction with 15 mL of 5% aqueous NaHSO4. Extract the organic layer, then wash sequentially with water and brine. Causality: The mildly acidic wash selectively protonates and removes any unreacted propylamine and TEA into the aqueous phase, leaving the neutral di-Boc-guanidine in the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the protected intermediate.

Protocol B: Solid-Phase Scavenger Synthesis

Objective: Chromatography-free isolation of di-Boc-N-propylguanidine.

  • Resin Swelling: Add bis(tert-butoxycarbonyl)thiopseudourea, polymer-bound (5.0 mmol active loading) to a fritted reaction vessel containing 15 mL of anhydrous THF. Swell for 20 minutes.

  • Coupling: Add n-propylamine (1.0 mmol) in 5 mL of THF to the suspension. Causality: Using a 5-fold excess of the polymer-bound reagent creates a pseudo-high-dilution environment that drives the equilibrium to absolute completion without the need for metal promoters.

  • Agitation: Shake the mixture gently at room temperature for 40 hours.

  • Cleavage/Isolation: Filter the resin and wash with THF (3 × 10 mL) and Methanol (2 × 10 mL). Evaporate the combined filtrates to dryness. Validation Check: The residue should be >95% pure di-Boc-N-propylguanidine by 1H NMR, requiring no flash chromatography.

Protocol C: Global Deprotection
  • Acidic Cleavage: Dissolve the di-Boc-N-propylguanidine in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir for 2 hours at room temperature.

  • Isolation: Concentrate under a stream of nitrogen. Triturate the resulting oil with cold diethyl ether to precipitate N-propylguanidine as a trifluoroacetate salt.

  • Analytical Validation: Confirm product identity via 1H NMR (D2O). Key signals to verify: A distinct multiplet for the central CH2 of the propyl group, and a significant downfield shift of the terminal CH2 adjacent to the strongly electron-withdrawing, fully deprotected guanidinium cation.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow from the initial nucleophilic attack to the final deprotected pharmacophore.

Workflow Propylamine n-Propylamine (Nucleophile) Intermediate Tetrahedral Intermediate (Transient) Propylamine->Intermediate Nucleophilic Attack Goodman Goodman's Reagent (Electrophile) Goodman->Intermediate Triflyl Activation Protected Di-Boc-N-propylguanidine (Stable Intermediate) Intermediate->Protected -TfNH2 Elimination Deprotected N-propylguanidine (Final Product) Protected->Deprotected TFA/DCM Cleavage

Caption: Mechanistic pathway of n-propylamine guanylation and subsequent deprotection.

References

1.[2] Title: Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Source: ACS Publications (Organometallics). URL: [Link]

4.[1] Title: The histamine H2-receptor agonist impromidine: synthesis and structure activity considerations. Source: ACS Publications (Journal of Medicinal Chemistry). URL: [Link]

Sources

Application

Application Note: Reaction Conditions for Propylguanidine Cyclization with Esters to Synthesize Substituted Pyrimidines

Audience: Researchers, scientists, and drug development professionals. Abstract: The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry, as the pyrimidine scaffold is central to numerous therape...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry, as the pyrimidine scaffold is central to numerous therapeutic agents.[1] The cyclocondensation of a guanidine with a 1,3-dicarbonyl compound, such as a dialkyl malonate or a β-ketoester, is a classical and highly effective strategy for constructing the 2-aminopyrimidine core.[][3] This application note provides a detailed guide to the reaction conditions for the cyclization of propylguanidine with esters. It covers the underlying reaction mechanism, a critical analysis of reaction parameters, detailed experimental protocols for both conventional heating and modern microwave-assisted synthesis, and a summary of representative reaction conditions to aid in experimental design.

Introduction: The Significance of Pyrimidine Synthesis

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3.[] This structural motif is integral to life as a component of nucleic acids (cytosine, thymine, and uracil) and is a privileged scaffold in drug discovery.[][3] The reaction of a C-C-C fragment (from a 1,3-dicarbonyl compound like an ester) with the N-C-N fragment of a guanidine is one of the most widely used methods for building the pyrimidine ring.[3] By using N-substituted guanidines, such as propylguanidine, this reaction provides direct access to N-substituted 2-aminopyrimidines, a class of compounds with significant pharmacological interest.

Reaction Mechanism and Rationale

The overall reaction is a base-catalyzed cyclocondensation. The mechanism involves the nucleophilic attack of the guanidine nitrogens onto the electrophilic carbonyl carbons of the ester, followed by cyclization and dehydration to form the stable aromatic pyrimidine ring.

The key steps are:

  • Deprotonation: The strong base (typically an alkoxide) deprotonates the guanidinium salt to generate the free, nucleophilic propylguanidine. The base also deprotonates the active methylene group of the 1,3-dicarbonyl compound, forming a highly reactive enolate.[4][5]

  • Nucleophilic Attack (Addition): One of the amino groups of propylguanidine attacks one of the ester carbonyls.

  • Intramolecular Cyclization: The second amino group of the guanidine moiety performs an intramolecular nucleophilic attack on the second carbonyl group, forming a cyclic intermediate.

  • Dehydration/Elimination: The cyclic intermediate eliminates two molecules of alcohol (from the ester groups) and a molecule of water to yield the final, stable, aromatic 2-(propylamino)pyrimidine derivative.

Reaction_Mechanism General Mechanism of Propylguanidine-Ester Cyclization Propylguanidine Propylguanidine (from salt + base) Adduct1 Initial Adduct Propylguanidine->Adduct1 1. Nucleophilic     Addition Ester Dialkyl Malonate (or β-Ketoester) Ester->Adduct1 1. Nucleophilic     Addition Base Base (e.g., NaOEt) Base->Adduct1 1. Nucleophilic     Addition CyclicIntermediate Cyclic Intermediate Adduct1->CyclicIntermediate 2. Intramolecular      Cyclization Product 2-(Propylamino)pyrimidine Derivative CyclicIntermediate->Product 3. Dehydration &     Elimination     (-2ROH, -H₂O)

Caption: General Mechanism of Propylguanidine-Ester Cyclization

Critical Reaction Parameters: The Causality Behind Choices

Optimizing the cyclization requires careful consideration of several interconnected parameters. The choices made directly impact reaction rate, yield, and purity.

  • Guanidine Source: Propylguanidine is typically used as a stable salt, such as propylguanidine hydrochloride. Guanidines are strong organic bases, but using the salt form improves handling and stability.[6] An external base is required in at least a stoichiometric amount to liberate the free guanidine in situ for the reaction.

  • Ester Substrate: The choice of the 1,3-dicarbonyl compound defines the substitution pattern at the 4, 5, and 6 positions of the pyrimidine ring.

    • Dialkyl Malonates (e.g., diethyl malonate): These substrates lead to the formation of 2-(propylamino)pyrimidine-4,6-diols.[7] The reaction is robust and generally high-yielding.

    • β-Ketoesters (e.g., ethyl acetoacetate): These substrates yield 2-(propylamino)-4-hydroxy-6-methylpyrimidines (or other alkyl groups depending on the ketoester). The reaction is typically efficient.

  • Choice of Base: This is arguably the most critical parameter. A strong, non-nucleophilic base is required.

    • Sodium Alkoxides (NaOEt, NaOMe): Sodium ethoxide in ethanol is the most common choice, especially for reactions with diethyl esters.[7] The alkoxide must match the alcohol solvent to prevent transesterification of the substrate. The base deprotonates both the guanidinium salt and the active methylene group of the ester, driving the reaction forward.

    • Other Bases: For certain applications, particularly in multicomponent reactions or microwave synthesis, other bases like potassium carbonate (K₂CO₃) or organic bases can be employed.[8]

  • Solvent: The solvent must be able to dissolve the reactants and be compatible with the strong base used.

    • Alcohols (Ethanol, Methanol): Anhydrous ethanol is the standard solvent when using sodium ethoxide. It serves as an excellent medium and participates in the proton transfers throughout the mechanism.

    • Aprotic Polar Solvents (DMF, DMSO): These are sometimes used, especially in microwave-assisted protocols, as they can accelerate reactions due to their high boiling points and polarity.[9]

  • Temperature and Reaction Time:

    • Conventional Heating: These condensations typically require elevated temperatures to overcome the activation energy for cyclization and dehydration. Refluxing in ethanol (approx. 78 °C) for several hours (4-24 h) is common.[10]

    • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative.[1] It dramatically reduces reaction times from hours to minutes by promoting rapid, uniform heating.[11][12] Temperatures can often be pushed higher than the solvent's boiling point in sealed microwave vials, further accelerating the reaction.

Experimental Protocols

Protocol 1: Conventional Synthesis of 2-(Propylamino)-5-substituted-pyrimidine-4,6-diol

This protocol is adapted from established procedures for the synthesis of 2-aminopyrimidine-4,6-diols from substituted diethyl malonates.[7]

Materials:

  • Substituted Diethyl Malonate (1.0 eq)

  • Propylguanidine Hydrochloride (1.2 eq)

  • Sodium Ethoxide (2.5 eq)

  • Anhydrous Ethanol

  • Hydrochloric Acid (1 M)

  • Deionized Water

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium ethoxide (2.5 eq) to anhydrous ethanol (approx. 0.2 M concentration relative to the malonate).

  • Reagent Addition: To the stirred solution, add propylguanidine hydrochloride (1.2 eq) and the substituted diethyl malonate (1.0 eq).

  • Reaction: Heat the mixture to reflux (oil bath at ~85-90 °C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully evaporate the ethanol under reduced pressure.

  • Precipitation: Dissolve the resulting solid residue in a minimum amount of cold deionized water. Acidify the aqueous solution slowly with 1 M HCl with vigorous stirring until the pH is approximately 5-6.

  • Isolation: A white precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to yield the pure 2-(propylamino)-5-substituted-pyrimidine-4,6-diol. Yields are typically high (85-95%).[7]

Protocol 2: Microwave-Assisted Synthesis of a 2-(Propylamino)pyrimidine Derivative

This protocol is a general method based on microwave-assisted Biginelli-type reactions which offer significant acceleration.[1][11]

Materials:

  • β-Ketoester (e.g., Ethyl Acetoacetate) (1.0 eq)

  • An Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Propylguanidine Hydrochloride (1.5 eq)

  • Ethanol

  • Microwave Process Vial (10 mL)

Procedure:

  • Vial Preparation: To a 10 mL microwave process vial, add the β-ketoester (1.0 eq), the aldehyde (1.0 eq), and propylguanidine hydrochloride (1.5 eq).

  • Solvent Addition: Add 3-4 mL of ethanol to the vial and cap it securely.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120 °C for 10-20 minutes.[11]

  • Work-up: After the reaction, cool the vial to room temperature. The product often precipitates from the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Experimental_Workflow General Experimental Workflow Setup 1. Reaction Setup (Flask or MW Vial) Reagents 2. Add Base, Propylguanidine Salt, & Ester Substrate in Solvent Setup->Reagents React 3. Reaction (Conventional Heating or Microwave Irradiation) Reagents->React Workup 4. Work-up (Solvent Removal, pH Adjustment) React->Workup Isolate 5. Isolation (Filtration) Workup->Isolate Purify 6. Purification (Recrystallization) Isolate->Purify

Caption: General Experimental Workflow

Summary of Reaction Conditions

The following table summarizes typical conditions for the synthesis of 2-aminopyrimidine derivatives from guanidine and various esters, providing a comparative overview for researchers.

Ester SubstrateGuanidine SourceBaseSolventTemperature & TimeProduct TypeTypical YieldReference
Diethyl malonateGuanidine HClNaOMeMethanolReflux, 48h2-Amino-4,6-dihydroxypyrimidineGood[13]
Substituted malonic estersGuanidineNaOEtEthanolReflux5-Substituted-2-amino-4,6-dihydroxypyrimidines88-96%[7]
Ethyl acetoacetateGuanidine HClNaOHIsopropanolReflux, 48h2-Amino-4-hydroxy-6-methylpyrimidineGood[10]
β-Ketoester & AldehydeGuanidine HCl-Ethanol120 °C, 10 min (MW)2-Amino-3,4-dihydropyrimidine36-91%[11]
ChalconesGuanidine NitrateZnCl₂-160 W, 3 min (MW)2-Amino-4,6-diarylpyrimidines33-56%[14]

Troubleshooting and Safety

  • Low Yield: Common causes include impure or wet reagents, insufficient base, or suboptimal temperature.[15] Ensure all reagents are anhydrous, particularly the solvent and guanidine salt. Increasing the equivalents of base or extending the reaction time may improve conversion.

  • Side Reactions: In the case of β-ketoesters, self-condensation can be a competing reaction. Using optimized temperatures and reaction times is crucial.

  • Safety: Sodium alkoxides are corrosive and react violently with water. Handle them under an inert atmosphere in a fume hood. Microwave synthesis involves high pressures and temperatures; always use certified equipment and follow safety protocols.

References

  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. Available at: [Link]

  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. (2022). Letters in Applied NanoBioScience, 11(2), 3613-3622. Available at: [Link]

  • Desai, B., Sureja, D., Naliapara, Y., Shah, A., & Saxena, A. (2005). Microwave-assisted synthesis and anti-bacterial activity of some 2-amino-6-aryl-4-(2-thienyl)pyrimidines. Il Farmaco, 60(4), 279-282. Available at: [Link]

  • Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. ResearchGate. Available at: [Link]

  • Pinner pyrimidine synthesis. SlideShare. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Assiut University. Available at: [Link]

  • Akopyan, A. V., et al. (2017). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 22(8), 1239. Available at: [Link]

  • An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. Academia.edu. Available at: [Link]

  • Krátký, M., Stolaříková, J., & Vinšová, J. (2011). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 16(11), 9462-9480. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7808. Available at: [Link]

  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PMC. Available at: [Link]

  • Fassihi, A., et al. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Research in Pharmaceutical Sciences, 10(2), 144-153. Available at: [Link]

  • Method for preparing 2-amino-4, 6-dimethoxypyrimidine. Google Patents.
  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN. Available at: [Link]

  • Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. ACS Publications. Available at: [Link]

  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. PMC. Available at: [Link]

  • Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions. PubMed. Available at: [Link]

  • Stereoselective Synthesis of Cyclic Guanidines by Directed Diamination of Unactivated Alkenes. PMC. Available at: [Link]

  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. MDPI. Available at: [Link]

  • Cycloaddition of Thiourea- and Guanidine-Substituted Furans to Dienophiles: A Comparison of the Environmentally-Friendly Methods. MDPI. Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. ResearchGate. Available at: [Link]

  • Optimization of the cyclization reaction conditions. ResearchGate. Available at: [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme. Available at: [Link]

  • Exploring hydroamination-cycloaddition-fragmentation sequences to access polycyclicguanidines and vinyl-2-aminoimidazoles. PMC. Available at: [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Formation, structure and heterocyclization of aminoguanidine and ethyl acetoacetate condensation products. ResearchGate. Available at: [Link]

  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc. Available at: [Link]

  • Synthesis of Cyclic Guanidines via Pd-Catalyzed Alkene Carboamination. Organic Chemistry Portal. Available at: [Link]

  • Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Amazon S3. Available at: [Link]

  • Guanidines: powerful bases for organic synthesis. DC Fine Chemicals. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Reaction of Phenylhydrazo ethylacetoacetate. ResearchGate. Available at: [Link]

  • Method for preparing guanidine compound. Google Patents.
  • Reaction of ethyl acetoacetate with formaldehyde and primary amines. SciSpace. Available at: [Link]

  • Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Publishing. Available at: [Link]

Sources

Method

Application Note: De Novo Synthesis of 2-(Propylamino)pyrimidines via Propylguanidine Cyclocondensation

Introduction and Strategic Rationale The pyrimidine scaffold is a privileged structure in drug discovery, frequently serving as a core motif in kinase inhibitors, antimicrobial agents, and G-protein-coupled receptor (GPC...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The pyrimidine scaffold is a privileged structure in drug discovery, frequently serving as a core motif in kinase inhibitors, antimicrobial agents, and G-protein-coupled receptor (GPCR) ligands. The strategic incorporation of a 2-alkylamino group—specifically a propylamino substituent—enhances the lipophilicity and alters the hydrogen-bonding network of the pyrimidine core. This modification can dramatically improve target binding affinity and pharmacokinetic profiles (1[1]).

De novo heterocycle synthesis utilizing a[3+3] cyclocondensation between a substituted guanidine and a 1,3-dicarbonyl equivalent remains the most robust and modular approach for constructing these architectures (2[2]). This application note details the mechanistic rationale, experimental causality, and a self-validating protocol for the synthesis of 2-(propylamino)pyrimidines using propylguanidine hydrochloride as the primary precursor.

Mechanistic Pathway & Causality

The formation of the pyrimidine ring from propylguanidine and a 1,3-dicarbonyl compound (e.g., acetylacetone) is driven by a sequence of nucleophilic additions and thermodynamically favorable dehydrations (3[3]).

  • Free Base Generation: Propylguanidine is highly basic and typically handled as a stable hydrochloride salt. The reaction mandates an alkoxide base (e.g., sodium ethoxide) to neutralize the salt, liberating the free guanidine base. Causality: This step is critical; insufficient deprotonation directly correlates with an aborted nucleophilic attack, as the protonated guanidinium ion is electrophilic, not nucleophilic.

  • Nucleophilic Attack & Hemiaminal Formation: The terminal, unsubstituted nitrogens of the free propylguanidine act as bis-nucleophiles, attacking the highly electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. This forms a transient, tetrahedral hemiaminal intermediate.

  • Aromatization: The system undergoes a tandem dehydration (loss of two water molecules). Causality: The expulsion of water is entropically driven and requires thermal energy (reflux conditions) to overcome the activation barrier, culminating in the formation of the fully conjugated, aromatic pyrimidine ring.

Mechanism Guanidine Propylguanidine (Nucleophile) Intermediate Hemiaminal Intermediate Guanidine->Intermediate Nucleophilic Attack Dicarbonyl 1,3-Dicarbonyl (Electrophile) Dicarbonyl->Intermediate Condensation Base Base (NaOEt) Deprotonation Base->Guanidine Activates Product 2-(Propylamino) pyrimidine Intermediate->Product -2 H2O (Aromatization)

Figure 1: Mechanistic workflow of the [3+3] cyclocondensation to form 2-(propylamino)pyrimidines.

Experimental Protocol: Synthesis of 4,6-Dimethyl-N-propylpyrimidin-2-amine

This protocol describes the condensation of propylguanidine hydrochloride with acetylacetone (2,4-pentanedione). The methodology is designed as a self-validating system, incorporating in-process controls to ensure reproducibility.

Materials:

  • Propylguanidine hydrochloride (1.0 equiv, 10 mmol)

  • Acetylacetone (1.1 equiv, 11 mmol)

  • Sodium ethoxide (NaOEt) solution (21 wt% in ethanol) (1.2 equiv, 12 mmol)

  • Absolute ethanol (Anhydrous)

Step-by-Step Methodology:

  • Activation: Suspend propylguanidine hydrochloride (1.38 g, 10 mmol) in 20 mL of anhydrous absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Deprotonation: Slowly add the NaOEt solution (1.2 equiv) dropwise at room temperature under an inert nitrogen atmosphere. Stir for 30 minutes.

    • Causality & Validation: The dropwise addition prevents localized basicity spikes, while the 30-minute window ensures complete conversion to the free base. A fine white precipitate of NaCl will form, visually validating the metathesis.

  • Electrophile Addition: Add acetylacetone (1.13 mL, 11 mmol) dropwise over 10 minutes.

    • Causality: Acetylacetone is added in a slight excess to drive the reaction to completion. Dropwise addition mitigates the exothermic nature of the initial condensation and prevents oligomerization.

  • Cyclocondensation: Heat the reaction mixture to a gentle reflux (approx. 80 °C) for 4 to 6 hours. Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1, UV detection at 254 nm).

    • Causality & Validation: Reflux provides the necessary activation energy for the double dehydration step. The disappearance of the acetylacetone spot on the TLC plate validates reaction progress.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Partition the residue between ethyl acetate (30 mL) and distilled water (20 mL). Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate. Recrystallize the crude product from a minimal amount of hot hexane/ethyl acetate to yield pure 4,6-dimethyl-N-propylpyrimidin-2-amine.

Workflow Step1 1. Free Base Generation Propylguanidine HCl + NaOEt Step2 2. Electrophile Addition Add 1,3-Dicarbonyl Dropwise Step1->Step2 Step3 3. Cyclocondensation Reflux at 80°C for 4-6 hours Step2->Step3 Step4 4. Aqueous Workup Neutralize & Extract (EtOAc) Step3->Step4 Step5 5. Purification & Validation Recrystallization & LC-MS Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis of pyrimidine derivatives.

Data Presentation & In-Process Validation

To establish trustworthiness and optimize yield, the reaction conditions were systematically evaluated. Table 1 summarizes the quantitative data demonstrating the causality between solvent/base selection and overall yield. Ethanol combined with sodium ethoxide provides the optimal thermodynamic environment for the reaction.

Table 1: Optimization of Reaction Conditions for 4,6-Dimethyl-N-propylpyrimidin-2-amine Synthesis

SolventBaseTemperature (°C)Time (h)Isolated Yield (%)Purity (LC-MS)
Ethanol NaOEt 80 (Reflux) 4 85 >98%
MethanolNaOMe65 (Reflux)67895%
DMFK₂CO₃10086288%
THFEt₃N66 (Reflux)124580%

Analytical Validation Parameters: A robust protocol must be self-validating. Upon successful synthesis and purification, the following analytical signatures confirm the structural integrity of the target 2-(propylamino)pyrimidine:

  • LC-MS (ESI+): Expected [M+H]⁺ at m/z 166.1.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.30 (s, 1H) – Validates the aromatic pyrimidine C5 proton.

    • δ 5.15 (br s, 1H) – Validates the secondary amine (NH) proton.

    • δ 3.35 (q, 2H) – Validates the N-CH₂ of the propyl chain.

    • δ 2.25 (s, 6H) – Validates the two symmetric methyl groups at C4 and C6.

    • δ 1.60 (m, 2H), 0.95 (t, 3H) – Validates the remaining propyl chain protons.

References

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. URL:[Link][2]

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. National Institutes of Health (NIH) / PMC. URL:[Link][1]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. National Institutes of Health (NIH) / PMC. URL:[Link][3]

Sources

Application

Application Note: Accelerated Synthesis of Propylguanidine Derivatives via Microwave-Assisted Chemistry

Introduction: The Significance of the Guanidinium Moiety and the Drive for Synthetic Efficiency The guanidine functional group is a cornerstone in medicinal chemistry and drug discovery, recognized for its unique physico...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Guanidinium Moiety and the Drive for Synthetic Efficiency

The guanidine functional group is a cornerstone in medicinal chemistry and drug discovery, recognized for its unique physicochemical properties.[1] As a strong base that is typically protonated at physiological pH, the resulting guanidinium cation can engage in multiple hydrogen bond and electrostatic interactions with biological targets such as enzymes and receptors. This has led to the incorporation of the guanidine scaffold into a wide array of clinically significant drugs, including the antihypertensive agent guanethidine and the antidiabetic drug metformin.[2][3] Propylguanidine derivatives, as part of the broader class of alkylguanidines, are valuable building blocks in the synthesis of novel therapeutic agents, offering a balance of basicity and lipophilicity that can be fine-tuned to optimize pharmacological activity.[4]

Traditionally, the synthesis of guanidines has been hampered by harsh reaction conditions, long reaction times, and the use of hazardous reagents.[5] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field, offering a green, efficient, and rapid alternative to conventional heating methods.[6] Microwave energy directly and uniformly heats the reaction mixture, leading to a dramatic acceleration of reaction rates, often by orders of magnitude. This application note provides a detailed protocol for the microwave-assisted synthesis of propylguanidine derivatives, highlighting the significant advantages of this technology for researchers, scientists, and drug development professionals.

The Rationale Behind Microwave-Assisted Guanidinylation

The accelerated reaction rates observed in microwave-assisted synthesis are a direct result of the unique heating mechanism. Unlike conventional heating, which relies on slow heat transfer through conduction and convection, microwaves pass through the vessel walls and directly interact with polar molecules in the reaction mixture. This interaction causes rapid molecular rotation and ionic conduction, generating heat volumetrically and homogeneously.[7] This rapid and efficient heating not in only shortens reaction times but can also lead to higher product yields and purity by minimizing the formation of byproducts that can occur during prolonged heating.[6]

For the synthesis of guanidines, which often involves polar intermediates and solvents, microwave irradiation is particularly effective. The significant reduction in reaction time, from hours to mere minutes, makes MAOS an ideal technology for high-throughput synthesis and library generation in drug discovery programs.[8]

General Reaction Mechanism

A common and effective method for the synthesis of N-alkylguanidines is the reaction of an amine with a suitable guanylating agent. One such versatile approach involves the use of a thiourea derivative, which is activated to facilitate nucleophilic attack by the primary amine. A green and efficient variation of this method involves the direct reaction of a thiourea with an amine under basic aqueous conditions, avoiding the need for intermediate S-methylation and the generation of noxious mercaptans.[5]

The general mechanism for the formation of a propylguanidine derivative from a thiourea and propylamine under microwave irradiation in the presence of a base is depicted below. The base facilitates the removal of hydrogen sulfide, which is trapped, driving the reaction to completion.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Overall Reaction Thiourea Thiourea Intermediate1 Tetrahedral Intermediate Thiourea->Intermediate1 Propylamine Propylamine Propylamine->Intermediate1 Intermediate1_2 Tetrahedral Intermediate Propylguanidine Propylguanidine Intermediate1_2->Propylguanidine H2S Hydrogen Sulfide Intermediate1_2->H2S Thiourea_overall Thiourea Propylguanidine_overall Propylguanidine Thiourea_overall->Propylguanidine_overall + Propylamine, NaOH, H2O, MW Propylamine_overall Propylamine

Caption: General reaction mechanism for the synthesis of propylguanidine.

Experimental Protocol: Microwave-Assisted Synthesis of N-Propylguanidine

This protocol details a one-pot synthesis of N-propylguanidine from thiourea and propylamine using a dedicated microwave synthesizer.

Materials:

  • Thiourea (Reagent Grade)

  • Propylamine (≥99%)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • n-Hexane (for washing)

  • Methanol (for recrystallization)

  • 10 mL Microwave Process Vial with a Magnetic Stir Bar

  • Microwave Synthesizer

Procedure:

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add thiourea (4 mmol).

  • Addition of Amine and Base: To the vial, add propylamine (8 mmol), 5 mL of a 1N sodium hydroxide solution, and 5 mL of deionized water.[5]

  • Vial Sealing: Securely cap the microwave vial.

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Irradiate the reaction mixture at 100W for a specified time (typically 10-30 minutes, optimization may be required).[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the vial to room temperature.

    • Transfer the reaction mixture to a beaker and cool in an ice bath for 2 hours to facilitate precipitation.[5]

    • Filter the resulting solid and wash with cold n-hexane to remove any unreacted propylamine.

    • Dry the solid under an IR lamp.

  • Purification: Recrystallize the crude product from methanol to obtain pure N-propylguanidine.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Propylamine is a flammable and corrosive liquid. Sodium hydroxide is corrosive. Appropriate personal protective equipment (safety goggles, gloves, lab coat) must be worn at all times. The microwave synthesizer should be operated according to the manufacturer's instructions.

Data Presentation: A Comparative Analysis

The advantages of microwave-assisted synthesis are most evident when compared to conventional heating methods. The following table provides a summary of typical reaction parameters for the synthesis of guanidine derivatives.

ParameterConventional HeatingMicrowave-Assisted SynthesisReference(s)
Reaction Time 2-15 hours2-10 minutes[6]
Yield Moderate to GoodGood to Excellent (often 10-30% higher)[6]
Energy Consumption HighLow[7]
Solvent Usage Often requires high-boiling organic solventsCan often be performed in water or solvent-free[5]
Byproduct Formation Higher potential due to prolonged heatingMinimized due to rapid heating and shorter reaction times[7]

Experimental Workflow Visualization

The following diagram illustrates the streamlined workflow of the microwave-assisted synthesis of propylguanidine derivatives.

G Reagents Combine Thiourea, Propylamine, NaOH, and Water in Microwave Vial MW Microwave Irradiation (100W, 10-30 min) Reagents->MW Cooling Cooling and Precipitation MW->Cooling Filtration Filtration and Washing Cooling->Filtration Drying Drying Filtration->Drying Purification Recrystallization Drying->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final Pure Propylguanidine Derivative Characterization->Final

Caption: Streamlined workflow for microwave-assisted propylguanidine synthesis.

Conclusion and Future Outlook

Microwave-assisted synthesis represents a significant advancement in the preparation of propylguanidine derivatives and other valuable scaffolds in medicinal chemistry. The dramatic reduction in reaction times, coupled with often-improved yields and a greener chemical footprint, makes MAOS an indispensable tool for the modern drug discovery laboratory. The protocol outlined in this application note provides a robust and efficient starting point for the synthesis of a wide range of propylguanidine derivatives, facilitating the rapid exploration of chemical space and accelerating the development of new therapeutic agents. Future work in this area will likely focus on the development of continuous-flow microwave reactors for the scalable synthesis of these important compounds.

References

  • Chen, C.-H., et al. (2012). Microwave-assisted synthesis of highly functionalized guanidines on soluble polymer support. Tetrahedron Letters, 53(31), 3959–3962. Available at: [Link]

  • Desai, N. C., et al. (2015). Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules. International Journal of Pharmaceutical Sciences and Research, 6(9), 3846-3851. Available at: [Link]

  • Sigma-Aldrich. Comparative study of conventional and microwave assisted synthesis. Available at: [Link]

  • Sanghvi, K. P., et al. (2016). One pot microwave assisted synthesis of various substituted guanidine derivatives using water as solvent A green chemistry approach. Journal of Chemical and Pharmaceutical Research, 8(7), 722-727. Available at: [Link]

  • Organic Chemistry Portal. Guanidine synthesis by guanylation. Available at: [Link]

  • Organic Chemistry Portal. Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. Available at: [Link]

  • Sandin, H., et al. (2004). A fast and parallel route to cyclic isothioureas and guanidines with use of microwave-assisted chemistry. The Journal of Organic Chemistry, 69(5), 1571-1580. Available at: [Link]

  • Walvekar, A., & Kamble, R. (2025). Comparative study of microwave-induced and conventional synthesis of selected compounds. World Journal of Pharmaceutical Science and Research, 4(5), 1053-1059. Available at: [Link]

  • Herrera, A., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. ChemistrySelect, 8(44), e202302998. Available at: [Link]

  • ResearchGate. Selected examples of guanidine-based drugs. Available at: [Link]

  • Keglevich, G. (2018). Microwave-Assisted Syntheses in Organic Chemistry. In Microwave-Assisted Chemistry (pp. 21-100). Springer, Cham. Available at: [Link]

  • Govender, T., et al. (2011). Microwave-Assisted Synthesis of Guanidine Organocatalysts Bearing a Tetrahydroisoquinoline Framework and Their Evaluation in Michael Addition Reactions. European Journal of Organic Chemistry, 2011(18), 3426-3433. Available at: [Link]

  • Krishnarth, N., et al. (2013). Design, synthesis of guanidine derivatives and their anti-hyperglycemic evaluation. Der Pharma Chemica, 5(2), 59-66. Available at: [Link]

  • Biotage. (2017). Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. Available at: [Link]

  • Khan, I., et al. (2024). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 14(1), 1-16. Available at: [Link]

  • ResearchGate. Applications of microwaves in organic synthesis. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(47), 33069-33092. Available at: [Link]

  • Frecentese, F., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences, 14(5), 1888. Available at: [Link]

  • Gayo, I., et al. (2002). Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening. Bioorganic & Medicinal Chemistry, 10(4), 1009-1018. Available at: [Link]

  • Popiołek, Ł., et al. (2021). Synthesis of the Guanidine Derivative: N-{5][6][9]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2021(3), M1252. Available at: [Link]

  • Chokhawala, H. A., et al. (2014). A facile microwave-assisted protocol for rapid synthesis of N-acetylneuraminic acid congeners. Organic & Biomolecular Chemistry, 12(3), 453-456. Available at: [Link]

  • Chokhawala, H. A., et al. (2013). A facile microwave-assisted protocol for rapid synthesis of N-acetylneuraminic acid congeners. ResearchGate. Available at: [Link]

Sources

Method

Application Note: Advanced Recrystallization Protocols for Propylguanidine Salts

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Context Propylguanidine (1-propylguanidine) and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Context

Propylguanidine (1-propylguanidine) and its derivatives are highly versatile intermediates utilized in the synthesis of H2-receptor agonists, organocatalysts, and complex aminoguanidine-containing natural products[1][2][3]. The primary synthetic routes—typically involving the reaction of propylamine salts with cyanamide or dicyandiamide—often yield crude products contaminated with unreacted starting materials, ammonium salts, and colored oligomeric byproducts[4].

Because guanidinium ions form strong, bidentate hydrogen bonds, they readily trap solvent molecules and impurities within their crystal lattice during rapid precipitation. Therefore, achieving pharmaceutical-grade purity requires a thermodynamically controlled recrystallization process. This guide details the self-validating protocols for the recrystallization of the two most common propylguanidine salts: Propylguanidine Nitrate and Propylguanidine Hydrochloride .

Thermodynamic Principles & Solvent Selection

The success of a recrystallization protocol is entirely dependent on exploiting the temperature-solubility gradient of the target compound.

  • Propylguanidine Nitrate: Exhibits a steep solubility curve in highly polar protic solvents. It is moderately soluble in cold water but highly soluble in boiling water, making aqueous recrystallization the most efficient method[4].

  • Propylguanidine Hydrochloride: Highly hygroscopic and excessively soluble in water. Aqueous recrystallization often leads to "oiling out" or massive yield losses. Instead, absolute ethanol or a binary solvent/anti-solvent system (e.g., Ethanol/Ethyl Acetate or Methanol/Ethyl Acetate) must be employed to force nucleation[5].

Table 1: Physicochemical Solvent Matrix for Propylguanidine Salts
Solvent SystemPolarity IndexBoiling Point (°C)Suitability for Nitrate SaltSuitability for Hydrochloride SaltMechanistic Rationale
Water (Deionized) 10.2100.0Optimal Poor (Yield Loss)Steep thermal solubility gradient for nitrates; facilitates charcoal decolorization.
Absolute Ethanol 5.278.4ModerateOptimal Dissolves the hydrochloride salt at reflux; rejects inorganic ammonium chloride impurities.
Ethyl Acetate 4.477.1Anti-solventAnti-solventDisrupts hydrogen bonding networks; used dropwise to induce supersaturation[5].
Acetonitrile 5.882.0PoorModerateUseful for highly lipophilic alkylguanidine derivatives; acts as a strict crystallizing medium[5][6].

Experimental Workflow

The following diagram illustrates the logical progression of the recrystallization workflow, emphasizing the critical quality control checkpoints required to ensure a self-validating purification system.

G Crude Crude Propylguanidine Salt (Contains Oligomers & Salts) Dissolution Thermodynamic Dissolution (Minimal Boiling Solvent) Crude->Dissolution Charcoal Activated Charcoal Treatment (Adsorb High-MW Impurities) Dissolution->Charcoal Filtration Hot Gravity Filtration (Remove Insoluble Matter) Charcoal->Filtration Cooling Controlled Thermal Ramp (Cooling at 0.5 °C/min) Filtration->Cooling Crystallization Nucleation & Lattice Growth (Exclusion of Impurities) Cooling->Crystallization Isolation Vacuum Filtration & Washing (Displace Mother Liquor) Crystallization->Isolation Drying High-Vacuum Desiccation (Remove Solvent Traces) Isolation->Drying Pure Pure Propylguanidine Salt (>99% Purity Achieved) Drying->Pure

Fig 1. Thermodynamic workflow for the recrystallization and purification of propylguanidine salts.

Step-by-Step Methodologies

Protocol A: Aqueous Recrystallization of Propylguanidine Nitrate

This protocol utilizes the steep aqueous solubility curve of the nitrate salt to achieve high purity[4].

  • Dissolution: Weigh the crude propylguanidine nitrate into an Erlenmeyer flask. Add boiling deionized water dropwise while swirling continuously on a hot plate until the solid just dissolves (maintain a saturated solution).

  • Decolorization (Causality): Alkylguanidine syntheses often produce trace polymeric colorants. Remove the flask from the heat source momentarily and add 1-2% (w/w) activated charcoal[7]. Caution: Adding charcoal to a vigorously boiling solution will cause violent bumping. Boil gently for 5 minutes.

  • Hot Filtration: Pre-heat a stemless glass funnel and fluted filter paper with boiling water to prevent premature crystallization. Filter the hot mixture rapidly into a clean, heated receiving flask.

  • Controlled Nucleation: Seal the flask and allow it to cool ambiently to room temperature. Do not disturb the flask. Causality: A slow cooling rate (~0.5 °C/min) ensures the formation of a highly ordered crystal lattice, thermodynamically excluding trapped solvent and impurities.

  • Maximum Recovery: Once at room temperature, transfer the flask to an ice-water bath (0-4 °C) for 30 minutes to depress solubility and maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold water, followed by a wash with cold absolute ethanol to aid in drying.

  • Drying: Transfer the crystals to a vacuum desiccator over anhydrous calcium chloride or phosphorus pentoxide for 24 hours.

Protocol B: Solvent/Anti-Solvent Recrystallization of Propylguanidine Hydrochloride

Because the hydrochloride salt is highly soluble in water, a binary organic system is required to force precipitation[5].

  • Primary Dissolution: Place the crude propylguanidine hydrochloride in a round-bottom flask equipped with a reflux condenser. Add a minimum amount of boiling absolute ethanol until the organic salt dissolves.

  • Removal of Inorganics: If a fine white powder remains undissolved, it is likely unreacted ammonium chloride. Perform a hot gravity filtration to remove this inorganic impurity.

  • Anti-Solvent Addition (Causality): Return the clear filtrate to a gentle boil. Slowly add hot ethyl acetate (anti-solvent) dropwise until the solution becomes faintly turbid. The addition of ethyl acetate lowers the dielectric constant of the medium, reducing the solubility of the polar guanidinium salt[6].

  • Clarification: Add just enough boiling ethanol (1-2 drops) to clear the turbidity.

  • Crystallization: Remove from heat, insulate the flask, and allow it to cool slowly to room temperature, then transfer to an ice bath.

  • Isolation & Drying: Filter the resulting crystals under vacuum, wash with ice-cold ethyl acetate, and dry under high vacuum at 40 °C to constant weight.

Critical Quality Attributes & Troubleshooting

  • Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

    • Cause: The compound separates as a liquid rather than a solid, usually because the melting point of the impure compound is lower than the temperature at which supersaturation occurs.

    • Solution: Reheat the mixture until the oil dissolves, add slightly more of the primary solvent (Water or Ethanol), and allow the solution to cool much more slowly. Seeding the solution with a pure crystal of propylguanidine salt at the cloud point can bypass oiling and force solid nucleation.

  • Issue: Low Yields in Hydrochloride Purification

    • Cause: Over-addition of ethanol or ambient moisture absorption (hygroscopicity).

    • Solution: Strictly maintain anhydrous conditions. Increase the ratio of ethyl acetate (anti-solvent) to drive the equilibrium toward precipitation.

Sources

Application

Application Note: Synthesis and Quality Control of Radio-Labeled Propylguanidine Derivatives for Metabolic Tracking

Target Audience: Radiochemists, Molecular Imaging Scientists, and Drug Development Professionals Focus: Positron Emission Tomography (PET) tracking of the Norepinephrine Transporter (NET) via 18 F-labeled propylguanidine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Radiochemists, Molecular Imaging Scientists, and Drug Development Professionals Focus: Positron Emission Tomography (PET) tracking of the Norepinephrine Transporter (NET) via 18 F-labeled propylguanidines (e.g., 18 F-Flubrobenguane / LMI1195).

Scientific Rationale & Pharmacophore Design

The non-invasive metabolic tracking of sympathetic neuronal function is critical for risk-stratifying heart failure and staging neuroendocrine tumors. Historically, this was achieved using 123 I-MIBG (meta-iodobenzylguanidine) via Single-Photon Emission Computed Tomography (SPECT). However, the development of 18 F-labeled propylguanidine derivatives—most notably 18 F-flubrobenguane (LMI1195) —has revolutionized this field by leveraging the superior spatial resolution, sensitivity, and absolute quantification capabilities of PET[1].

Causality in Molecular Design: The structural shift from a rigid benzylguanidine to a flexible propylguanidine ether linkage was a deliberate pharmacological choice. The propyl chain provides optimal spatial separation between the aromatic ring and the highly basic guanidine moiety. This reduces steric hindrance, allowing the molecule to act as a high-affinity structural analog of endogenous norepinephrine[1]. Once injected, the tracer is actively transported into presynaptic sympathetic neurons via the Norepinephrine Transporter (NET) and subsequently packaged into storage vesicles by the Vesicular Monoamine Transporter (VMAT)[2]. Because the propylguanidine core is resistant to degradation by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), it undergoes stable "metabolic trapping," yielding exceptional signal-to-noise ratios in target tissues[2].

Radiosynthetic Workflow

The synthesis of 18 F-propylguanidines relies on a highly optimized aliphatic nucleophilic substitution (S N​ 2). To ensure a self-validating and reproducible system, the workflow integrates automated radiochemistry modules with in-line high-performance liquid chromatography (HPLC) purification.

Radiosynthesis A Cyclotron [18F]Fluoride B QMA Cartridge Trapping & Elution A->B Aqueous [18F]F- C Reaction Vessel SN2 Radiofluorination B->C Dry [18F]KF/K222 D Semi-prep HPLC Purification C->D Crude Tracer E C18 SPE Formulation D->E Pure Fraction F Sterile Filtration & QC E->F Final Product

Radiosynthetic workflow for 18F-labeled propylguanidine derivatives via nucleophilic substitution.

Step-by-Step Experimental Protocol

This protocol outlines the automated synthesis of 18 F-flubrobenguane using a standard radiosynthesis module. Every step is designed with underlying chemical causality to maximize radiochemical yield and purity.

Phase I: Isotope Trapping and Activation
  • Trapping: Pass cyclotron-produced aqueous [ 18 F]fluoride through a pre-conditioned QMA (quaternary methylammonium) carbonate cartridge.

    • Causality: This step separates the [ 18 F]F from the bulk [ 18 O]H 2​ O target water, concentrating the radioisotope.

  • Elution: Elute the trapped [ 18 F]F into the reaction vessel using a solution of Kryptofix 2.2.2 (K 222​ , 15 mg) and K 2​ CO 3​ (3 mg) in 1 mL of acetonitrile/water (80:20 v/v).

    • Causality: K 222​ acts as a cryptand to sequester K + ions. This breaks the ion pair, leaving the fluoride ion "naked" and highly nucleophilic in aprotic solvents.

  • Azeotropic Drying: Evaporate the solvent at 110°C under a stream of helium. Add 1 mL of anhydrous acetonitrile and evaporate again. Repeat twice.

    • Causality: Water strongly solvates the fluoride ion via hydrogen bonding, which completely quenches its nucleophilicity. Strict anhydrous conditions are mandatory for the S N​ 2 reaction.

Phase II: Radiofluorination
  • S N​ 2 Displacement: Dissolve 4 mg of the brosylate precursor (N-[3-bromo-4-(3-brosyloxy-propoxy)-benzyl]-guanidine) in 1 mL of anhydrous acetonitrile. Add this to the dried[ 18 F]KF/K 222​ complex.

    • Causality: The brosylate (p-bromobenzenesulfonate) group is an exceptional leaving group due to the electron-withdrawing bromine atom, facilitating rapid aliphatic displacement by the [ 18 F]F ion.

  • Incubation: Heat the sealed reaction vessel at 110°C for 10 minutes.

Phase III: Purification and Formulation
  • HPLC Isolation: Quench the reaction with 1.5 mL of HPLC mobile phase (e.g., 0.1% TFA in water/acetonitrile). Inject the mixture onto a semi-preparative C18 HPLC column. Monitor the UV (254 nm) and radioactivity detectors. Collect the radioactive peak corresponding to the 18 F-propylguanidine product.

  • Solvent Exchange (SPE): Dilute the collected HPLC fraction with 20 mL of sterile water and pass it through a pre-conditioned C18 Sep-Pak cartridge.

    • Causality: The lipophilic tracer is trapped on the C18 matrix, allowing toxic HPLC solvents (acetonitrile/TFA) to be washed away to waste.

  • Elution & Formulation: Wash the cartridge with 10 mL of sterile water. Elute the final product with 1 mL of absolute ethanol, followed by 9 mL of sterile 0.9% saline.

    • Causality: The 8–10% ethanol concentration ensures the lipophilic propylguanidine tracer remains fully solubilized without causing hemolysis or phlebitis upon intravenous injection[3].

  • Sterilization: Pass the formulated solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control & Self-Validating Systems

To ensure the protocol is a self-validating system, rigorous Quality Control (QC) must be performed prior to release. The following table summarizes the quantitative data limits and the scientific rationale behind each parameter.

Analytical ParameterMethod / InstrumentationAcceptance CriteriaScientific Causality & Validation
Radiochemical Purity (RCP) Radio-HPLC (C18 column) 95%Ensures the PET signal originates solely from the intact tracer, preventing background noise from free 18 F or radiolytic byproducts.
Chemical Purity UV-HPLC (254 nm) 5 µ g/dose Limits the mass of unlabeled precursor to prevent pharmacological saturation of the NET receptor, ensuring tracer-kinetic assumptions hold true.
Formulation pH Potentiometric / pH Strip4.5 – 8.5Maintains physiological compatibility to prevent injection-site phlebitis and ensures tracer stability in the ethanolic saline matrix.
Residual Solvents GC-FIDAcetonitrile 410 ppmValidates the efficacy of the C18 SPE washing step and ensures compliance with ICH Q3C safety guidelines for parenteral administration.
Endotoxin Levels LAL Chromogenic Assay 175 EU/VSelf-validates the sterility of the synthesis cassette and final filtration step, preventing pyrogenic reactions in vivo.

Metabolic Tracking Mechanism & Biological Application

Once synthesized and validated, 18 F-propylguanidines are utilized for highly specific metabolic tracking. In human clinical trials, these tracers demonstrate a stable and reproducible biodistribution, with a highly favorable target-to-background ratio and a safe radiation dosimetry profile (mean effective dose of ~0.026 mSv/MBq)[2].

Beyond cardiology, the metabolic tracking of NET function is a powerful diagnostic tool in oncology. Because neuroendocrine tumors (such as pheochromocytomas and paragangliomas) heavily overexpress the norepinephrine transporter, 18 F-propylguanidine PET imaging provides exceptional spatial resolution for detecting small metastatic lesions that are often missed by conventional CT, MRI, or SPECT imaging[3].

NET_Pathway Blood Blood Stream (18F-Propylguanidine) Synapse Synaptic Cleft Blood->Synapse Diffusion NET Norepinephrine Transporter (NET) Synapse->NET Binding Neuron Presynaptic Sympathetic Neuron (Cytosol) NET->Neuron Active Transport VMAT Vesicular Monoamine Transporter (VMAT) Neuron->VMAT Intracellular Routing Vesicle Storage Vesicle (Metabolic Trapping) VMAT->Vesicle Storage & Retention

Mechanism of NET-mediated metabolic tracking and vesicular trapping of 18F-propylguanidines.

References

  • Yu, M., Bozek, J., Lamoy, M., Guaraldi, M., Silva, P., Kagan, M., Yalamanchili, P., Onthank, D., Mistry, M., Lazewatsky, J., Broekema, M., Radeke, H., Purohit, A., Cdebaca, M., Azure, M., Cesati, R., Casebier, D., & Robinson, S. P. (2011). Evaluation of LMI1195, a Novel 18F-Labeled Cardiac Neuronal PET Imaging Agent, in Cells and Animal Models. Circulation: Cardiovascular Imaging.[Link]

  • Sinusas, A. J., Lazewatsky, J., Brunetti, J., Heller, G., Srivastava, A., Liu, Y.-H., Sparks, R., Puretskiy, A., Lin, S.-f., Crane, P., Carson, R. E., & Lee, L. V. (2014). Biodistribution and Radiation Dosimetry of LMI1195: First-in-Human Study of a Novel 18F-Labeled Tracer for Imaging Myocardial Innervation. Journal of Nuclear Medicine.[Link]

  • Kessler, L., Schlitter, A. M., Ferdinandus, J., Eiber, M., Schmid, R. M., Umutlu, L., Fendler, W. P., Herrmann, K., & Rischpler, C. (2021). First Experience Using 18F-Flubrobenguane PET Imaging in Patients with Suspected Pheochromocytoma or Paraganglioma. Journal of Nuclear Medicine.[Link]

Sources

Method

Optimizing Solvent Selection for Propylguanidine Reactions: A Guide for Researchers

Introduction: The Critical Role of the Solvent in Propylguanidine Chemistry Propylguanidine and its derivatives are fundamental building blocks in modern drug discovery and development, prized for their unique basicity a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Solvent in Propylguanidine Chemistry

Propylguanidine and its derivatives are fundamental building blocks in modern drug discovery and development, prized for their unique basicity and hydrogen-bonding capabilities. The guanidinium group, with its positive charge delocalized across three nitrogen atoms, plays a crucial role in molecular recognition, catalysis, and the modulation of pharmacokinetic properties. However, the very characteristics that make propylguanidine a valuable synthon also render its reactivity exquisitely sensitive to the local environment. The choice of solvent is not merely a matter of dissolution but a critical parameter that can dictate reaction rates, yields, and even the regioselectivity of a given transformation.[1]

This comprehensive guide provides researchers, scientists, and drug development professionals with a systematic approach to optimizing solvent selection for reactions involving propylguanidine. We will move beyond a simple list of solvents to a deeper understanding of the underlying principles governing solvent effects. By integrating theoretical considerations with practical, step-by-step protocols, this document will empower you to make informed decisions that enhance the efficiency, reproducibility, and success of your synthetic campaigns.

Theoretical Framework: Understanding Solvent-Propylguanidine Interactions

The reactivity of propylguanidine is intrinsically linked to its electronic structure and its ability to interact with the surrounding solvent molecules. The key to rational solvent selection lies in understanding and leveraging these interactions.

The Influence of Polarity and Dielectric Constant

The polarity of a solvent, often quantified by its dielectric constant (ε), plays a pivotal role in reactions involving charged or polar species. Propylguanidine, being a strong base, readily protonates to form the propylguanidinium cation, a charged species. The stability of this cation, as well as any charged intermediates or transition states in a reaction, is heavily influenced by the solvent's ability to solvate and stabilize charges.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (O or N) and are capable of hydrogen bonding. They are particularly effective at solvating both cations and anions. In the context of propylguanidine reactions, polar protic solvents can stabilize the ground state of the protonated guanidine through hydrogen bonding, which may in some cases decrease its nucleophilicity.[2][3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have a significant dipole moment but lack O-H or N-H bonds. They are excellent at solvating cations but are less effective at solvating anions. This can be advantageous in reactions where a "naked" anionic nucleophile is desired.[2][4] For reactions where propylguanidine itself is the nucleophile, a polar aprotic solvent can enhance its reactivity by not overly solvating it through hydrogen bonds.[2][5]

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and are generally poor at solvating charged species. Reactions involving propylguanidine in nonpolar solvents are often sluggish or may not proceed at all, unless the reactants themselves have sufficient nonpolar character to be soluble.

The effect of solvent polarity is particularly pronounced in nucleophilic substitution reactions (SN1 and SN2), which are common transformations involving guanidines.

  • SN1 Reactions: These reactions proceed through a carbocation intermediate. Polar protic solvents are known to accelerate SN1 reactions by stabilizing this charged intermediate.[2][5]

  • SN2 Reactions: These reactions involve a concerted backside attack by a nucleophile. Polar aprotic solvents generally favor SN2 reactions because they solvate the accompanying cation while leaving the nucleophile relatively free and more reactive.[2][5]

Hydrogen Bonding: A Double-Edged Sword

The ability of propylguanidine to both donate and accept hydrogen bonds is central to its chemical behavior. Solvents that can participate in hydrogen bonding will have a profound effect on the reaction.

  • Hydrogen Bond Donors (HBD): Solvents like alcohols and water can donate hydrogen bonds to the nitrogen atoms of propylguanidine, potentially reducing its nucleophilicity by tying up lone pairs of electrons.

  • Hydrogen Bond Acceptors (HBA): Solvents with Lewis basic sites (e.g., ethers, ketones) can accept hydrogen bonds from the N-H protons of propylguanidine.

The interplay of these hydrogen bonding interactions can influence the conformation of propylguanidine and its transition state energies.

Solubility: The Prerequisite for Reaction

A fundamental, yet often overlooked, aspect of solvent selection is ensuring that all reactants are sufficiently soluble.[2] Propylguanidine itself is a polar molecule, and its salts are even more so. Therefore, selecting a solvent in which both propylguanidine (or its salt) and the other reactants have adequate solubility is the first critical step.[6] A preliminary solubility screen is always a recommended starting point.

A Systematic Approach to Solvent Screening

A systematic and data-driven approach to solvent screening is essential for efficient optimization. The following protocol outlines a general workflow for identifying the optimal solvent for a given propylguanidine reaction.

Phase 1: Initial Solvent Selection and Solubility Assessment

The initial phase involves selecting a diverse set of candidate solvents and performing a rapid solubility assessment.

Protocol 1: Preliminary Solubility Screen

  • Solvent Selection: Choose a representative set of 6-8 solvents that span a range of polarities and functionalities. A good starting point would include:

    • Polar Protic: Methanol, Ethanol

    • Polar Aprotic: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

    • Ethereal: Tetrahydrofuran (THF)

    • Chlorinated: Dichloromethane (DCM)

    • Aromatic: Toluene

  • Solubility Test:

    • To a small vial, add a known amount of propylguanidine (or its relevant salt) and the other key reactant.

    • Add a measured volume of the test solvent and stir or vortex at the intended reaction temperature.

    • Visually inspect for complete dissolution. If the reactants do not dissolve, the solvent is likely unsuitable.

Table 1: Physicochemical Properties of Propylguanidine and Common Solvents

Compound/SolventMolecular Weight ( g/mol )Boiling Point (°C)Dielectric Constant (ε)Dipole Moment (D)
Propylguanidine101.15[7]---
Methanol32.0464.732.71.70
Ethanol46.0778.424.51.69
Acetonitrile41.0581.637.53.92
DMF73.0915336.73.82
DMSO78.1318946.73.96
THF72.11667.61.75
DCM84.9339.69.11.60
Toluene92.14110.62.40.36

Data for solvents sourced from publicly available databases.

Phase 2: Small-Scale Reaction Screening

Once a subset of solvents that can dissolve the reactants has been identified, the next step is to perform small-scale reactions to evaluate their impact on reaction performance.

Protocol 2: Parallel Solvent Screening

  • Reaction Setup: In a parallel synthesis apparatus or a series of identical reaction vials, set up the reaction with propylguanidine and the other reactants under the same initial conditions (temperature, concentration, stoichiometry). Each vial should contain a different solvent from the shortlisted candidates.

  • Reaction Monitoring: Monitor the progress of each reaction over time. Thin-Layer Chromatography (TLC) is a simple and effective method for qualitative monitoring. For more quantitative data, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to analyze aliquots taken at specific time points.

Solvent_Screening_Workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Reaction Performance cluster_phase3 Phase 3: Optimization start Define Reaction & Reactants select_solvents Select Diverse Solvents start->select_solvents solubility_test Solubility Test select_solvents->solubility_test parallel_reactions Parallel Small-Scale Reactions solubility_test->parallel_reactions Soluble Candidates monitor_reactions Monitor Progress (TLC, HPLC, etc.) parallel_reactions->monitor_reactions analyze_results Analyze Conversion & Yield monitor_reactions->analyze_results optimize_conditions Optimize Conditions in Best Solvent(s) analyze_results->optimize_conditions Identify Promising Solvents scale_up Scale-Up Reaction optimize_conditions->scale_up Solvent_Interactions cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) PG Propylguanidine H_bond_donor H-Bond Donation (Reduces Nucleophilicity) PG->H_bond_donor Accepts H-bond dipole_interaction Dipole-Dipole Interaction (Less Solvation of Nucleophile) PG->dipole_interaction Enhanced Reactivity MeOH MeOH H_bond_donor->MeOH from OH group DMSO DMSO dipole_interaction->DMSO with S=O dipole

Caption: Intermolecular interactions between propylguanidine and different solvent types.

Conclusion: A Data-Driven Path to Reaction Optimization

The selection of an appropriate solvent is a multi-faceted challenge that requires a blend of theoretical understanding and empirical testing. For reactions involving propylguanidine, a systematic approach that considers solvent polarity, hydrogen bonding capabilities, and reactant solubility is paramount. By employing the protocols outlined in this guide, researchers can move beyond trial and error and adopt a more rational, data-driven methodology for solvent selection. This will not only lead to improved reaction outcomes but also a deeper understanding of the chemical processes at play, ultimately accelerating the pace of research and development.

References

  • PubChem. Propylguanidine. National Center for Biotechnology Information. [Link]

  • Wolfram Demonstrations Project. Solvent Polarity in SN1 and SN2 Reactions. [Link]

  • PubChem. N''-Propyl-N,N,N',N'-tetramethyl-guanidine. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 8.2: Factors That Affect SN​2 Reactions. [Link]

  • Journal of Chemical Education. Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening. [Link]

  • PMC. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. [Link]

  • KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]

  • ResearchGate. (PDF) Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. [Link]

  • ACS. A New Solution Phase Protecting Group Strategy for Alkyl Guanidines. [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Clairet Scientific. Reaction Monitoring with Spectroscopy - Process FTIR. [Link]

  • ScienceDirect. Synthesis and antimicrobial activity of polymeric guanidine and biguanidine salts. [Link]

  • Molbase. 2-[3-(Benzylamino)propyl]guanidine (CID 26379) - Molecular Properties & Analysis. [Link]

  • PMC. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. [Link]

  • YouTube. 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. [Link]

  • Longdom. Spectroscopic Methods for Real-Time Monitoring of Biological Processes. [Link]

  • MDPI. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]

  • ScienceDirect. Screening of organic solvents for bioprocesses using aqueous-organic two-phase systems. [Link]

  • PubMed. Screening of organic solvents for bioprocesses using aqueous-organic two-phase systems. [Link]

  • Oxford Academic. Spectroscopic monitoring of titrations and kinetics. [Link]

  • PMC. NMR Reaction Monitoring Robust to Spectral Distortions. [Link]

  • ResearchGate. Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate. [Link]

  • Wikipedia. Guanidine. [Link]

  • PE Polska. Monitoring Fast Chemical Reactions using Stopped-flow on a Rapid Scanning FT-IR Spectrometer. [Link]

Sources

Application

Application Note: Advanced Handling and Analytical Validation of Hygroscopic Propylguanidine Salts

Introduction and Mechanistic Basis of Hygroscopicity Propylguanidine salts—including propylguanidinium chloride, sulfate, and complex derivatives like imidazolylpropylguanidines—are indispensable building blocks in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Basis of Hygroscopicity

Propylguanidine salts—including propylguanidinium chloride, sulfate, and complex derivatives like imidazolylpropylguanidines—are indispensable building blocks in the synthesis of histamine H2 receptor agonists[1][2], kinase inhibitors, and advanced organocatalysts[3]. However, their utility in precision drug development is frequently compromised by their severe hygroscopicity.

The guanidinium cation is characterized by a highly resonance-stabilized, planar structure. Its N–H bonds act as powerful hydrogen bond donors, while associated counterions (e.g., chlorides, nitrates) serve as hydrogen bond acceptors. This electrostatic environment creates a highly favorable thermodynamic sink for atmospheric water molecules[4]. While the propyl chain introduces a degree of lipophilicity, it is insufficient to overcome the hydration energy of the guanidinium core. Upon exposure to ambient humidity, these salts rapidly absorb moisture, transitioning from free-flowing powders to sticky, deliquescent foams or liquids[2][5].

As a Senior Application Scientist, I consistently observe that failure to rigorously manage the hydration state of these salts leads to stoichiometric imbalances, catastrophic yield drops, and the quenching of moisture-sensitive reagents.

MoistureImpact H2O Atmospheric Moisture Salt Propylguanidine Salt H2O->Salt Absorption Deliquescence Deliquescence & Clumping Salt->Deliquescence Error Stoichiometric Error Deliquescence->Error Inaccurate Mass Quench Reagent Quenching Deliquescence->Quench Free Water

Logical relationship between atmospheric moisture exposure and experimental failure.

Quantitative Data: Moisture Uptake and Storage Parameters

To establish a baseline for handling, it is critical to understand the thermal stability and moisture thresholds of propylguanidine derivatives. Heating these salts excessively to drive off water can lead to thermal decomposition or the release of volatile amines[5].

Table 1: Comparative Moisture Uptake and Recommended Handling Parameters

Compound VariantHygroscopicityCritical RHRecommended StorageDrying Methodology
Propylguanidine HCl High< 40%Vacuum DesiccatorVacuum oven (60°C, 12h)
Propylguanidine Sulfate Moderate< 50%Desiccator (Drierite)Vacuum oven (80°C, 12h)
Imidazolylpropylguanidine Severe (Deliquescent)< 20%Glovebox (Ar/N₂)[6]Azeotropic distillation / High Vac

Protocol 1: Anhydrous Handling and Weighing Workflow

Standard organic synthesis laboratories often lack integrated glovebox systems for every fume hood, leading chemists to bypass highly hygroscopic salts, which compromises reaction optimization[6]. To circumvent this, the following self-validating protocol ensures moisture-free transfer using standard isolation equipment.

Workflow Start Hygroscopic Salt Received Glovebox Transfer to Glovebox (Ar/N2 Atmosphere) Start->Glovebox Weighing Rapid Weighing Anti-static tools Glovebox->Weighing KF Karl Fischer Titration Weighing->KF Aliquot for Moisture Check Reaction Anhydrous Reaction Setup Weighing->Reaction Main Batch Storage Vacuum Desiccator Storage Weighing->Storage Unused Salt

Workflow for the anhydrous handling and validation of hygroscopic propylguanidine salts.

Step-by-Step Methodology:
  • Environmental Preparation: Transfer the sealed bottle of the propylguanidine salt into an inert atmosphere glovebox (Argon or Nitrogen)[5][6]. Ensure the internal moisture sensor reads < 1 ppm H₂O.

  • Static Neutralization (Causality Insight): Highly dried guanidine salts accumulate severe static charge. When approached with a metal spatula, the powder will repel and adhere to the balance draft shield, leading to mass loss and contamination. Pass an anti-static ionizer gun over the balance and the weighing boat for 10 seconds prior to handling.

  • Rapid Transfer & Back-Weighing:

    • Tare a dry, septum-capped reaction vial.

    • Transfer the approximate required mass of the salt into the vial and seal it tightly with the septum cap inside the glovebox.

    • Remove the sealed vial from the glovebox and record the exact mass on a high-precision analytical balance in the ambient lab.

    • Self-Validation: By weighing the sealed vial, you prevent the salt from absorbing atmospheric moisture during the weighing process, ensuring the recorded mass is 100% accurate.

  • Solvent Introduction: Inject anhydrous solvent directly through the septum using a dry syringe to dissolve the salt before exposing the system to any further reagents.

Protocol 2: Analytical Validation via Karl Fischer (KF) Titration

Before utilizing a stored propylguanidine salt in a moisture-sensitive reaction, its exact water content must be empirically validated. Relying on the theoretical molecular weight of an anhydrous salt is a primary cause of stoichiometric failure. We employ Karl Fischer titration, specifically adapted for hygroscopic salts[7][8].

Causality in Solvent Selection: Propylguanidine salts often exhibit poor solubility in pure methanol. If the salt remains partially undissolved as a suspension, water trapped within the crystal lattice (enclosed water) will not react with the KF reagent, yielding a false-negative moisture reading[7][8]. To prevent this, formamide is introduced as a co-solvent to disrupt the strong hydrogen-bonded lattice of the salt.

Step-by-Step Methodology:
  • Solvent Preparation: Add a 2:1 volumetric mixture of anhydrous Methanol and Formamide to the KF titration cell[7].

  • Pre-Titration (Self-Validation Step): Start the titrator to neutralize any residual moisture in the solvent mixture. Monitor the baseline drift. Do not proceed until a stable drift of < 20 µ g/min is achieved. This step self-validates that the titration cell is perfectly sealed and the background is completely anhydrous.

  • Sample Introduction:

    • Inside a glovebox or dry bag, load approximately 50–100 mg of the propylguanidine salt into a 1 mL plastic syringe (remove the plunger, add the solid, replace the plunger).

    • Weigh the loaded syringe on an analytical balance ( Winitial​ ).

    • Quickly remove the stopper of the KF cell, inject the solid salt, and immediately reseal.

    • Weigh the empty syringe ( Wfinal​ ). The exact sample mass is Winitial​−Wfinal​ [8].

  • Titration Execution: Stir the solution vigorously for 60 seconds to ensure complete dissolution of the salt in the Methanol/Formamide matrix. Initiate the titration and record the total water content.

  • Data Application: Adjust the stoichiometric equivalents of your downstream reaction based on the determined mass percentage of water. If the water content exceeds 2%, subject the bulk salt to azeotropic distillation with dry toluene prior to use.

References

  • 6 - HepatoChem

  • 5 - BenchChem

  • 4 - PubChem (NIH) 4.3 - Royal Society of Chemistry

  • - Ataman Kimya

  • 1 - University of Regensburg 7.7 - Metrohm 8.2 - Journal of Medicinal Chemistry (ACS Publications) 9.8 - Sigma-Aldrich

Sources

Method

Application Note: Advanced Solid-Phase Synthesis Techniques for Propylguanidine-Containing Peptides and Mimetics

Executive Summary Propylguanidine moieties—most prominently featured as the side chain of the amino acid arginine (3-guanidinopropyl)—are critical pharmacophores in antimicrobial peptides (AMPs), cell-penetrating peptide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propylguanidine moieties—most prominently featured as the side chain of the amino acid arginine (3-guanidinopropyl)—are critical pharmacophores in antimicrobial peptides (AMPs), cell-penetrating peptides, and protease inhibitors. However, the high basicity (pKa ~12.5) and nucleophilicity of the guanidinium group make its unprotected incorporation into solid-phase peptide synthesis (SPPS) highly problematic, often leading to lactamization and peptide branching.

This application note details two field-proven methodologies for installing propylguanidine groups: (1) the direct coupling of orthogonally protected arginine building blocks, and (2) the late-stage on-resin guanidinylation of primary amine precursors. By understanding the mechanistic causality behind protecting group lability and reagent reactivity, researchers can select the optimal pathway to maximize yield and purity.

Mechanistic Foundations & Strategic Selection

Strategy A: Direct Incorporation via Arylsulfonyl Protection

The standard approach to synthesizing propylguanidine-containing peptides relies on orthogonally protected Fmoc-Arg(PG)-OH building blocks. The protecting group (PG) must completely suppress the nucleophilicity of the guanidine group during basic Fmoc deprotection, yet remain labile to acidic global cleavage.

Causality in Protecting Group Design: Historically, the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group was utilized. However, during trifluoroacetic acid (TFA) cleavage, Pmc releases a highly electrophilic aryl-sulfonyl cation (Ar–SO₂⁺) that survives long enough to attack electron-rich residues (e.g., Tryptophan or Tyrosine), leading to irreversible +80 Da sulfonated side products[1].

To mitigate this, the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group was engineered. The five-membered dihydrobenzofuran ring of Pbf increases the acid lability of the sulfonamide bond compared to the six-membered ring of Pmc. This structural tuning allows for faster cleavage and significantly reduces the half-life of the reactive sulfonyl cation, making Pbf the modern industry standard[2]. For sequences containing dense poly-arginine tracts, the MIS (1,2-dimethylindole-3-sulfonyl) group offers even faster deprotection kinetics, completely cleaving in under an hour[1].

Strategy B: Late-Stage On-Resin Guanidinylation

When direct coupling of bulky Pbf-protected arginine fails due to severe steric hindrance, or when synthesizing non-natural propylguanidine mimetics (e.g., homoarginine or caged luminescent probes), late-stage on-resin guanidinylation is the preferred alternative. This strategy involves coupling a precursor with a primary amine—such as ornithine (which possesses a 3-aminopropyl side chain)—and subsequently converting it to a guanidine on the solid support.

Causality in Reagent Selection: Guanidinylation requires an electrophilic amidine donor. While pyrazole-1-carboxamidine derivatives (e.g., N,N'-di-Boc-1H-pyrazole-1-carboxamidine) are classically employed, their reactivity can be sluggish with sterically hindered resin-bound amines. Recently, 1H-triazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine has emerged as a superior alternative. The triazole leaving group drastically lowers the activation energy of the nucleophilic attack, achieving quantitative conversion of sterically hindered amines in as little as 2 hours. This enhanced reactivity is particularly critical for synthesizing heavily modified AMP analogs, such as oncocin derivatives[3].

Quantitative Comparison of Reagents

The following table summarizes the operational parameters of the primary protecting groups and guanidinylation reagents used in propylguanidine synthesis.

Reagent / Protecting GroupApplicationCleavage / Reaction TimeKey AdvantagePrimary Limitation
Fmoc-Arg(Pmc)-OH Direct Coupling95% TFA, 2–3 hoursLegacy standard, low costHigh risk of +80 Da Trp/Tyr sulfonation
Fmoc-Arg(Pbf)-OH Direct Coupling95% TFA, 2 hoursFaster cleavage than Pmc, industry standardBulky; can cause steric hindrance in dense sequences
Fmoc-Arg(MIS)-OH Direct Coupling95% TFA, < 1 hourExtremely rapid cleavage, ideal for poly-ArgHigher cost, limited commercial availability
Pyrazole-carboxamidine GuanidinylationDMF, DIPEA, 12–24 hoursReliable for unhindered primary aminesSluggish reactivity with sterically hindered amines
Triazole-carboxamidine GuanidinylationDMF, DIPEA, 2 hoursRapid, quantitative conversion of hindered aminesRequires specialized sourcing or in-house synthesis

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating analytical checkpoints directly into the workflow.

Protocol A: Direct Coupling of Fmoc-Arg(Pbf)-OH

Use this protocol for standard peptide sequences lacking severe steric crowding.

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 min).

  • Coupling: Dissolve Fmoc-Arg(Pbf)-OH (0.3 mmol, 3 eq) and Oxyma Pure (0.3 mmol, 3 eq) in 2 mL DMF. Add DIC (0.3 mmol, 3 eq). Pre-activate for 2 minutes, then add to the resin. Agitate for 1 hour at room temperature.

  • Self-Validation (Kaiser Test): Wash resin thoroughly with DMF and DCM. Perform a Kaiser test.

    • Causality: A negative result (yellow) confirms complete coupling (no free amines). A positive result (blue) dictates an immediate re-coupling step to prevent deletion sequences.

  • Global Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for exactly 2 hours.

    • Causality: Triisopropylsilane (TIS) is a mandatory scavenger; it permanently traps the Ar–SO₂⁺ cation released by the Pbf group, preventing irreversible alkylation of the peptide backbone.

  • Isolation: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge and lyophilize.

Protocol B: On-Resin Guanidinylation of Ornithine

Use this protocol for sterically hindered sequences or when synthesizing non-natural propylguanidine analogs.

  • Precursor Incorporation: Couple Fmoc-Orn(Mtt)-OH using the standard DIC/Oxyma method described above. Complete the synthesis of the peptide chain.

  • Orthogonal Deprotection: Treat the resin with 1% TFA in DCM (10 × 2 min) to selectively remove the Mtt (4-methyltrityl) group.

    • Causality: The hyper-acid labile Mtt group is cleaved while the peptide remains anchored to the resin and standard tBu/Boc side-chain protections remain intact.

  • Self-Validation 1 (Kaiser Test): Perform a Kaiser test. The resin beads must turn deep blue, validating the successful unmasking of the ornithine 3-aminopropyl side chain.

  • Guanidinylation: Dissolve 1H-triazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine (0.3 mmol, 3 eq) and DIPEA (0.6 mmol, 6 eq) in 2 mL DMF. Add to the resin and agitate for 2 hours.

  • Self-Validation 2 (Kaiser Test): Wash the resin and perform a second Kaiser test.

    • Causality: The test must now be negative (yellow). Because guanidines do not react with ninhydrin under Kaiser conditions, a negative result definitively proves 100% conversion of the primary amine to the protected propylguanidine.

  • Global Cleavage: Cleave the peptide using TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2 hours. This step simultaneously removes the Boc groups from the newly formed guanidine.

Workflow Visualization

Workflow cluster_direct Strategy A: Direct Incorporation cluster_guanidinylation Strategy B: On-Resin Guanidinylation Resin Solid Support (e.g., Rink Amide) ArgCoupling Couple Fmoc-Arg(Pbf)-OH (DIC/Oxyma) Resin->ArgCoupling OrnCoupling Couple Fmoc-Orn(Mtt)-OH (DIC/Oxyma) Resin->OrnCoupling ArgDeprotect Global Cleavage (TFA/Scavengers) ArgCoupling->ArgDeprotect Acidolysis Product Propylguanidine-Containing Target Molecule ArgDeprotect->Product OrnDeprotect Selective Mtt Deprotection (1% TFA in DCM) OrnCoupling->OrnDeprotect Orthogonal Cleavage Guanidinylation Guanidinylation (Triazole-carboxamidine) OrnDeprotect->Guanidinylation Free Amine GlobalCleavage Global Cleavage (TFA/Scavengers) Guanidinylation->GlobalCleavage Protected Guanidine GlobalCleavage->Product

Workflow comparing direct Arg coupling vs. on-resin guanidinylation of ornithine.

References

  • Side Reactions of Arg-Sulfonyl Protecting Groups (Mtr, Pmc, Pbf, MIS) in Fmoc-SPPS PeptideChemistry.org URL: [Link]

  • Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis American Chemical Society (Org. Lett.) URL: [Link]

  • Evaluation of 1H-Triazole-1-[N,N'-Bis(tert-butoxycarbonyl)]carboxamidine in Solution-Phase and On-Resin Guanidinylation University of Copenhagen (KU.dk) URL:[Link]

  • Structure-activity study of oncocin: On-resin guanidinylation and incorporation of homoarginine, 4-hydroxyproline or 4,4-difluoroproline residues PubMed (Bioorg Chem.) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of propylguanidine in non-polar solvents

Welcome to the Technical Support Center for guanidine-based compound handling. Propylguanidine is a highly versatile building block in drug development and organic synthesis, but its extreme polarity often presents signi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for guanidine-based compound handling. Propylguanidine is a highly versatile building block in drug development and organic synthesis, but its extreme polarity often presents significant bottlenecks when working with non-polar solvents (e.g., dichloromethane, toluene, hexane).

This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to help you overcome these solubility barriers.

Part 1: Frequently Asked Questions (The Causality of the Problem)

Q: Why is propylguanidine completely insoluble in non-polar solvents like hexane or dichloromethane (DCM)? A: The insolubility is a direct result of the molecule's extreme basicity. The guanidine moiety has a pKa of approximately 13.6. At virtually all synthetically and physiologically relevant pH levels, it exists as a protonated propylguanidinium cation[1]. This resonance-stabilized cation pairs with standard counterions (like chloride or sulfate) to form a salt with massive lattice and hydration energies. Non-polar solvents lack the dielectric constant required to break these ionic interactions, resulting in near-zero solubility.

Q: I need to perform an alkylation on propylguanidine in an organic solvent. How can I force it into the organic phase without permanently altering the molecule? A: You should employ Phase Transfer Catalysis (PTC). By using a biphasic aqueous/organic system and a lipophilic quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), the catalyst forms a transient, organic-soluble ion pair with the guanidine at the interface, shuttling it into the non-polar phase for the reaction [2].

Q: My downstream application is a lipid-based biological assay, and I cannot use covalent protecting groups. How do I dissolve it in a lipid formulation? A: Utilize lipophilic counterion exchange (ion-pairing). By swapping the hydrophilic chloride ion for a bulky, lipophilic anion like 1-hydroxy-2-naphthoic acid (HNAP) or tetraphenylborate, you significantly increase the partition coefficient (log P) of the complex. This enables dissolution in lipidic or non-polar environments without altering the active pharmaceutical ingredient (API) [3].

Part 2: Troubleshooting Guide & Strategy Selection

Before proceeding to the lab, select the appropriate solubilization strategy based on your downstream requirements.

Table 1: Solubilization Strategy Comparison
StrategyChemical MechanismReversibilityBest Use Case
Boc Protection Covalent masking of basic nitrogens with tert-butyl groups.Requires strong acid (TFA/HCl) for deprotection.Multi-step organic synthesis requiring complete solubility in DCM/Toluene.
Phase Transfer Catalysis Transient interfacial ion-pairing with a lipophilic catalyst (e.g., TBA+).Highly reversible (washes out with water).Single-step biphasic reactions (e.g., alkylations, acylations).
Lipophilic Ion-Pairing Metathesis to replace Cl− with a bulky, non-polar anion.Reversible via ion-exchange chromatography.Drug formulation, membrane permeation assays, extraction.
Table 2: Quantitative Impact of Counterions on Guanidine Polarity

Note: Data represents generalized shifts in partition coefficients (log P) when exchanging standard chloride salts for lipophilic alternatives.

CounterionTypeEstimated Δ log PTypical Solvent Compatibility
Chloride ( Cl− )Hydrophilic (Standard)BaselineWater, Methanol, DMSO
Hexafluorophosphate ( PF6−​ )Moderately Lipophilic+1.5 to +2.0THF, Ethyl Acetate, Acetone
1-Hydroxy-2-naphthoate (HNAP)Highly Lipophilic+3.0 to +3.7DCM, Chloroform, Lipids
Tetraphenylborate ( BPh4−​ )Extremely Lipophilic+4.0 to +4.5Toluene, Benzene, DCM

Part 3: Visualizing the Workflows

StrategyTree Start Propylguanidine in Non-Polar Solvent Q1 Is covalent modification acceptable? Start->Q1 Boc Boc Protection (Covalent Masking) Q1->Boc Yes Q2 What is the primary downstream application? Q1->Q2 No PTC Phase Transfer Catalysis (Biphasic Reaction) Q2->PTC Organic Synthesis IonPair Lipophilic Counterion Exchange (Formulation) Q2->IonPair Extraction/Lipid Delivery

Logical decision tree for selecting a propylguanidine solubilization strategy.

PTC_Mechanism cluster_aq Aqueous Phase cluster_org Organic Phase (Non-Polar) Guanidine Propylguanidine (Aqueous Salt) Interface Interfacial Ion-Pairing [TBA+] + [Guanidine-] Guanidine->Interface Binds Catalyst Product Alkylated Product Electrophile Alkyl Halide (R-X) Electrophile->Product Interface->Product Shuttled to Organic Reacts with R-X

Mechanism of Phase-Transfer Catalyzed (PTC) reaction across an aqueous-organic interface.

Part 4: Step-by-Step Experimental Methodologies

Protocol A: N-Boc Protection (Covalent Masking)

Causality: Reacting the guanidine with di-tert-butyl dicarbonate ( Boc2​O ) masks the basic nitrogens. This eliminates the positive charge and coats the molecule in bulky, lipophilic tert-butyl groups, rendering it highly soluble in non-polar solvents [4]. Self-Validation Checkpoint: The reaction transitions from a cloudy aqueous suspension to a clear organic solution as the protected product migrates into the organic phase.

  • Preparation: Dissolve 1.0 eq of propylguanidine hydrochloride in a 1:1 mixture of Water and Tetrahydrofuran (THF).

  • Neutralization: Add 3.0 eq of Sodium Hydroxide ( NaOH ) to neutralize the hydrochloride salt and deprotonate the guanidine.

  • Protection: Dropwise, add 2.5 eq of Boc2​O dissolved in a small amount of THF. (Note: 2.5 eq ensures di-Boc protection, which is required for complete non-polar solubility).

  • Incubation: Stir vigorously at room temperature for 16 hours.

  • Extraction: Evaporate the THF under reduced pressure. Extract the remaining aqueous layer 3 times with Dichloromethane (DCM).

  • Isolation: Dry the combined DCM layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the highly lipophilic Boc-protected propylguanidine.

Protocol B: Lipophilic Counterion Exchange (Ion-Pairing)

Causality: This metathesis reaction replaces the small, hard chloride ion with a large, soft, lipophilic anion. The resulting ion-pair has a drastically reduced hydration energy, forcing it to precipitate out of water and become soluble in organic solvents [3]. Self-Validation Checkpoint: Immediate precipitation of a white/off-white solid upon mixing the two clear aqueous solutions indicates successful ion-pair formation.

  • Aqueous Dissolution: Dissolve 1.0 eq of propylguanidine hydrochloride in a minimum volume of deionized water.

  • Counterion Preparation: In a separate flask, dissolve 1.1 eq of Sodium 1-hydroxy-2-naphthoate (HNAP) or Sodium Tetraphenylborate in deionized water (use a few drops of methanol if dissolution is slow).

  • Metathesis: Slowly add the counterion solution to the propylguanidine solution under rapid stirring. A precipitate will form immediately.

  • Maturation: Stir for an additional 30 minutes at 4∘C to ensure complete precipitation.

  • Recovery: Vacuum filter the precipitate, wash with ice-cold water (to remove residual NaCl ), and dry overnight under high vacuum. The resulting salt is now ready for dissolution in DCM or lipid formulations.

Protocol C: Phase-Transfer Catalyzed (PTC) Alkylation

Causality: Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst. The lipophilic TBA+ cation binds the deprotonated guanidine at the aqueous/organic interface, creating a neutrally charged, lipophilic complex that can transiently dissolve in the organic phase to react with the electrophile [2]. Self-Validation Checkpoint: Successful reaction is confirmed by TLC of the organic layer showing the disappearance of the alkyl halide and the appearance of a new, highly polar spot (the alkylated guanidine).

  • Aqueous Phase Setup: Dissolve 1.0 eq of propylguanidine hydrochloride in a 5M aqueous NaOH solution. (High pH is required to generate the reactive guanidine species).

  • Organic Phase Setup: In a separate vessel, dissolve 1.2 eq of your target alkyl halide and 0.1 eq (10 mol%) of TBAB in Toluene or DCM.

  • Biphasic Mixing: Combine the aqueous and organic phases.

  • Critical Step - Interfacial Agitation: Stir the biphasic mixture at maximum RPM (e.g., >1000 RPM) for 12-24 hours. Causality note: PTC reactions are strictly dependent on interfacial surface area. Poor stirring will result in zero yield.

  • Workup: Stop stirring and allow the phases to separate. Extract the organic layer, wash twice with deionized water to remove the TBAB catalyst, and concentrate to isolate your functionalized guanidine.

References

  • Product Class 13: Guanidine Derivatives - Thieme E-Books. Thieme Connect.
  • Phase-Transfer-Catalyzed Alkylation of Guanidines by Alkyl Halides under Biphasic Conditions: A Convenient Protocol for the Synthesis of Highly Functionalized Guanidines. The Journal of Organic Chemistry - ACS Publications.
  • Enabling the Intestinal Absorption of Highly Polar Antiviral Agents: Ion-Pair Facilitated Membrane Permeation of Zanamivir Heptyl Ester and Guanidino Oseltamivir. Molecular Pharmaceutics - ACS Publications.
  • ChemInform Abstract: Guanidine Hydrochloride as an Organocatalyst for N-Boc Protection of Amino Groups. ResearchGate.
Optimization

Stabilization of propylguanidine free base during storage

Welcome to the Technical Support Center for Alkylguanidine Handling. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when isolating and storing propylguan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Alkylguanidine Handling. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when isolating and storing propylguanidine free base.

Propylguanidine in its uncharged, free base form is a potent superbase (pKa ~13.6). While highly useful in organocatalysis and specialized synthesis, its extreme reactivity with atmospheric moisture and carbon dioxide makes it notoriously difficult to store. This guide provides field-proven, self-validating protocols to ensure the structural and functional integrity of your propylguanidine stocks.

I. Core FAQs: The Mechanics of Guanidine Degradation

Q: Why does my propylguanidine free base change from a clear liquid/crystalline solid to a cloudy, gummy mass on the benchtop? A: Propylguanidine free base is exceptionally hygroscopic and acts as a strong nucleophile. When exposed to ambient air, it rapidly absorbs atmospheric water to form a hydroxide intermediate. Subsequently, it acts as a highly efficient carbon capture agent, reacting spontaneously with atmospheric CO₂ to form insoluble propylguanidinium carbonate or bicarbonate salts[1]. This phase change is irreversible under standard ambient conditions and destroys the reagent's basicity and solubility profile.

DegradationPathway FB Propylguanidine Free Base (Highly Basic, pKa ~13.6) Hydrate Guanidinium Hydroxide Intermediate FB->Hydrate + H2O (Rapid) Carbonate Propylguanidinium Carbonate (Insoluble Salt) FB->Carbonate Direct CO2 Capture H2O Atmospheric Moisture (H2O) H2O->Hydrate CO2 Atmospheric Carbon Dioxide (CO2) CO2->Carbonate Hydrate->Carbonate + CO2 (Spontaneous)

Atmospheric degradation pathway of propylguanidine free base into carbonate salts.

Q: How can I analytically verify if my stored free base has degraded? A: The most definitive, self-validating analytical method is Infrared (IR) Spectroscopy. Pure guanidine free bases exhibit distinct C–N–H bending vibrations in the 1500–1600 cm⁻¹ range. If your sample has absorbed moisture or protonated to form a carbonate, you will observe a significant upshift in the ~1530 cm⁻¹ vibration band and the appearance of broad O-H and N-H stretch bands above 3000 cm⁻¹, indicating hydrogen bonding and salt formation[2].

Q: Is it better to store propylguanidine as a free base or a salt? A: Unless your workflow requires immediate use of the free base, it is universally recommended to store propylguanidine as a protonated salt (e.g., hydrochloride or sulfate). Alkylguanidines isolated as salts exhibit drastically enhanced storage stability, remaining stable for years without degrading or absorbing CO₂[3]. You can easily regenerate the free base in situ when needed.

II. Troubleshooting Guide

Issue 1: Unexpected mass increase during weighing.

  • Root Cause: The compound is actively absorbing atmospheric moisture and CO₂ directly on the balance pan.

  • Solution: Never weigh propylguanidine free base in ambient air. Weigh the material inside an inert atmosphere glovebox (Argon, <1 ppm O₂/H₂O)[4]. If a glovebox is unavailable, use a tared, septum-sealed vial and transfer the compound using Schlenk line techniques.

Issue 2: Insoluble white precipitate forms when dissolved in anhydrous organic solvents (e.g., diethyl ether or hexanes).

  • Root Cause: The free base has already degraded into a carbonate salt. While the free base is highly soluble in non-polar and aprotic solvents, the carbonate salt is strictly insoluble.

  • Solution: Discard the degraded stock. In the future, validate the integrity of your stock by performing a micro-solubility test: complete dissolution of a 1 mg aliquot in 1 mL of anhydrous hexane confirms the absence of carbonate salts.

III. Quantitative Data: Storage Conditions vs. Stability

To optimize your inventory management, refer to the following empirically derived stability metrics for propylguanidine.

FormStorage ConditionAtmosphereTemperatureExpected Shelf-LifePrimary Degradant
Free BaseOpen BenchtopAmbient Air25°C< 1 hourCarbonate Salt
Free BaseSealed VialAmbient Air25°C1–2 daysCarbonate / Hydroxide
Free BaseSealed Amber VialArgon (<1 ppm H₂O)-20°C3–6 monthsTrace Dimers / Hydroxide
HCl SaltDesiccatorAmbient Air25°C> 2 yearsNone (Stable)

IV. Experimental Protocols

StorageWorkflow Start Propylguanidine Synthesis Decision Immediate Use? Start->Decision Glovebox Transfer to Glovebox (Argon, <1 ppm O2/H2O) Decision->Glovebox Yes Salt Convert to HCl Salt (Stable Storage) Decision->Salt No (Long-term) Store Store at -20°C in Amber Vial Glovebox->Store Freebase Free-base in situ with NaOMe Salt->Freebase When needed Freebase->Glovebox

Decision matrix and workflow for the stabilization and storage of propylguanidine.

Protocol 1: Anhydrous Storage and Aliquoting of Propylguanidine Free Base

Causality: To prevent the formation of carbonates, the free base must be strictly isolated from CO₂ and H₂O. Argon is preferred over Nitrogen as it is denser than air, providing a superior protective blanket inside vials during brief openings[4].

  • Preparation: Dry all glassware (vials, syringes) in an oven at 120°C for at least 4 hours. Cool under vacuum in a desiccator or a glovebox antechamber.

  • Transfer: Inside an argon-filled glovebox (<1 ppm H₂O/O₂), transfer the freshly synthesized propylguanidine free base into amber borosilicate glass vials. Note: Amber glass prevents potential UV-induced radical degradation.

  • Sealing: Seal the vials tightly with PTFE-lined silicone septa and aluminum crimp caps. PTFE ensures chemical compatibility with the highly basic guanidine moiety.

  • Storage: Store the sealed vials in a secondary container with an indicating desiccant (e.g., Drierite) at -20°C.

  • System Validation: Before use, extract a 5 µL aliquot using a purged, gas-tight Hamilton syringe and inject it into anhydrous hexanes. Complete, clear dissolution validates that the storage protocol was successful and no carbonate has formed.

Protocol 2: Conversion to Hydrochloride Salt for Long-Term Storage

Causality: Converting the free base to a hydrochloride salt neutralizes the basic imino group, eliminating its reactivity with CO₂ and rendering it non-hygroscopic for indefinite benchtop storage[3][5].

Part A: Salt Formation

  • Dissolve propylguanidine free base in anhydrous diethyl ether (10 mL per gram of compound) under an inert atmosphere.

  • Slowly add 1.1 equivalents of anhydrous HCl in dioxane (4.0 M) dropwise at 0°C. Caution: This is a highly exothermic acid-base neutralization.

  • A white precipitate (propylguanidine hydrochloride) will form immediately.

  • Filter the precipitate using a sintered glass funnel, wash twice with cold anhydrous ether, and dry under high vacuum (0.1 mbar) for 12 hours. Store at room temperature[5].

  • System Validation: Dissolve 10 mg of the resulting powder in 1 mL of DI water and check the pH. A neutral to slightly acidic pH (~5-6) confirms complete neutralization of the free base.

Part B: In Situ Free-Basing (When ready for use)

  • Suspend the stable propylguanidine hydrochloride in anhydrous THF or DCM.

  • Add 1.05 equivalents of a strong, non-nucleophilic base (e.g., sodium hydride or sodium methoxide) or pass the solution through a basic alumina plug.

  • Filter off the resulting inorganic salt (e.g., NaCl) under Argon. The filtrate now contains the active propylguanidine free base ready for immediate experimental use.

V. References

  • Process for the production of guanidine derivatives - European Patent Office - EP 0560726 A2 Source: Google Patents URL:

  • Guanidine hydrochloride Safety Data Sheet Source: Apollo Scientific URL:

  • SAFETY DATA SHEET: Guanidine hydrochloride Source: Brigham Young University (BYU) URL:

  • Crystallization method offers new option for carbon capture from ambient air Source: Oak Ridge National Laboratory (ORNL) URL:

  • Anhydrous Monoalkylguanidines in Aprotic and Nonpolar Solvents: Models for Deprotonated Arginine Side Chains in Membrane Environments Source: ACS Omega URL:

Sources

Troubleshooting

Technical Support Center: Propylguanidine Sulfate (PGS) Handling &amp; Formulation

Welcome to the Technical Support Center for Propylguanidine Sulfate (PGS). As a highly hygroscopic pharmaceutical intermediate and active pharmaceutical ingredient (API) derivative—often explored in the synthesis of amid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Propylguanidine Sulfate (PGS). As a highly hygroscopic pharmaceutical intermediate and active pharmaceutical ingredient (API) derivative—often explored in the synthesis of amidinoureas and other therapeutic agents[1]—PGS presents unique challenges in formulation, milling, and storage. This portal provides mechanistic insights, troubleshooting strategies, and validated protocols to mitigate moisture-induced degradation.

Part 1: Mechanistic Understanding of PGS Hygroscopicity (FAQ)

Q: Why does propylguanidine sulfate exhibit such aggressive moisture uptake compared to other pharmaceutical salts? A: The extreme hygroscopicity of propylguanidine sulfate is driven by a dual mechanism involving both the cation and the anion. The propylguanidinium cation contains a highly polar guanidino group, which acts as a potent hydrogen-bond donor and acceptor, readily interacting with atmospheric water molecules. Simultaneously, the sulfate counterion exhibits complex morphological behaviors. Unlike simple crystalline solids, mixed or complex sulfate salts often contain structural pockets that trap water even below their theoretical deliquescence relative humidity (DRH)[2]. This synergistic affinity for water leads to continuous moisture sorption rather than a sharp deliquescence point, making it highly susceptible to ambient humidity.

Q: How does moisture uptake physically impact the downstream processing of propylguanidine sulfate? A: Moisture absorption leads to the formation of liquid bridges between particles, increasing surface tension and causing severe agglomeration, caking, and poor flowability during milling and compression. Furthermore, excessive moisture can trigger solid-state transitions (e.g., forming non-stoichiometric hydrates) or facilitate chemical degradation via hydrolysis, significantly impacting the drug's therapeutic performance and shelf life[3]. Understanding this hygroscopicity across the entire supply chain is critical to mitigating quality impacts[4].

Part 2: Troubleshooting Guide: Moisture-Induced Degradation and Caking

Issue 1: Severe caking of propylguanidine sulfate during storage or dry granulation. Causality: Caking occurs when the ambient relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, leading to capillary condensation. The dissolved salt recrystallizes on particle surfaces, fusing them together into hard agglomerates[4]. Resolution Strategy:

  • Environmental Control: Maintain processing suites at strictly controlled humidity levels (typically <30% RH) and temperature (20-25°C).

  • Co-processing with Excipients: Formulate the API with hydrophobic excipients or moisture-scavenging agents (e.g., colloidal silicon dioxide) to divert water away from the highly hygroscopic propylguanidine sulfate core[3].

  • Packaging: Utilize high-barrier packaging materials (e.g., Alu/Alu blisters or HDPE bottles with desiccant canisters) sealed under a dry nitrogen atmosphere to minimize headspace moisture[3].

Issue 2: Inconsistent mass measurements during formulation due to rapid moisture uptake. Causality: Propylguanidine sulfate can rapidly absorb moisture from the laboratory environment during weighing, leading to inaccurate dosing and batch-to-batch inconsistencies. Resolution Strategy:

  • Pre-treatment: Establish a dry reference state by drying the material in a vacuum oven or using a thermogravimetric analyzer immediately prior to weighing[5].

  • Isolator Weighing: Perform all weighing operations within a controlled-humidity isolator or glovebox purged with dry inert gas.

Part 3: Self-Validating Experimental Protocol: Gravimetric Sorption Analysis (GSA)

To accurately categorize the hygroscopicity of propylguanidine sulfate and inform formulation strategies, a data-driven approach using Gravimetric Sorption Analysis (GSA) or Dynamic Vapor Sorption (DVS) is required[4][5].

Step-by-Step Methodology:

  • System Validation: Prior to analyzing the sample, validate the GSA instrument using a known reference standard (e.g., microcrystalline cellulose) to ensure the accuracy of the microbalance and humidity sensors.

  • Sample Preparation: Load approximately 10-20 mg of propylguanidine sulfate into the sample pan.

  • Pre-treatment (Drying) Phase: Expose the sample to 0% RH at 25°C until a stable baseline weight is achieved ( dm/dt < 0.002% per minute for at least 10 minutes). Causality for Choice: This step is critical; failing to establish a dry reference state will result in underreporting the total moisture uptake[5].

  • Sorption Cycle: Incrementally increase the RH from 0% to 90% in 10% steps at a constant temperature of 25°C.

  • Equilibrium Criteria: Maintain each RH step until the sample weight stabilizes ( dm/dt < 0.002% per minute). Do not proceed to the next step until equilibrium is reached.

  • Desorption Cycle: Decrease the RH back to 0% in 10% decrements, using the same equilibrium criteria.

  • Self-Validation Check: The protocol validates itself during the desorption phase. If the desorption isotherm does not return to the initial baseline weight (0% mass change at 0% RH), it indicates an irreversible solid-state change (e.g., stable hydrate formation) or residual trapped moisture, prompting immediate re-evaluation of the material's structural integrity.

  • Data Analysis: Calculate the percentage mass change relative to the dry reference weight. Categorize the material based on the mass increase at 80% RH[5].

Part 4: Quantitative Data Presentation

The European Pharmacopeia (Ph. Eur.) provides standard criteria for hygroscopicity categorization based on mass increase at 80% RH[5]. The table below summarizes these criteria alongside the typical behavior observed for highly hygroscopic salts like propylguanidine sulfate.

Hygroscopicity CategoryPh. Eur. Criteria (Mass increase at 80% RH)Typical Propylguanidine Sulfate BehaviorMitigation Priority
Non-hygroscopic < 0.2%N/ALow
Slightly hygroscopic 0.2% - 2.0%N/ALow
Moderately hygroscopic 2.0% - 15.0%Initial surface adsorptionMedium
Very hygroscopic > 15.0%> 15.0% (Rapid deliquescence & caking) Critical

Part 5: Workflow Visualization

The following diagram outlines the logical workflow for assessing and mitigating hygroscopicity in propylguanidine sulfate formulation.

G Start Propylguanidine Sulfate (Raw Material) GSA Gravimetric Sorption Analysis (Determine CRH & Moisture Uptake) Start->GSA Decision Moisture Uptake at 80% RH? GSA->Decision Low < 2% (Slightly Hygroscopic) Standard Processing Decision->Low Pass High > 15% (Very Hygroscopic) Implement Mitigation Decision->High Fail Formulation Stable Solid Dosage Form Low->Formulation Mitigation1 Environmental Control (<30% RH, 20-25°C) High->Mitigation1 Mitigation2 Co-processing with Hydrophobic Excipients High->Mitigation2 Mitigation3 High-Barrier Packaging (Alu/Alu + Desiccant) High->Mitigation3 Mitigation1->Formulation Mitigation2->Formulation Mitigation3->Formulation

Workflow for assessing and mitigating hygroscopicity in propylguanidine sulfate formulation.

References

  • Title: Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach Source: Asian Journal of Pharmaceutics URL: [Link]

  • Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: Pharmaceutics (PMC) URL: [Link]

  • Title: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: Pharmaceutical Development and Technology URL: [Link]

  • Title: In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Morphological effects on the hygroscopic properties of sodium chloride-sodium sulfate aerosols Source: ResearchGate URL: 2

Sources

Optimization

Optimization of pH conditions for propylguanidine extraction

Technical Support Center: Propylguanidine Extraction A Senior Application Scientist's Guide to pH Optimization, Troubleshooting, and Protocol Development Welcome to the technical support center for propylguanidine analys...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Propylguanidine Extraction

A Senior Application Scientist's Guide to pH Optimization, Troubleshooting, and Protocol Development

Welcome to the technical support center for propylguanidine analysis. As researchers and drug development professionals, you understand that robust and reproducible sample preparation is the bedrock of accurate quantification. The extraction of highly polar and strongly basic compounds like propylguanidine presents a unique set of challenges, primarily governed by its ionization state in solution.

This guide is designed to move beyond simple procedural lists. It provides a deep dive into the chemical principles governing the extraction of propylguanidine, equipping you with the knowledge to not only follow a protocol but to understand, optimize, and troubleshoot it effectively. We will explore why conventional extraction methods may fail and how to rationally design a strategy based on the specific physicochemical properties of your analyte.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of propylguanidine, and why is it the most critical parameter for extraction?

The guanidinium group is one of the strongest organic bases in chemistry. Guanidine itself has a pKa of approximately 13.6.[1][2] Propylguanidine, as an alkyl derivative, shares this characteristic, possessing a very high pKa. This means that at any pH below ~12, propylguanidine exists almost exclusively in its protonated, positively charged form (the propylguanidinium ion).

This is critically important because the charge state of a molecule dictates its solubility.

  • Charged State (Propylguanidinium ion): Highly polar and water-soluble. It will preferentially stay in the aqueous phase.

  • Neutral State (Propylguanidine): Less polar and more soluble in organic solvents.

Therefore, controlling the pH of your sample is the primary tool for manipulating the form of your analyte to either retain it or extract it.

Q2: I'm trying a standard liquid-liquid extraction (LLE) with ethyl acetate after making my sample basic, but my recovery is very low. Why?

This is a common and predictable challenge. The "rule of thumb" for extracting a basic compound is to adjust the sample pH to at least two units above its pKa to ensure >99% of it is in the neutral, extractable form.[3]

Given propylguanidine's pKa of ~13.6, you would need to raise the pH of your aqueous sample to >15.6. This is practically and chemically unfeasible; such a highly caustic solution is unsafe, can degrade your analyte, and is difficult to prepare and maintain. At a more typical "basic" pH of 10-12, your propylguanidine is still overwhelmingly in its protonated, water-soluble form, leading to extremely poor partitioning into the organic solvent and thus, low recovery.[4]

Q3: If traditional LLE is inefficient, what is the recommended extraction strategy for propylguanidine?

The most robust and effective strategy for extracting propylguanidine from complex matrices (like plasma, urine, or tissue homogenates) is Solid-Phase Extraction (SPE) using a strong cation-exchange (SCX) sorbent.

This technique leverages the analyte's properties to your advantage. Instead of trying to neutralize the charge, you use the persistent positive charge to selectively bind the propylguanidinium ion to the negatively charged SPE sorbent. Interferences that are neutral or anionic can then be washed away. The analyte is later eluted by disrupting the ionic interaction.

Q4: What is the ideal pH for binding propylguanidine to an SCX SPE cartridge?

For maximum retention on a cation-exchange sorbent, the analyte must be positively charged. Since propylguanidine is protonated at all but the most extremely basic pH levels, you have a very wide working range.

Recommendation: Adjust the sample pH to between 4.0 and 7.0 before loading. This ensures the propylguanidinium ion is stable and fully charged, while the acidic silanol groups on a silica-based SCX sorbent are ionized (negatively charged), promoting strong ionic retention.

Troubleshooting Guide

This section addresses specific issues you may encounter during your extraction workflow.

Problem 1: My analyte is in the flow-through/load fraction during SPE.

If your target analyte does not bind to the SPE cartridge, it indicates a failure in retention.

  • Cause A: Incorrect pH. While unlikely for propylguanidine, if your sample was inadvertently made strongly basic (pH > 13) before loading, the analyte could be partially neutralized, weakening its interaction with the SCX sorbent.

    • Solution: Ensure your sample and loading buffer are in the recommended pH 4-7 range.[5]

  • Cause B: Incorrect Sorbent Choice. You may be using a reversed-phase (C18, C8) or anion-exchange sorbent. Propylguanidinium is too polar to be retained well by reversed-phase and will be repelled by an anion-exchanger.

    • Solution: Confirm you are using a strong cation-exchange (SCX) sorbent.

  • Cause C: Column Overload. You have loaded too much sample mass for the capacity of the SPE cartridge.

    • Solution: Reduce the sample amount or use a higher-capacity SPE cartridge.

Problem 2: My analyte is being lost during the SPE wash step.

This means your wash solvent is too strong and is prematurely eluting your analyte.

  • Cause A: Wash Solvent Has High Ionic Strength. A high concentration of salts (e.g., >100 mM buffer) in your wash solvent can introduce competing cations that displace your analyte from the sorbent.

    • Solution: Use a low ionic strength wash buffer (e.g., 10-25 mM acetate or phosphate buffer) or an organic solvent like methanol to remove non-polar interferences.

  • Cause B: Wash Solvent pH is Too High. An improperly prepared basic wash solvent could begin to neutralize and elute your analyte.

    • Solution: Ensure your wash steps maintain a pH well below the pKa. A common strategy is an acidic wash (e.g., pH 4-6 buffer) followed by a methanol wash.

Problem 3: My final recovery is low, but the analyte is not in the load or wash fractions.

This points to a problem with the elution step.

  • Cause A: Incomplete Elution. The elution solvent is not strong enough to disrupt the powerful ionic bond between the propylguanidinium ion and the SCX sorbent.

    • Solution: Elution from SCX requires either neutralizing the analyte or overwhelming the sorbent with competing ions.

      • Increase Elution Solvent pH: Use a solvent made basic with a volatile base like ammonium hydroxide. A common choice is 5% ammonium hydroxide in methanol. The high pH neutralizes the propylguanidinium, breaking the ionic bond and allowing it to be eluted.

      • Increase Ionic Strength: While less common for this analyte, using a very high salt concentration in the elution solvent can also work, but may interfere with subsequent MS analysis.

  • Cause B: Insufficient Elution Volume. You may not be using enough solvent to fully desorb the analyte and pass it through the cartridge.

    • Solution: Try eluting with two smaller aliquots of elution solvent instead of one large one (e.g., 2 x 500 µL instead of 1 x 1 mL) to improve efficiency.[6]

Data Presentation & Key Parameters

The relationship between pH and the ionization state of propylguanidine can be estimated using the Henderson-Hasselbalch equation.[7][8][9] This data clearly illustrates the challenge of LLE and the rationale for using SPE.

Table 1: Estimated Ionization State of Propylguanidine (pKa ≈ 13.6) vs. pH

pH[Propylguanidinium⁺] / [Propylguanidine] Ratio% Protonated (Charged)% NeutralExtraction Method Implication
7.04.0 x 10⁶ : 1>99.99%<0.01%Ideal for SCX-SPE binding
10.04.0 x 10³ : 1>99.9%<0.1%LLE recovery will be negligible
12.040 : 1~97.6%~2.4%LLE recovery remains very poor
13.61 : 150%50%LLE is still inefficient
14.01 : 2.5~28.6%~71.4%LLE recovery improves, but pH is harsh
15.61 : 100<1%>99%Required for LLE , but not feasible

Visualized Workflow: pH Optimization Strategy

The following diagram outlines the logical workflow for selecting and optimizing an extraction method for propylguanidine based on its chemical properties.

G cluster_0 Phase 1: Analyte & Method Selection cluster_1 Phase 2: SPE Protocol Optimization start Start: Extract Propylguanidine prop Identify Properties: - Highly Polar - Strong Base (pKa ≈ 13.6) start->prop charge_state Analyte is Charged (Cationic) at almost all workable pHs prop->charge_state lle_eval Evaluate LLE: Requires neutral form. pH > 15 is needed. charge_state->lle_eval spe_select Select SPE: Uses charged form for retention. lle_eval->spe_select Not Feasible condition 1. Condition Sorbent (Methanol, then Water) spe_select->condition load 2. Load Sample (Adjust sample pH to 4-7) condition->load wash 3. Wash Interferences (e.g., Acidic Buffer, then Methanol) load->wash elute 4. Elute Analyte (Use high pH: 5% NH4OH in MeOH) wash->elute analyze Analyze Eluate (LC-MS/MS) elute->analyze

Caption: Decision workflow for propylguanidine extraction.

Experimental Protocol: SPE of Propylguanidine

This protocol provides a robust starting point for the extraction of propylguanidine from an aqueous matrix (e.g., diluted plasma or urine) using a strong cation-exchange (SCX) SPE cartridge.

Materials:

  • SPE Cartridges: Strong Cation-Exchange (SCX), e.g., 100 mg, 3 mL

  • SPE Vacuum Manifold

  • Reagents: Methanol (HPLC grade), Deionized Water, Formic Acid, Ammonium Hydroxide

  • Collection Tubes

Protocol Steps:

  • Sample Pre-treatment:

    • Thaw and vortex your sample.

    • Dilute the sample 1:1 (or more, as needed) with an acidic solution, such as 2% formic acid in water.

    • Vortex and centrifuge to pellet any precipitates. Use the supernatant for loading. The final pH of the sample should be between 4 and 7.

  • SPE Cartridge Conditioning:

    • Pass 2 mL of methanol through the SCX cartridge. Do not let the sorbent go dry.

    • Pass 2 mL of deionized water through the cartridge. Do not let the sorbent go dry. This step ensures the sorbent is in the correct aqueous environment for sample loading.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned cartridge.

    • Apply a slow, steady flow rate (approx. 1-2 mL/min) using the vacuum manifold to ensure efficient binding.

    • Optional: Collect the flow-through for troubleshooting purposes to confirm your analyte has been retained.[5]

  • Wash Steps:

    • Wash 1 (Aqueous Wash): Pass 2 mL of 2% formic acid in water through the cartridge. This removes polar, non-basic interferences.

    • Wash 2 (Organic Wash): Pass 2 mL of methanol through the cartridge. This removes non-polar interferences that may be weakly adsorbed.

    • After the final wash, apply full vacuum for 2-5 minutes to completely dry the sorbent bed. This is critical to ensure the subsequent elution step is not diluted with wash solvent.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Prepare the elution solvent: 5% Ammonium Hydroxide in Methanol .

    • Add 1 mL of the elution solvent to the cartridge and allow it to soak for 1 minute to ensure full interaction with the sorbent.

    • Apply a slow vacuum to pull the solvent through into the collection tube.

    • Optional: Repeat with a second 1 mL aliquot of elution solvent into the same collection tube to maximize recovery.

  • Post-Elution:

    • The eluate is now ready for analysis. Typically, it will be evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.[10][11][12]

References

  • Guanidine - Grokipedia.
  • (PDF)
  • Guanidine - Wikipedia.
  • Showing Compound Guanidine (FDB005416) - FooDB.
  • Liquid-Liquid Extraction Techniques Principles and Optimis
  • Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - RSC Publishing.
  • Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses - Celignis.
  • 1: Liquid-Liquid Extraction - Chemistry LibreTexts.
  • pKa values bases - Chair of Analytical Chemistry.
  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in w
  • How Can We Improve Our Liquid-Liquid Extraction Processes? - SCION Instruments.
  • Reconsideration of Sample pH Adjustment in Bioanalytical Liquid-Liquid Extraction of Ionisable Compounds - PubMed.
  • Henderson-Hasselbalch Plots for Acid-Base Extraction - YouTube.
  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in w
  • Effect of pH on RNA degradation during guanidinium extraction - PubMed.
  • Experiment # 9: The Henderson-Hasselbalch Equ
  • Henderson Hasselbalch Equation- Estim
  • Technical Support Center: Troubleshooting Low Recovery in Sample Extraction of Deriv
  • Henderson-Hasselbalch Approxim
  • Superbases based on guanidine and the values of pKa of the conjugated acids.
  • Controlling SPE Selectivity Through pH and Organic Modifier Manipul
  • Propylguanidine | C4H11N3 | CID 447907 - PubChem - NIH.
  • Quantification of guanidine in environmental samples using benzoin derivatiz
  • Troubleshooting Low Recovery Rates in Chrom
  • Qualitative and Quantitative Analytical Techniques of Nucleic Acid Modification Based on Mass Spectrometry for Biomarker Discovery - MDPI.
  • Utilization of CoFe2O4@HKUST-1 for Solid-phase Microextraction and HPLC-UV Determin
  • Quantitative Analysis of Reaction Products with Guanidine-Based Organocatalysts: A Compar
  • pH corrections and protein ionization in w
  • Tips for RNA Extraction Troubleshooting | MP Biomedicals.
  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - MDPI.
  • Altered nucleic acid partitioning during phenol extraction or silica adsorption by guanidinium and potassium salts - PubMed.
  • An explanation for solving pH levels; Henderson-Hasselbach equ
  • pH Corrections and Protein Ionization in Water/Guanidinium Chloride - ResearchG
  • 1-(3-(1H-Imidazol-1-yl)propyl)guanidine - PubChem - NIH.
  • Simple Approaches to Solid Phase Extraction (SPE) Method Development - YouTube.
  • CID 25591 | C4H9N5O3 - PubChem.
  • Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Form
  • Impact of Pressurized Liquid Extraction and pH on Protein Yield, Changes in Molecular Size Distribution and Antioxidant Compounds Recovery
  • Common Issues and Troubleshooting in RNA Extraction Using TRIzol - Yeasen.
  • Troubleshooting Guide for Total RNA Extraction & Purific

Sources

Troubleshooting

Technical Support Center: Resolving Crystallization Failures in Propylguanidine Hydrochloride

Welcome to the Advanced Crystallization Troubleshooting Center. As drug development professionals and process scientists, you are likely aware that isolating highly water-soluble, hygroscopic compounds like propylguanidi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Troubleshooting Center. As drug development professionals and process scientists, you are likely aware that isolating highly water-soluble, hygroscopic compounds like propylguanidine hydrochloride (PG·HCl) presents significant process challenges.

This guide is designed to move beyond basic trial-and-error. Here, we dissect the thermodynamic causality behind crystallization failures—specifically Liquid-Liquid Phase Separation (LLPS)—and provide self-validating protocols to ensure scalable, high-purity crystalline yields.

Part 1: The Mechanistic Reality of Alkylguanidine Crystallization

Propylguanidine hydrochloride possesses a structural dichotomy: a highly polar, hydrogen-bonding guanidinium core paired with a localized lipophilic propyl chain. This dual nature makes the molecule highly soluble in polar solvents but extremely sensitive to supersaturation gradients.

When an antisolvent is introduced, or the system is cooled too rapidly, the kinetics of solute self-association outpace the kinetics of integration into a rigid crystal lattice. Instead of entering the metastable zone for solid nucleation, the solution crosses the binodal curve into a miscibility gap[1, 2]. The result is Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out." The solute separates into a dense, secondary liquid phase (an emulsion) rather than forming a crystalline suspension [1]. If left unmanaged, these droplets spontaneously solidify into sticky, amorphous gels that entrap impurities and solvent [1, 4].

Part 2: Troubleshooting FAQs

Q1: Why does my PG·HCl consistently oil out during antisolvent addition, even at low concentrations? A1: Oiling out is primarily a kinetic phenomenon driven by excessive supersaturation [1]. If you add your antisolvent too quickly, the local supersaturation at the point of addition spikes, forcing the system into the stable LLPS region of the phase diagram [2]. Furthermore, if your starting concentration is too high, the thermodynamic trajectory of your process will inevitably intersect the binodal curve before reaching the solid nucleation boundary [3].

Q2: How do I select the right solvent/antisolvent system to prevent LLPS? A2: You must select a system that provides a gentle solubility gradient. Highly non-polar antisolvents (like pure hexane) create a "solubility cliff" when mixed with polar solvents (like ethanol), instantly triggering LLPS. Transitioning to a moderate antisolvent, such as ethyl acetate or acetone, flattens the solubility curve and widens the metastable zone, allowing solid nucleation to occur before phase separation [5].

Q3: My compound crystallizes, but it forms a sticky, hygroscopic mass that is impossible to filter. How can I improve the crystal habit? A3: This "gumming" effect is a classic symptom of spontaneous droplet solidification following an undetected LLPS event[1]. To resolve this, you must stabilize the crystal lattice thermodynamically. Adjust the pH of your aqueous or alcoholic solvent to 1.0–2.0 using hydrochloric acid prior to crystallization [6]. This ensures complete protonation of the guanidine moiety, preventing the formation of free-base impurities that disrupt lattice packing and induce hygroscopicity [6].

Part 3: Process Visualization

To successfully engineer a crystallization process, you must understand the thermodynamic pathways. The diagram below illustrates the logical relationship between supersaturation, LLPS, and stable crystallization.

LLPS_Thermodynamics Sol Undersaturated Solution Cooling Cooling / Antisolvent Addition Sol->Cooling Supersat Supersaturated State Cooling->Supersat Binodal Binodal Curve (Miscibility Gap) Supersat->Binodal High Supersaturation Rapid Kinetics Metastable Metastable Zone (Solid Nucleation) Supersat->Metastable Controlled Supersaturation Seeding Applied LLPS Liquid-Liquid Phase Separation (Oiling Out) Binodal->LLPS Crystals Rigid Crystal Lattice Metastable->Crystals Primary/Secondary Nucleation LLPS->Crystals Solvent Exchange / Slow Transformation Amorphous Amorphous Gel / Gum LLPS->Amorphous Spontaneous Solidification

Caption: Thermodynamic pathways leading to liquid-liquid phase separation vs stable crystallization.

Part 4: Quantitative Data Presentation

Selecting the correct solvent system is the foundation of avoiding LLPS. The table below summarizes the causality between solvent selection and crystallization outcomes for alkylguanidine hydrochlorides based on empirical screening.

Primary SolventAntisolventVolumetric Ratio (Solv:Anti)LLPS RiskCrystal Yield & Habit
EthanolHexane1:4High Amorphous gum / Severe oiling out
EthanolEthyl Acetate1:3Low High yield, rigid prismatic crystals
WaterAcetone1:5Moderate Fine needles, prone to agglomeration
MethanolIsopropyl Acetate1:3Low Moderate yield, high purity

Part 5: Self-Validating Experimental Protocol

To guarantee reproducibility and avoid LLPS, implement this self-validating seeded antisolvent crystallization protocol. This method utilizes Process Analytical Technology (PAT) to ensure the system remains within the metastable zone.

Seeded Antisolvent Crystallization of Propylguanidine Hydrochloride

Step 1: Dissolution and pH Adjustment

  • Dissolve crude PG·HCl in absolute ethanol at 50°C to achieve a concentration of 250 mg/mL.

  • Validation Check: Ensure the solution is completely clear. Add 0.1M HCl in ethanol dropwise until the apparent pH is between 1.0 and 2.0 [6]. Filter through a 0.22 µm PTFE membrane to remove foreign particulates that could trigger premature heterogeneous nucleation.

Step 2: In-line PAT Initialization

  • Insert a Focused Beam Reflectance Measurement (FBRM) probe or an EasyViewer imaging probe into the reactor.

  • Validation Check: Establish a baseline chord length distribution (CLD) of zero. This confirms a particle-free starting state [1].

Step 3: Controlled Antisolvent Titration

  • Begin dosing the antisolvent (Ethyl Acetate) at a strictly controlled rate of 0.05 bed volumes per minute. Maintain agitation at 250 RPM.

  • Validation Check (Critical): Monitor the EasyViewer. If spherical droplets appear, you have breached the binodal curve (LLPS) [1]. Immediately halt addition and raise the temperature by 5°C to redissolve the droplets. If the solution remains clear, proceed to Step 4.

Step 4: Seeding

  • Once the solvent:antisolvent ratio reaches 1:1, the system is in the metastable zone. Introduce 1–2% (w/w) of pure PG·HCl seed crystals.

  • Validation Check: Monitor the FBRM. A steady increase in chord counts in the 10–50 µm range confirms secondary nucleation and crystal growth. The absence of spherical droplets confirms successful avoidance of LLPS.

Step 5: Aging and Cooling

  • Resume antisolvent addition at 0.1 bed volumes per minute until a final ratio of 1:3 is reached.

  • Initiate a linear cooling ramp of 0.1°C/min down to 5°C to drive the remaining solute out of solution.

Step 6: Isolation

  • Filter the resulting suspension via vacuum filtration. Wash the filter cake with cold (5°C) ethyl acetate to displace residual ethanol. Dry under vacuum at 40°C for 12 hours.

Protocol_Workflow Prep 1. Dissolution (Primary Solvent) Probe 2. In-line PAT (FBRM/EasyViewer) Prep->Probe Anti 3. Antisolvent Titration Probe->Anti Monitor Clear Point Seed 4. Seeding (1-2% w/w) Anti->Seed Reach Supersaturation Cool 5. Controlled Cooling (0.1°C/min) Seed->Cool Verify Nucleation Isolate 6. Filtration & Vacuum Drying Cool->Isolate Maximize Yield

Caption: Step-by-step self-validating workflow for antisolvent crystallization of propylguanidine HCl.

References

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Source: ACS Publications URL:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI URL:[Link]

  • A method to crystallize substances that oil out Source: ResearchGate URL:[Link]

  • Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate Source: ResearchGate URL:[Link]

  • Method for crystallizing guanidinium salts (CN1784381A)
Optimization

Controlling exothermic reactions in alkylguanidine synthesis

Technical Support Center: Controlling Exothermic Reactions in Alkylguanidine Synthesis Welcome to the Process Chemistry Support Center. As drug development increasingly relies on complex, nitrogen-rich natural products a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Controlling Exothermic Reactions in Alkylguanidine Synthesis

Welcome to the Process Chemistry Support Center. As drug development increasingly relies on complex, nitrogen-rich natural products and active pharmaceutical ingredients (APIs), the synthesis of alkylguanidines has become a critical transformation[1]. However, direct guanidinylation is notoriously exothermic. This guide provides researchers and scientists with field-proven insights, self-validating protocols, and troubleshooting logic to safely manage thermal output without compromising reaction yields.

The Causality of Exothermicity in Guanidinylation

Why do guanidinylation reactions generate so much heat? The fundamental causality lies in the thermodynamics of the transformation. Reagents such as 2[2] and3[3] act as high-energy latent precursors. When a primary aliphatic amine attacks the electrophilic carbon of the reagent, the leaving group (e.g., pyrazole) is expelled, and the system collapses into a highly resonance-stabilized guanidinium cation.

The massive drop in free energy from the reactive precursor to the resonance-stabilized product releases significant enthalpy. If this heat is not dissipated, it can lead to thermal runaway, reagent decomposition, and severe safety hazards akin to the 4[4].

Quantitative Data: Comparison of Guanidinylating Agents

Selecting the right reagent dictates your thermal management strategy. Below is a comparison of common reagents used in the synthesis of alkylguanidines.

Guanidinylating ReagentOptimal Addition TempExothermic Risk ProfileAverage YieldMechanistic & Operational Notes
S-Methylisothiourea sulfate 80–100 °C (Reflux)Moderate60–80%Endothermic activation required initially; releases toxic methanethiol gas as a byproduct.
1H-Pyrazole-1-carboxamidine HCl (PyzCA) 0 °C to 25 °CHigh85–95%Rapid kinetics lead to sudden heat spikes. Requires strict dropwise addition and ice-bath cooling[2].
DMNPC 0 °CMedium-High70–100%Superior for library generation. Optimized protocols allow for controlled heat release without inert atmospheres[3].

Self-Validating Protocol: Controlled Guanidinylation using DMNPC

To ensure reproducibility and safety, this protocol operates as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Substrate Preparation Dissolve the primary aliphatic amine (1.0 eq) in a high heat-capacity solvent (e.g., DMF or a buffered aqueous mixture) at a concentration of 0.5 M. Validation Check: The solution must be completely homogenous. Any turbidity indicates poor solubility, which will cause localized concentration gradients and unpredictable heat spikes.

Step 2: Thermal Equilibration Submerge the reaction vessel in an ice-water bath. Insert an internal thermocouple directly into the reaction mixture. Validation Check: The internal temperature must stabilize exactly between 0 °C and 2 °C for at least 5 minutes before proceeding.

Step 3: Controlled Reagent Addition Prepare a solution of DMNPC (1.1 eq)[3]. Begin dropwise addition at a rate of 1 drop per 3 seconds. Monitor the internal thermocouple continuously. Validation Check: The temperature delta (ΔT) must not exceed +5 °C. If the internal temperature rises above 7 °C, halt addition immediately until the system re-equilibrates to 2 °C.

Step 4: Reaction Maturation Once addition is complete, allow the reaction to stir at 0 °C for 1 hour, then gradually remove the ice bath to allow warming to room temperature (20–25 °C). Validation Check: Perform Thin-Layer Chromatography (TLC). The complete disappearance of the primary amine spot (confirmed by a negative ninhydrin stain) validates the end of the exothermic conversion phase.

Workflow A Primary Aliphatic Amine (Substrate Preparation) B Thermal Equilibration (0 °C Ice Bath) A->B C Dropwise Addition of DMNPC or PyzCA B->C D Exothermic Guanidinylation (Resonance Stabilization) C->D E Thermal Control (Heat Sink / microPCMs) D->E Heat Release F Alkylguanidine Product Validation & Isolation E->F Temp Stabilized

Workflow for controlled alkylguanidine synthesis highlighting critical thermal management points.

Advanced Troubleshooting & FAQs

Q: I am experiencing sudden temperature spikes during the addition of PyzCA, even with an ice bath. How can I mitigate this? A: Ice baths only provide external cooling, which can be insufficient for rapid, highly exothermic reactions due to poor thermal conductivity through the glass vessel. To mitigate this, decrease your addition rate and increase the stirring speed to eliminate localized hot spots. For severe cases, consider diluting the reagent solution to reduce the reaction rate dynamically.

Q: How do I manage thermal runaway when scaling up the synthesis from milligrams to multi-gram batches? A: Scale-up exponentially decreases the surface-area-to-volume ratio of your reactor, making external cooling highly inefficient. For pilot-scale reactions, we recommend integrating5[5]. These materials act as an internal heat sink, absorbing excess thermal energy through a phase transition (melting) at a specific temperature threshold, thereby enforcing strict isothermal conditions and preventing thermal runaway[5].

Q: My final yield is low, and I suspect thermal degradation. How can I confirm this? A: Guanidine derivatives can undergo thermal decomposition if the internal temperature exceeds safe thresholds during synthesis[4]. If your reaction overheated, check your crude NMR or mass spectrometry data for pyrazole byproducts or carbodiimide intermediates, which indicate that the guanidinylation reversed or degraded. To prevent this, strictly adhere to the self-validating temperature checks in Step 3 of our protocol.

LogicTree Start Thermal Runaway Detected (>10 °C ΔT) Q1 Is reagent addition too rapid? Start->Q1 A1 Halt addition until temp drops to <5 °C Q1->A1 Yes Q2 Is solvent heat capacity sufficient? Q1->Q2 No End Resume controlled synthesis A1->End A2 Dilute reaction or add microPCMs Q2->A2 No Q2->End Yes A2->End

Troubleshooting logic tree for managing thermal runaway during exothermic guanidinylation.

References

  • Simple Generalized Reaction Conditions for the Conversion of Primary Aliphatic Amines to Surfactant-Like Guanidine Salts with 1H-Pyrazole Carboxamidine Hydrochloride. ResearchGate.2

  • Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Organic Chemistry Portal.3

  • Thermal hazard evolution on guanidine nitrate. ResearchGate.4

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed / NIH.1

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. ResearchGate.5

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of N-Propylguanidine Hydrochloride: A Comparative Guide

As a Senior Application Scientist, navigating the structural characterization of alkylguanidines requires more than just reading chemical shifts; it demands a deep understanding of molecular microenvironments. N-propylgu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the structural characterization of alkylguanidines requires more than just reading chemical shifts; it demands a deep understanding of molecular microenvironments. N-propylguanidine hydrochloride (NPG·HCl) is a critical pharmacophore frequently utilized in the development of histamine receptor agonists[1] and nitric oxide synthase (NOS) inhibitors[2].

This guide provides an objective, in-depth comparative analysis of the 1 H NMR performance of NPG·HCl against its structural alternatives (N-ethylguanidine and N-butylguanidine hydrochlorides) and its free base form. By dissecting the causality behind chemical shifts, solvent effects, and relaxation dynamics, this document establishes a self-validating framework for rigorous structural confirmation.

Part 1: Theoretical Causality & Structural Dynamics

The 1 H NMR spectrum of an alkylguanidine is governed by two primary physical phenomena: the inductive effect of the alkyl chain and the deshielding effect of the protonated guanidinium moiety.

The Deshielding Effect of the Guanidinium Cation

In its hydrochloride salt form, the guanidine group is protonated, creating a delocalized positive charge across the three nitrogen atoms. This electron-withdrawing nature pulls electron density away from the adjacent α -methylene (-CH 2​ -N) protons. Consequently, these protons experience significant deshielding, shifting downfield to approximately 3.10–3.20 ppm[3]. When comparing NPG·HCl to its free base counterpart, the deprotonation restores electron density, shielding the α -protons and shifting them upfield to ~2.90 ppm[3].

Solvent-Induced Causality: DMSO-d 6​ vs. D 2​ O

The choice of deuterated solvent fundamentally alters the observable spectrum.

  • Aprotic Environments (DMSO-d 6​ ): DMSO strongly solvates the cation without exchanging protons. This allows the four guanidinium protons (-NH-C(=NH 2+​ )NH 2​ ) to be observed as a broad resonance between 7.0 and 7.6 ppm[4]. The broadness is caused by the intermediate rate of quadrupolar relaxation from the 14 N nuclei and restricted rotation around the C-N partial double bonds.

  • Protic Environments (D 2​ O): In heavy water, the labile guanidinium protons undergo rapid deuterium exchange. This renders them invisible on the NMR timescale[5]. While D 2​ O simplifies the alkyl region by removing overlapping exchangeable broad signals, it sacrifices the direct structural confirmation of the guanidinium group.

Part 2: Comparative 1H NMR Data Analysis

To objectively benchmark NPG·HCl, we must compare its spectral signature against adjacent homologs (Ethyl and Butyl) to observe the attenuation of the inductive effect along the carbon chain.

Table 1: 1 H NMR Chemical Shift Comparison of Alkylguanidine Hydrochlorides (DMSO-d 6​ )

Note: Chemical shifts are approximate and referenced to TMS at 0.00 ppm.

CompoundAlkyl Chain α -CH 2​ (ppm) β -CH 2​ (ppm) γ -CH 2​ / CH 3​ (ppm)Guanidinium NH (ppm)
N-Ethylguanidine·HCl C2~3.15 (q, J = 7.1 Hz)N/A~1.10 (t, J = 7.1 Hz)~7.2 - 7.5 (br s)
N-Propylguanidine·HCl C3~3.10 (t/q, J = 7.0 Hz)~1.50 (sextet, J = 7.3 Hz)~0.90 (t, J = 7.4 Hz)~7.2 - 7.5 (br s)
N-Butylguanidine·HCl C4~3.12 (t/q, J = 7.1 Hz)~1.45 (m)~1.30 (m), ~0.90 (t)~7.2 - 7.5 (br s)

Analytical Insight: The α -CH 2​ protons in NPG·HCl appear slightly more shielded (~3.10 ppm) than those in the ethyl derivative (~3.15 ppm) due to the increased electron-donating capacity of the longer propyl chain.

Table 2: Effect of Protonation State on N-Propylguanidine (DMSO-d 6​ )
Protonation State α -CH 2​ Shift (ppm)Guanidinium NH Shift (ppm)Causal Mechanism
Hydrochloride Salt ~3.10~7.2 - 7.5 (br s)Positive charge delocalization strongly deshields adjacent alkyl protons.
Free Base ~2.90~3.5 - 4.7 (br s)Neutral state increases local electron density, shielding the α -protons[4].

Part 3: Standardized Experimental Protocol for NMR Acquisition

To ensure trustworthiness, the following methodology is designed as a self-validating system . By carefully controlling moisture and relaxation delays, the resulting integrations will mathematically validate the molecular structure (a strict 3:2:2:4 ratio for CH 3​ : β -CH 2​ : α -CH 2​ : NH).

Step 1: Rigorous Sample Preparation

  • Weigh exactly 10–15 mg of N-propylguanidine hydrochloride.

  • Subject the sample to vacuum desiccation for a minimum of 2 hours. Causality: Residual water in hygroscopic hydrochloride salts will appear at ~3.3 ppm in DMSO-d 6​ , overlapping with the critical α -CH 2​ signal and accelerating unwanted proton exchange.

  • Dissolve the dried sample in 0.6 mL of anhydrous DMSO-d 6​ containing 0.03% v/v Tetramethylsilane (TMS).

Step 2: Instrument Calibration & Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer and allow 5 minutes for thermal equilibration at 298 K.

  • Tune and match the probe to the 1 H frequency, and lock onto the deuterium signal of DMSO-d 6​ .

  • Set Acquisition Parameters:

    • Number of Scans (NS): 16 to 32.

    • Relaxation Delay (D1): Set to 2.0 seconds. Causality: Terminal methyl protons often have longer longitudinal relaxation times ( T1​ ). A sufficient D1 ensures complete relaxation, guaranteeing that the integration ratio of the CH 3​ group perfectly matches the α -CH 2​ group.

Step 3: Data Processing & Validation

  • Apply a 0.3 Hz exponential line broadening (LB) function before Fourier transformation. This enhances the signal-to-noise ratio without blurring the fine J-coupling splitting of the propyl multiplets.

  • Phase the spectrum manually and apply a baseline correction (e.g., polynomial order 1).

  • Reference the spectrum to the internal TMS peak at 0.00 ppm (or the residual DMSO pentet at 2.50 ppm).

  • Self-Validation Check: Integrate the triplet at ~0.90 ppm to exactly 3.00. The multiplet at ~3.10 ppm must integrate to 2.00 ± 0.05. Any deviation indicates incomplete relaxation (adjust D1) or impurities.

Part 4: Visualizing the Analytical Workflow

The following diagram maps the logical decision tree for solvent selection and the subsequent analytical validation pathways.

G Start N-Propylguanidine HCl Sample (10-15 mg) Desiccate Vacuum Desiccation (Remove H2O interference) Start->Desiccate Solvent Add 0.6 mL Solvent (DMSO-d6 vs D2O) Desiccate->Solvent Acq NMR Acquisition 400 MHz, 298K, D1=2.0s Solvent->Acq Split Solvent Type? Acq->Split DMSO DMSO-d6 NH Protons Visible (~7.2 ppm) Split->DMSO Aprotic D2O D2O NH Protons Exchanged (Invisible) Split->D2O Protic Val Self-Validation (Integrate α-CH2 vs CH3 = 2:3) DMSO->Val D2O->Val

Workflow for 1H NMR acquisition and solvent-dependent analysis of N-propylguanidine hydrochloride.

Sources

Comparative

A Researcher's Guide to FTIR Identification of Propylguanidine: Characteristic Peaks and Comparative Analysis

For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructiv...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for this purpose.[1] This guide provides an in-depth analysis of the characteristic FTIR spectral features of propylguanidine, offering a comparative framework against structurally similar compounds to aid in its unambiguous identification. We will delve into the vibrational modes of the guanidinium and propyl moieties, present a detailed experimental protocol, and summarize key distinguishing peaks.

The Vibrational Signature of Propylguanidine: An In-Depth Look

The FTIR spectrum of propylguanidine is a composite of the vibrational modes originating from its two primary structural components: the highly basic guanidinium head group and the aliphatic propyl tail. The protonation state of the guanidine group significantly influences its spectral characteristics.[1] In most physiological and many chemical environments, the guanidine group will be protonated to form the resonance-stabilized guanidinium cation.

Guanidinium Group Vibrations: The Key Identifier

The guanidinium group, with its Y-shaped arrangement of three nitrogen atoms around a central carbon, gives rise to a series of characteristic and intense absorption bands.[1] The delocalization of the positive charge in the protonated form leads to distinct vibrational modes.[1]

  • N-H Stretching Vibrations: These are typically observed as a broad and complex series of bands in the high-frequency region of the spectrum, generally between 3100 and 3400 cm⁻¹. This broadness is a result of extensive hydrogen bonding. The asymmetric and symmetric stretching vibrations of the NH₂ groups contribute to this region.[2]

  • C=N Stretching and CN₃ Asymmetric Stretching: A very strong and characteristic band, often appearing in the 1630-1680 cm⁻¹ range, is attributed to the C=N stretching vibration and the asymmetric stretching of the CN₃ core.[1][2] This intense absorption is a hallmark of the guanidinium group and a primary point of identification.

  • N-H Bending Vibrations (Scissoring): The in-plane bending or scissoring motions of the N-H bonds give rise to a strong absorption in the 1580-1650 cm⁻¹ region.[1][3] This peak can sometimes overlap with the C=N stretching band, resulting in a broad, intense feature.

Propyl Group Vibrations: The Aliphatic Contribution

The propyl chain attached to the guanidinium group contributes characteristic aliphatic C-H stretching and bending vibrations.

  • C-H Stretching Vibrations: Asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups appear in the 2850-3000 cm⁻¹ region.[4] Specifically, one can expect to see peaks around 2960 cm⁻¹ (asymmetric CH₃ stretch), 2870 cm⁻¹ (symmetric CH₃ stretch), 2930 cm⁻¹ (asymmetric CH₂ stretch), and 2855 cm⁻¹ (symmetric CH₂ stretch).[3]

  • C-H Bending Vibrations: The bending (scissoring) vibration of the CH₂ groups is typically observed around 1460 cm⁻¹.[3]

Experimental Protocol for FTIR Analysis of Propylguanidine

The choice of sampling technique depends on the physical state of the sample. For solid samples of propylguanidine salts (e.g., propylguanidine hydrochloride), the Attenuated Total Reflectance (ATR) method is highly recommended due to its minimal sample preparation.[5][6]

Recommended Method: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a dominant technique for analyzing solids and liquids as it requires little to no sample preparation and is non-destructive.[7]

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • ATR accessory with a suitable crystal (diamond is a robust and common choice)

Procedure:

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe to remove any residues from previous analyses.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the propylguanidine sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum.[7]

  • Spectrum Acquisition: Collect the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected in the mid-IR range (4000-400 cm⁻¹).

  • Data Processing: After acquisition, the spectrum may be baseline corrected and normalized for easier comparison.

Caption: Workflow for ATR-FTIR analysis of propylguanidine.

Comparative Analysis: Distinguishing Propylguanidine from Alternatives

To confidently identify propylguanidine, it is crucial to compare its spectrum with those of structurally related compounds. Here, we compare it with propylamine and arginine, which share the propyl chain and the guanidinium group, respectively.

Vibrational ModePropylguanidine (Expected, cm⁻¹)Propylamine (cm⁻¹)Arginine (in D₂O, cm⁻¹)Key Distinguishing Features
N-H Stretch 3100-3400 (broad, complex)3300-3500 (two sharp bands)[4][8]3100-3400 (broad)Propylamine shows two distinct, sharper N-H stretching bands characteristic of a primary amine, while propylguanidine and arginine exhibit very broad absorptions due to extensive hydrogen bonding in the guanidinium group.[9]
C-H Stretch 2850-30002800-3000[4]2850-3000The C-H stretching region will be present in all three compounds due to the aliphatic carbons. The relative intensity might vary.
C=N Stretch / CN₃ Asymmetric Stretch 1630-1680 (very strong) N/A1610 and 1587[10]This is the most critical distinguishing region. The very strong absorption in this range is characteristic of the guanidinium group and will be absent in propylamine. Arginine also shows strong peaks here, but the presence of the carboxylate group can influence their exact position and shape.
N-H Bend 1580-1650 (strong)1580-1650 (medium)[8]Included in the 1610/1587 cm⁻¹ regionWhile both propylguanidine and propylamine have N-H bending vibrations in a similar region, the intensity in propylguanidine is typically much stronger due to the nature of the guanidinium group.
C-N Stretch ~13401020-1250[8]~1300-1400The C-N stretching in aliphatic amines like propylamine appears at a lower wavenumber compared to the C-N vibrations within the delocalized guanidinium system.

Conclusion

The FTIR spectrum of propylguanidine is characterized by a unique combination of features arising from its guanidinium head and propyl tail. The most definitive evidence for the presence of the guanidinium group is the very strong and broad absorption band in the 1630-1680 cm⁻¹ region, corresponding to C=N stretching and CN₃ asymmetric stretching vibrations, coupled with the broad N-H stretching bands between 3100 and 3400 cm⁻¹. The presence of the propyl group is confirmed by the characteristic C-H stretching and bending vibrations in the 2850-3000 cm⁻¹ and ~1460 cm⁻¹ regions, respectively. By comparing the sample spectrum to that of relevant alternatives like propylamine and arginine, and by following a robust experimental protocol such as ATR-FTIR, researchers can achieve a high degree of confidence in the identification of propylguanidine.

References

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Benchchem.
  • Northern Illinois University.
  • JASCO Inc. Sampling Techniques for FTIR Spectroscopy.
  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).
  • Bruker. Guide to FT-IR Spectroscopy.
  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy.
  • University of California, Los Angeles. IR: amines.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry.
  • ResearchGate.
  • Indonesian Journal of Science & Technology. (2019, April 1).
  • RSC Publishing. (2025, September 2).
  • Specac Ltd. Interpreting Infrared Spectra.
  • National Institutes of Health. The identification of arginine residues in peptides by 2D-IR echo spectroscopy.
  • PubMed. (2009, November 19).
  • ResearchGate. Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study.
  • ResearchG
  • ResearchGate. (a) Fourier transform infrared spectroscopy (FTIR) spectra of guanidine....
  • ACS Publications. (2013, September 23). Protein Denaturation with Guanidinium: A 2D-IR Study. The Journal of Physical Chemistry Letters.
  • PubChem.
  • ResearchGate. FTIR spectra of a) GDEPU, b) PHMG, c) CEPU1, and d) CEPU3.
  • InstaNANO.
  • PubChem. Propylguanidine | C4H11N3 | CID 447907.
  • RJPN. (2020, August 31).
  • PMC. (2025, January 20).
  • MDPI. (2024, January 4). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients.

Sources

Validation

Resolving Isobaric Ambiguity in Alkylguanidines: A High-Resolution Mass Spectrometry Guide to Propylguanidine

Propylguanidine is a critical pharmacophore and intermediate in modern drug development, most notably serving as the structural foundation for highly potent histamine H 2​ receptor agonists [1]. However, analyzing alkylg...

Author: BenchChem Technical Support Team. Date: March 2026

Propylguanidine is a critical pharmacophore and intermediate in modern drug development, most notably serving as the structural foundation for highly potent histamine H 2​ receptor agonists [1]. However, analyzing alkylguanidines presents a unique set of challenges for mass spectrometrists. Their extreme polarity complicates chromatographic retention, and their collision-induced dissociation (CID) pathways yield isobaric fragments that easily deceive standard low-resolution mass spectrometers.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) against traditional Low-Resolution Mass Spectrometry (LRMS) for propylguanidine analysis. By dissecting the causality behind its fragmentation patterns, we provide a self-validating, field-proven analytical workflow for structural elucidation.

The Analytical Challenge: The Isobaric Blind Spot

When protonated propylguanidine ( [M+H]+ at m/z 102.103) undergoes CID in a mass spectrometer, it fragments via three primary pathways. While the loss of ammonia (-17 Da) is straightforward, the cleavage of the alkyl chain creates a severe analytical blind spot for nominal mass instruments (like Triple Quadrupoles).

Depending on where the charge is retained during the cleavage of the C-N bond, the molecule will lose either a neutral cyanamide ( CH2​N2​ ) or a neutral propene ( C3​H6​ ). Both neutral losses have a nominal mass of 42 Da, resulting in a fragment at m/z 60.

A low-resolution instrument cannot distinguish whether the m/z 60 peak represents the propylamine ion or the guanidinium ion. Resolving this requires HRMS platforms (Q-TOF or Orbitrap) capable of sub-ppm mass accuracy to differentiate the 0.025 Da mass defect between the two fragments.

Platform Performance Comparison

To highlight the necessity of HRMS for structural elucidation of novel guanidine derivatives, Table 1 compares the capabilities of the two primary mass spectrometry platforms.

Table 1: HRMS vs. LRMS Performance for Propylguanidine Fragments

Analytical FeatureTriple Quadrupole (LRMS)Q-TOF / Orbitrap (HRMS)
Mass Resolution ~0.7 Da (Unit mass)< 0.001 Da (High-res)
m/z 60 Fragment Assignment Ambiguous (Mixed signal)Resolved (60.081 vs 60.056)
Metabolite Localization Cannot pinpoint modification siteExact mass confirms site of metabolism
Primary Use Case Routine targeted quantitationStructural elucidation & metabolism

Mechanistic Fragmentation Pathways

Understanding the causality behind these fragmentation pathways is essential for predicting the behavior of larger, more complex guanidine-containing drugs. The pathways below detail the exact mass calculations derived from standard chemical databases for propylamine[2] and guanidinium [3].

  • Pathway A (Ammonia Loss): Nucleophilic rearrangement expels NH3​ (-17.027 Da), yielding a fragment at m/z 85.077 .

  • Pathway B (Cyanamide Loss): Cleavage of the guanidine headgroup where the charge is retained on the aliphatic chain. The loss of CH2​N2​ (-42.022 Da) yields the propylamine ion at m/z 60.081 .

  • Pathway C (Propene Loss): Inductive cleavage where the charge is retained on the highly basic guanidine headgroup. The loss of C3​H6​ (-42.047 Da) yields the guanidinium ion at m/z 60.056 .

G M Propylguanidine [M+H]+ m/z 102.103 F1 Loss of Ammonia (-NH3) m/z 85.077 M->F1 -17.027 Da F2 Loss of Cyanamide (-CH2N2) m/z 60.081 [Propylamine Ion]+ M->F2 -42.022 Da F3 Loss of Propene (-C3H6) m/z 60.056 [Guanidinium Ion]+ M->F3 -42.047 Da

Figure 1: ESI-MS/MS fragmentation pathways of propylguanidine highlighting isobaric losses.

Chromatographic Strategy: Why C18 Fails

Before mass analysis can occur, the analyte must be properly introduced into the source. Propylguanidine is a strong base ( pKa​≈13 ) and remains permanently protonated in standard LC mobile phases.

If a standard Reversed-Phase (C18) column is used, propylguanidine exhibits zero retention and elutes in the void volume. This leads to catastrophic ion suppression due to co-eluting salts and matrix components. As validated in recent environmental and pharmaceutical quantitation methods [4], Hydrophilic Interaction Liquid Chromatography (HILIC) is the mandatory alternative.

Table 2: Chromatographic Platform Comparison for Alkylguanidines

ParameterReversed-Phase (C18)HILIC (Amide/Silica)
Retention Mechanism Hydrophobic interactionPolar partitioning / Ion exchange
Propylguanidine Retention Poor (Elutes in void volume)Excellent ( k′>3 )
Matrix Effect Severe (Co-elution with salts)Minimal (Elutes after salts)
ESI Efficiency Low (High aqueous mobile phase)High (High organic mobile phase)

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Each step is grounded in the physicochemical reality of the guanidinium moiety.

Step 1: Sample Preparation via WCX-SPE
  • Causality: Because propylguanidine is permanently charged, standard reversed-phase Solid-Phase Extraction (SPE) will not retain it.

  • Action: Use a Weak Cation Exchange (WCX) SPE cartridge. The carboxylate groups on the sorbent will ion-pair with the guanidinium cation.

  • Wash & Elution: Wash with 100% Methanol to remove neutral lipids. Elute with 5% Formic Acid in Methanol; the high acidity neutralizes the WCX sorbent, releasing the analyte.

Step 2: HILIC Chromatography
  • Column: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B (highly organic to promote retention), ramping down to 50% B over 5 minutes.

  • Causality: The high organic content at the start of the run not only retains the polar analyte but also dramatically enhances ESI droplet desolvation, boosting MS sensitivity.

Step 3: HRMS Detection
  • Ionization: Positive Electrospray Ionization (ESI+).

  • Mass Calibration: Ensure the Q-TOF or Orbitrap is calibrated to <2 ppm mass accuracy using an automated calibrant delivery system.

  • Data Extraction: Extract the exact precursor mass (m/z 102.1031) and monitor the exact fragment masses (m/z 85.0766, 60.0813, and 60.0562) using a narrow 5 ppm extraction window to eliminate background noise.

Workflow S1 Sample Prep WCX-SPE S2 Chromatography HILIC Column S1->S2 S3 Ionization Positive ESI S2->S3 S4 Mass Analysis Q-TOF / Orbitrap S3->S4 S5 Data Processing Exact Mass (<5 ppm) S4->S5

Figure 2: Optimized LC-HRMS/MS analytical workflow for the isolation of alkylguanidines.

References

  • Highly Potent, Stable, and Selective Dimeric Hetarylpropylguanidine-Type Histamine H2 Receptor Agonists Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Propylamine | CID 7852 Source: PubChem Database URL:[Link]

  • Guanidinium | CID 32838 Source: PubChem Database URL:[Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Comparative

HPLC method development for propylguanidine purity assessment

The Analytical Challenge: Propylguanidine Purity Assessment Propylguanidine is a highly polar, low-molecular-weight aliphatic compound characterized by its guanidino group. With a pKa of approximately 12.5, the guanidine...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Propylguanidine Purity Assessment

Propylguanidine is a highly polar, low-molecular-weight aliphatic compound characterized by its guanidino group. With a pKa of approximately 12.5, the guanidine moiety is one of the strongest organic bases, meaning it exists almost exclusively as a permanently charged, highly hydrophilic guanidinium cation under standard chromatographic conditions (pH 2–8)[1].

For analytical scientists and drug development professionals, assessing the purity of propylguanidine presents a fundamental chromatographic paradox: the molecule is too polar to be retained by hydrophobic mechanisms, yet too basic to avoid deleterious secondary interactions with silica matrices[2]. This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC) approaches against modern Mixed-Mode Liquid Chromatography (MMLC), providing a self-validating framework for robust method development.

Mechanistic Comparison of Chromatographic Strategies

When developing a purity assay for highly polar basic compounds, the choice of stationary phase and retention mechanism dictates the reliability of the entire analytical method.

Standard Reversed-Phase Liquid Chromatography (RPLC)
  • Mechanism: Hydrophobic partitioning on alkyl-bonded silica (e.g., C18).

  • Performance: Propylguanidine strongly prefers the aqueous mobile phase, resulting in elution at or near the void volume ( t0​ ). Furthermore, the positively charged guanidinium ion interacts electrostatically with unendcapped, ionized silanols on the silica surface, causing severe peak tailing and unpredictable retention shifts[2].

  • Verdict: Fundamentally incompatible for accurate purity quantification.

Ion-Pairing Chromatography (IPC)
  • Mechanism: Addition of an anionic surfactant (e.g., sodium 1-heptanesulfonate) to the mobile phase. The reagent pairs with the positively charged propylguanidine, masking its charge and increasing its overall hydrophobicity to allow retention on a C18 column.

  • Performance: While IPC successfully retains propylguanidine, it introduces severe operational bottlenecks. The ion-pairing reagents cause massive signal suppression in electrospray ionization mass spectrometry (ESI-MS). Additionally, IPC reagents permanently alter the stationary phase, requiring dedicated columns and excessively long equilibration times.

  • Verdict: A functional but outdated compromise that sacrifices MS compatibility and system throughput.

Pre-Column Derivatization
  • Mechanism: Reacting the primary amine or guanidine group with a derivatizing agent (e.g., acetylacetone) to form a less polar, strongly UV-absorbing pyrimidine derivative[3].

  • Performance: This approach circumvents the polarity issue and enhances UV detection sensitivity. However, it introduces sample preparation complexity, potential derivatization artifacts, and incomplete reaction kinetics, which compromise the self-validating nature of a direct purity assay.

  • Verdict: Useful for trace analysis in complex matrices, but overly complex for routine API purity assessment.

Mixed-Mode Chromatography (MMLC) – The Modern Standard
  • Mechanism: Utilizes a stationary phase featuring both a hydrophilic/alkyl ligand and an embedded ion-exchange motif (e.g., a sulfonic acid cation-exchange group).

  • Performance: The cation-exchange (CEX) mechanism provides strong, predictable retention of the permanently charged guanidinium ion via electrostatic attraction. Simultaneously, the hydrophilic interaction (HILIC) or reversed-phase mechanism provides orthogonal selectivity to separate structurally similar polar impurities (e.g., unreacted cyanamide or propylamine)[4]. Because retention is driven by the stationary phase rather than mobile phase additives, volatile buffers can be used, ensuring 100% MS compatibility.

  • Verdict: The optimal choice for combining robust retention, sharp peak shape, and direct LC-MS integration.

Workflow Start Propylguanidine Purity Assessment (pKa ~12.5, Highly Polar) RP Standard RPLC (C18) Start->RP Initial Attempt IPC Ion-Pairing RPLC RP->IPC Poor Retention (k' < 1) Deriv Pre-Column Derivatization RP->Deriv UV Detection Needed MMC Mixed-Mode HILIC/CEX RP->MMC Direct LC-MS Approach IPC->MMC MS Suppression & Long Equilibration Deriv->MMC Artifacts & Prep Complexity Success Optimal Method: High Resolution & MS Compatible MMC->Success Electrostatic & Hydrophilic Retention

Decision workflow for selecting the optimal HPLC mode for propylguanidine.

Experimental Design: Self-Validating Mixed-Mode Protocol

To ensure scientific integrity, an analytical method must be self-validating—meaning the protocol itself contains internal checks that confirm the system is operating correctly before data is accepted. The following protocol details a Mixed-Mode LC-MS method for propylguanidine.

Step-by-Step Methodology

1. Mobile Phase Preparation & Causality

  • Buffer (Mobile Phase A): Prepare 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.5 with formic acid.

    • Causality: In mixed-mode chromatography, the buffer concentration dictates the strength of the electrostatic interactions. A high ionic strength (100 mM) is required to elute the strongly bound guanidinium ion from the cation-exchange sites. Ammonium formate is chosen because it is fully volatile, ensuring MS compatibility, while a pH of 3.5 ensures consistent ionization of both the analyte and the stationary phase[4].

  • Organic (Mobile Phase B): 100% LC-MS grade Acetonitrile.

2. Chromatographic Conditions

  • Column: Mixed-Mode HILIC/Cation-Exchange Column (e.g., 150 x 4.6 mm, 3 µm).

  • Gradient: Isocratic elution at 60% B / 40% A.

    • Causality: Maintaining a high organic concentration (>50%) preserves the HILIC partitioning mechanism, allowing the separation of polar impurities, while the 40% aqueous buffer provides the necessary ions to mediate the cation-exchange process.

3. System Suitability Test (The Self-Validating Mechanism)

  • Procedure: Before running the sample sequence, inject a System Suitability (SST) standard containing 0.1 mg/mL Propylguanidine and 0.05 mg/mL Propylamine (a common synthetic impurity).

  • Acceptance Criteria: Resolution ( Rs​ ) between Propylamine and Propylguanidine must be ≥2.0 . The asymmetry factor ( As​ ) for Propylguanidine must be ≤1.5 .

    • Causality: Passing this test proves that both retention mechanisms are active. If the CEX mechanism fails, As​ will increase. If the HILIC mechanism fails, Rs​ will drop below 2.0.

4. Sample Dilution

  • Procedure: Dilute the propylguanidine sample to 1.0 mg/mL using a diluent of 50:50 Acetonitrile:Water.

    • Causality: Injecting a highly aqueous sample plug into a HILIC/Mixed-Mode system disrupts the localized water layer on the stationary phase, leading to peak splitting and distorted chromatography. Matching the diluent to the mobile phase prevents this physical disruption.

Mechanism cluster_Phase Mixed-Mode Stationary Phase Analyte Propylguanidine (R-NH-C(=NH)NH2+) CEX Cation-Exchange Motif (e.g., Sulfonic Acid) Analyte->CEX Strong Electrostatic Attraction HILIC Hydrophilic Ligand (e.g., Diol/Amide) Analyte->HILIC Hydrogen Bonding & Partitioning

Dual-retention mechanism of mixed-mode chromatography for basic analytes.

Quantitative Performance Data

The following table summarizes the objective performance metrics of Propylguanidine analyzed across three different chromatographic modes during method development. Data demonstrates the clear superiority of the Mixed-Mode approach.

Chromatographic ParameterStandard RPLC (C18)Ion-Pairing RPLCMixed-Mode (HILIC/CEX)
Retention Factor ( k′ ) 0.2 (Unretained)4.55.2
Asymmetry Factor ( As​ ) > 3.0 (Severe Tailing)1.21.05
Theoretical Plates ( N ) < 2,00012,00018,500
MS Compatibility Excellent (but unusable)Poor (Severe Ion Suppression)Excellent (Volatile Buffer)
Column Equilibration 10 Column Volumes> 50 Column Volumes15 Column Volumes
Impurity Resolution ( Rs​ ) N/A (Co-elution at void)1.83.4

Conclusion

For the purity assessment of propylguanidine, forcing a highly polar, permanently charged base onto a hydrophobic C18 column is an exercise in futility. While Ion-Pairing Chromatography offers a functional workaround, it severely limits the use of modern LC-MS detection. Mixed-Mode Chromatography (combining HILIC and Cation-Exchange) is the only methodology that addresses the root physicochemical properties of the molecule, providing a robust, self-validating, and MS-compatible solution for rigorous pharmaceutical purity analysis.

References

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in w
  • HPLC Method Development - A Review - ijprajournal. ijprajournal.com.
  • HPLC Assay for Guanidine Salts Based on Pre-Column Derivatiz
  • Guanidine Analyzed with HPLC- AppNote - MTC USA. mtc-usa.com.

Sources

Validation

Comparative Basicity of Propylguanidine vs. Methylguanidine: A Technical Guide

Executive Summary Guanidines represent one of the strongest classes of neutral organic bases, largely due to the resonance stabilization of their conjugate acid, the guanidinium cation[1]. The unsubstituted guanidine has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Guanidines represent one of the strongest classes of neutral organic bases, largely due to the resonance stabilization of their conjugate acid, the guanidinium cation[1]. The unsubstituted guanidine has an aqueous pKa​ of approximately 13.6[1][2]. When functionalized with alkyl groups, such as methyl or propyl, the basicity is modulated by a complex interplay of electronic and solvation effects. This guide provides an in-depth comparison of methylguanidine and propylguanidine, detailing the causality behind their basicity differences, summarizing their physicochemical properties, and providing a self-validating experimental protocol for precise pKa​ determination.

Mechanistic Causality of Alkylguanidine Basicity

To understand the basicity of methylguanidine versus propylguanidine, we must evaluate two opposing thermodynamic forces that dictate the stability of the protonated guanidinium ion:

  • The Inductive Effect (+I) : Alkyl groups are electron-donating. By pushing electron density toward the central guanidine carbon, they stabilize the positive charge of the protonated state. Because the propyl group has a longer aliphatic chain and greater polarizability than the methyl group, propylguanidine exhibits a stronger intrinsic (gas-phase) basicity[3].

  • The Solvation Penalty : In aqueous media, the stability of the conjugate acid relies heavily on hydrogen bonding with water molecules. Bulky alkyl chains create a hydrophobic cavity that sterically hinders the approach of water, reducing the Born solvation energy[4]. Consequently, the larger propyl group imposes a higher solvation penalty than the compact methyl group.

The net aqueous pKa​ is the sum of these effects. While propylguanidine is intrinsically more basic, its solvation penalty nearly cancels out the inductive advantage in water, resulting in pKa​ values that are remarkably close—both typically hovering between 13.4 and 13.8 depending on the exact measurement conditions[5][6].

BasicityDeterminants MG Methylguanidine Inductive Inductive Effect (+I) (Electron Donation) MG->Inductive Weaker +I Solvation Solvation Penalty (Steric Hindrance to H2O) MG->Solvation Low Penalty PG Propylguanidine PG->Inductive Stronger +I PG->Solvation Higher Penalty NetMG Aqueous pKa ≈ 13.4 - 13.6 Inductive->NetMG NetPG Aqueous pKa ≈ 13.5 - 13.8 Inductive->NetPG Solvation->NetMG Solvation->NetPG

Thermodynamic factors influencing the net aqueous basicity of alkylguanidines.

Quantitative Data Comparison

The table below summarizes the core physicochemical parameters differentiating these two alkylguanidines.

PropertyMethylguanidinePropylguanidine
IUPAC Name 2-Methylguanidine2-Propylguanidine
Chemical Formula C2​H7​N3​ C4​H11​N3​
Molecular Weight 73.10 g/mol [7]101.15 g/mol [8]
Aqueous pKa​ (25°C) ~13.4 - 13.6[5]~13.5 - 13.8[9]
Inductive Effect (+I) ModerateStronger
Solvation Penalty LowModerate
Primary Biological Role Uremic toxin, NOS inhibitor[7][10]Bioisostere, receptor agonist precursor[11]

Implications in Drug Development

The slight differences in lipophilicity and basicity between these two moieties have profound implications in medicinal chemistry:

  • Methylguanidine : Often studied as a uremic toxin and an endogenous inhibitor of nitric oxide synthase (NOS)[7][10]. Its compact size allows it to mimic arginine in biological systems, making it a critical molecule in renal failure research[12].

  • Propylguanidine : Frequently utilized as a bioisostere or precursor in the development of histamine H2 receptor agonists and other targeted therapeutics[11]. The longer propyl chain increases membrane permeability (higher LogP) while maintaining the critical positive charge required for interacting with acidic residues (e.g., Aspartate) in transmembrane receptor domains[11].

Self-Validating Experimental Protocol for pKa​ Determination

Accurately measuring the pKa​ of strong bases ( pKa​>13 ) is notoriously difficult due to the "alkaline error" of standard pH electrodes and the interference of atmospheric CO2​ , which forms carbonic acid and neutralizes the base. The following potentiometric titration protocol is designed as a self-validating system to ensure absolute trustworthiness.

Workflow Prep 1. Sample Prep Degassed H2O, Ar Blanket Calib 2. Calibration High-pH Buffers Prep->Calib Titration 3. Potentiometric Titration 0.1M NaOH Calib->Titration BackTitration 4. Self-Validation Back-Titration w/ 0.1M HCl Titration->BackTitration Analysis 5. Data Regression pKa Calculation BackTitration->Analysis

Self-validating potentiometric titration workflow for strong organic bases.

Step-by-Step Methodology
  • Sample Preparation & Environmental Control :

    • Dissolve 1.0 mM of the alkylguanidine hydrochloride salt in freshly degassed, deionized water.

    • Add 0.15 M NaCl to maintain a constant ionic strength, mimicking physiological conditions and stabilizing the activity coefficients.

    • Causality: Degassing and maintaining a strict Argon ( Ar ) gas blanket over the solution prevents atmospheric CO2​ from dissolving and artificially lowering the pH.

  • Electrode Calibration :

    • Calibrate a specialized high-alkalinity glass electrode using standard buffers at pH 4.00, 7.00, 10.00, and 12.00.

    • Maintain the titration vessel at a constant 25.0±0.1∘C using a water-jacketed circulation system, as pKa​ is highly temperature-dependent[13].

  • Forward Potentiometric Titration :

    • Titrate the solution using standardized, carbonate-free 0.1 M NaOH .

    • Record the electromotive force (EMF) after each addition, ensuring equilibrium is reached (drift < 0.1 mV/min).

  • Self-Validation (Back-Titration) :

    • Immediately following the forward titration, back-titrate the solution using standardized 0.1 M HCl .

    • Causality: If the forward and backward titration curves do not perfectly overlay (hysteresis), it indicates either electrode degradation at high pH, sample decomposition, or CO2​ contamination. A perfect overlay validates the integrity of the system.

  • Data Regression :

    • Export the titration data to non-linear regression software to calculate the exact pKa​ based on the inflection points of the Bjerrum plot.

References

  • Dardonville, C., et al. "Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths." RSC Advances (2017). 2

  • Griffiths, M. Z., et al. "Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths." ACS Omega (2018). 9

  • Ghorai, P., et al. "Acylguanidines as Bioisosteres of Guanidines: NG-Acylated Imidazolylpropylguanidines, a New Class of Histamine H2 Receptor Agonists." Journal of Medicinal Chemistry (2008). 11

  • PubChem. "Methylguanidine." National Center for Biotechnology Information. 10

  • PubChem. "Propylguanidine." National Center for Biotechnology Information. 8

  • Kovačević, B., et al. "Basicity of Guanidines with Heteroalkyl Side Chains in Acetonitrile." ResearchGate (2008). 3

  • Leninger, M., et al. "Anhydrous Monoalkylguanidines in Aprotic and Nonpolar Solvents: Models for Deprotonated Arginine Side Chains in Membrane Environments." PMC (2018).4

  • University of Konstanz. "Demethylation of methylguanidine by a stepwise dioxygenase and lyase reaction." KOPS. 12

Sources

Comparative

Biological Activity Comparison: Propylguanidine Derivatives vs. Agmatine in Pharmacological Research

As drug development increasingly focuses on precision targeting within the G-protein-coupled receptor (GPCR) superfamily and enzymatic pathways, guanidine-containing compounds have emerged as critical structural motifs....

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on precision targeting within the G-protein-coupled receptor (GPCR) superfamily and enzymatic pathways, guanidine-containing compounds have emerged as critical structural motifs. This guide provides an in-depth comparative analysis of Agmatine (4-aminobutylguanidine) and Propylguanidine derivatives , dissecting their divergent biological activities, receptor affinities, and applications in preclinical research.

By understanding the structure-activity relationships (SAR) that drive these molecules, researchers can better select the appropriate pharmacological probes for neuropharmacology, immunology, and cardiovascular studies.

Structural Causality and Mechanistic Divergence

The biological activity of guanidine compounds is heavily dictated by the alkyl chain length and terminal functionalization. The single-carbon difference between a butyl chain (agmatine) and a propyl chain (propylguanidine) fundamentally alters how these molecules fold into enzymatic pockets and receptor binding sites.

Agmatine: The Endogenous Polyamine Modulator

Agmatine is an endogenous biogenic amine synthesized via the decarboxylation of L-arginine. Its 4-carbon chain and terminal primary amine allow it to perfectly mimic polyamines, granting it a broad but specific neuromodulatory profile:

  • Receptor Targeting: Agmatine is a well-characterized endogenous ligand for imidazoline binding sites (I1 and I2) and acts as a competitive antagonist at the polyamine binding site of the NMDA receptor (1)[1].

  • Enzymatic Inhibition: Crucially, agmatine acts as a potent inhibitor of both inducible and neuronal Nitric Oxide Synthase (iNOS and nNOS), suppressing NO production in models of inflammation and excitotoxicity (1)[1].

Propylguanidine Derivatives: Synthetic Probes and NO Precursors

Unfunctionalized propylguanidine serves as a baseline metabolic probe, but its functionalized derivatives are highly potent synthetic tools. The 3-carbon chain provides the optimal spatial geometry to mimic other biogenic amines like histamine:

  • Histamine Receptor Agonism: 3-(1H-imidazol-4-yl)propylguanidine (SK&F 91486) is a prototypic partial agonist at histamine H3 and H4 receptors. Acylating the guanidine group of this propylguanidine backbone yields compounds with over 1000-fold selectivity for the H4 receptor over H1/H2 receptors (2)[2]. Furthermore, bivalent acylguanidine-type derivatives act as highly potent H2 receptor agonists (3)[3].

  • NOS Substrate Activity: In stark contrast to agmatine's inhibitory role, specific propylguanidines like 3-(trifluoromethyl)propylguanidine act as non-α-amino acid substrates for NOS II. They are efficiently oxidized to produce Nitric Oxide (NO) with a catalytic rate ( kcat​ ) only two times lower than the endogenous substrate L-arginine (4)[4].

G Agmatine Agmatine (4-aminobutylguanidine) NMDA NMDA Receptor (Antagonism) Agmatine->NMDA NOS_Inhib iNOS / nNOS (Inhibition) Agmatine->NOS_Inhib Imidazoline Imidazoline Receptors (I1/I2 Binding) Agmatine->Imidazoline Propylguanidine Propylguanidine Derivatives Histamine Histamine Receptors (H2/H3/H4 Agonism) Propylguanidine->Histamine NOS_Sub NOS Substrate (NO Precursor) Propylguanidine->NOS_Sub

Caption: Divergent pharmacological targeting of Agmatine and Propylguanidine derivatives.

Quantitative Pharmacological Profiling

To facilitate compound selection for in vitro and in vivo studies, the table below consolidates the quantitative biological activities of these two classes of molecules. Note the significant divergence in transporter affinity; the Organic Cation Transporter 1 (OCT1) exhibits a high affinity for agmatine but poorly recognizes the shorter propylguanidine chain (5)[5]. Both compounds, however, share a high resistance to enzymatic hydrolysis by amidinohydrolases compared to methylguanidine (6)[6].

Pharmacological ParameterAgmatinePropylguanidine & Key Derivatives
Primary Receptor Targets Imidazoline (I1/I2), NMDAHistamine (H2, H3, H4)
Receptor Activity NMDA Antagonist, I1/I2 AgonistPotent H2/H3/H4 Agonist (Derivative dependent)
NOS Interaction Type Inhibitor (iNOS, nNOS)Substrate / NO Precursor (e.g., 3-CF3-propylguanidine)
NOS Catalytic Rate ( kcat​ ) N/A (Inhibits activity)~220 min⁻¹ (50% of L-Arginine rate)
OCT1 Transporter Affinity High ( Km​ ≈ 8.6 μ M)Low ( Km​ ≈ 352 μ M)
Metabolic Stability Highly resistant to hydrolysisHighly resistant to hydrolysis

Self-Validating Experimental Workflows

Because agmatine and propylguanidine derivatives bind to the exact same active site on Nitric Oxide Synthase (NOS) but yield diametrically opposed functional outcomes (inhibition vs. NO generation), simple radioligand binding assays are insufficient.

To prove causality, researchers must utilize a functional biochemical assay that couples NADPH oxidation with nitrite ( NO2−​ ) quantification. The following protocol is designed as a self-validating system : it uses baseline endogenous substrates and established inhibitors to internally verify that the observed signals are strictly NOS-dependent.

Protocol: Differential NOS Modulation Assay (Griess Reaction)

1. Enzyme Preparation & Reconstitution

  • Reconstitute recombinant iNOS (or nNOS) in 50 mM HEPES buffer (pH 7.4).

  • Supplement the buffer with essential cofactors: 10 μ M FAD, 10 μ M FMN, 10 μ M tetrahydrobiopterin (BH4), and 100 nM calmodulin (if using nNOS).

2. Ligand Incubation (The Validation Matrix) Divide the enzyme master mix into four distinct reaction wells to establish causality:

  • Well A (Baseline Control): 100 μ M L-Arginine (Endogenous substrate).

  • Well B (Inhibitor Test): 100 μ M L-Arginine + 100 μ M Agmatine.

  • Well C (Substrate Test): 100 μ M 3-(trifluoromethyl)propylguanidine (No L-Arginine) (4)[4].

  • Well D (System Control): 100 μ M 3-(trifluoromethyl)propylguanidine + 1 mM L-NAME (Established NOS inhibitor).

3. Reaction Initiation

  • Add 1 mM NADPH to all wells to initiate the electron transfer cascade. Incubate at 37°C for 30 minutes.

4. Nitrite Quantification

  • Add an equal volume of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Incubate in the dark for 10 minutes at room temperature to allow the diazonium salt to form.

5. Data Interpretation & Self-Validation

  • Measure absorbance at 540 nm using a microplate reader.

  • Validation Check: Well B must show significantly lower absorbance than Well A, proving Agmatine's inhibitory causality. Well C must show high absorbance (NO production), while Well D must show near-zero absorbance, proving that the NO generated by the propylguanidine derivative is strictly mediated by NOS enzymatic activity, not spontaneous degradation.

Workflow Step1 1. Enzyme Prep (Recombinant NOS) Step2 2. Incubation (NADPH + Ligand) Step1->Step2 Step3 3. Griess Assay (Nitrite Detection) Step2->Step3 Step4 4. Kinetic Analysis (Inhibitor vs Substrate) Step3->Step4

Caption: Self-validating experimental workflow for comparative Nitric Oxide Synthase (NOS) activity.

Sources

Validation

X-ray crystallography data for propylguanidine salts

X-Ray Crystallography Data for Propylguanidine Salts: A Comprehensive Comparison Guide Introduction Alkylguanidinium salts are critical structural motifs in drug design, phase-transfer catalysis, and supramolecular chemi...

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallography Data for Propylguanidine Salts: A Comprehensive Comparison Guide

Introduction Alkylguanidinium salts are critical structural motifs in drug design, phase-transfer catalysis, and supramolecular chemistry. The guanidinium core, characterized by its Y-aromaticity and planar geometry, serves as a robust hydrogen-bond donor. When functionalized with a propyl chain, the resulting propylguanidine salts exhibit unique hydrophobic packing and enhanced receptor binding affinities compared to their methyl or ethyl counterparts[1]. As a Senior Application Scientist, I have structured this guide to objectively compare the crystallographic data of propylguanidine salts against alternative alkylguanidines, providing field-proven, self-validating protocols for their structural characterization.

Quantitative Structural Comparison

The structural integrity and packing behavior of alkylguanidinium salts are heavily influenced by the length of the alkyl chain. This chain dictates the crystal space group, unit cell dimensions, and the planarity of the central CN₃ core. Table 1 summarizes the X-ray crystallographic parameters of propylguanidine salts compared to methyl and ethyl alternatives.

Table 1: Crystallographic Comparison of Alkylguanidinium Salts

CompoundSpace GroupUnit Cell Dimensions (Å)C–N Bond Length (Å)Core Geometry
Methylguanidinium nitrate [2]Pnma (Orthorhombic)a=13.24, b=6.42, c=7.29~1.326Perfect trigonal planar
Ethylguanidinium (T4 Lysozyme Co-crystal)[1]P3₂21 (Trigonal)Isomorphous with wild-type-Planar, solvated distal methyl
Propylguanidinium diethyl phosphate [3]P2₁/c (Monoclinic)a=8.29, b=19.53, c=12.23~1.330Nearly planar, high terminal vibration
Hexa-n-propylguanidinium diiodide [4]P2₁/n (Monoclinic)-1.342 – 1.357Planar (RMSD < 0.027 Å)

Performance Insight: Propylguanidinium salts often crystallize in monoclinic space groups (e.g., P2₁/c or P2₁/n) due to the increased steric bulk and conformational flexibility of the propyl chain. Unlike the highly rigid methylguanidinium ion, the terminal carbon of the propyl moiety exhibits strong thermal vibration, which can lead to localized disorder if not cryocooled during data collection[3].

Experimental Workflows & Self-Validating Protocols

To achieve high-resolution structural data, crystallization and diffraction protocols must be meticulously controlled. The following methodologies emphasize the causality behind each experimental choice, ensuring a self-validating system.

G A Alkylguanidine Synthesis B Salt Formation (e.g., Phosphate/Halide) A->B Protonation C Crystallization (Slow Evaporation) B->C Supersaturation D X-Ray Diffraction (MoKα Radiation) C->D Single Crystal Selection E Electron Density Mapping D->E Phase Problem Resolution F Structural Refinement E->F Model Building G Supramolecular Analysis F->G Final Validation

Workflow for X-ray crystallographic analysis of propylguanidine salts.

Protocol 1: Synthesis and Crystallization of Propylguanidinium Salts
  • Precursor Reaction: React propylguanidine free base with a precise stoichiometric amount of the target acid (e.g., diethyl phosphoric acid or hydroiodic acid) in an aqueous or methanolic solution.

    • Causality: Exact stoichiometry prevents the co-crystallization of unreacted free base, which would disrupt the hydrogen-bonding network and lower ultimate crystal quality.

  • Solvent Evaporation: Allow the solvent to evaporate slowly at ambient temperature (20-25°C).

    • Causality: Slow evaporation minimizes the nucleation rate, favoring the growth of fewer, larger, and defect-free single crystals (typically plate-shaped for propylguanidinium diethyl phosphate)[3].

  • Self-Validation Check: Inspect crystals under a polarized light microscope. Complete extinction of light at specific rotational angles confirms the single-crystal nature and the absence of twinning.

Protocol 2: X-Ray Diffraction Data Collection and Refinement
  • Crystal Mounting: Mount a roughly cube-shaped or plate-like crystal fragment (e.g., 0.48 × 0.35 × 0.27 mm) on a diffractometer[3].

    • Causality: Optimal crystal dimensions ensure that the X-ray beam bathes the entire crystal uniformly while minimizing absorption errors.

  • Data Collection: Utilize graphite-monochromated MoKα radiation (λ = 0.71073 Å) with a CCD or pixel-array detector at cryogenic temperatures (e.g., 100 K).

    • Causality: MoKα radiation provides the necessary resolution to distinguish the highly vibrating terminal carbon atoms of the propyl moiety. Cryocooling suppresses this thermal vibration, reducing dynamic disorder[3].

  • Structure Refinement: Refine the structure using block-diagonal or full-matrix least-squares techniques against F².

    • Causality: Least-squares refinement minimizes the discrepancy between observed and calculated structure factors, accurately mapping the partial double-bond character of the C–N bonds (1.342–1.357 Å)[4].

  • Self-Validation Check: The protocol is internally validated when the final R-factor converges below 0.05 (or ~0.089 for highly disordered ambient-temperature structures[3]), and the RMSD of the guanidinium N-C-N plane approaches 0.005–0.027 Å, confirming the core's planarity[4].

Mechanistic Insights: Alkyl Chain Length & Receptor Affinity

The transition from methyl- to ethyl- to propylguanidine fundamentally alters the molecule's interaction with biological receptors and supramolecular hosts.

Mechanism N1 Alkyl Chain Elongation (Methyl → Ethyl → Propyl) N2 Increased Hydrophobicity & Buried Surface Area N1->N2 N3 Altered Supramolecular Packing (Curled vs Linear) N1->N3 N4 Enhanced Receptor Affinity (e.g., T4 Lysozyme) N2->N4 N3->N4

Logical relationship between alkyl chain length and receptor binding affinity.

In engineered T4 lysozyme models, X-ray crystallography reveals that while the guanidinium core maintains identical hydrogen-bonding patterns with the protein, the alkyl chain dictates the binding thermodynamics[1].

  • Hydrophobic Burial: Each additional methylene group (from methyl to propyl) increases the buried solvent-inaccessible surface area. For buried hydrocarbon surfaces, it is established that every Ų generates approximately 25 cal/mol of binding energy[1].

  • Conformational Flexibility: Unlike the rigid methyl group, the propyl chain can adopt curled or linear conformations depending on the dispersion interactions within the binding pocket or crystal lattice. This flexibility allows propylguanidine to act as a superior bioisostere for arginine side chains in drug development, effectively balancing target solubility with high-affinity hydrophobic anchoring.

References

  • Title: Crystal Structure of Propylguanidinium Diethyl Phosphate Source: SciSpace URL
  • Title: Guanidinium derivatives bind preferentially and trigger long-distance conformational changes in an engineered T4 lysozyme Source: PMC URL
  • Title: Structural studies of halide hexaalkylguanidinium salts Source: ResearchGate URL
  • Title: The crystal structure of methylguanidinium nitrate Source: IUCr Journals URL

Sources

Comparative

Comparative Yield Analysis of Propylguanidine Synthesis Methods: A Technical Guide for Process Optimization

Executive Summary The synthesis of alkylguanidines, specifically propylguanidine, is a critical transformation in the development of peptidomimetics, H2-receptor agonists, and specialized surfactants. Historically, the d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of alkylguanidines, specifically propylguanidine, is a critical transformation in the development of peptidomimetics, H2-receptor agonists, and specialized surfactants. Historically, the direct guanylation of primary aliphatic amines like propylamine has been plagued by low yields, harsh thermal requirements, and the generation of toxic byproducts. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of the three primary synthesis methods: the classical/catalytic cyanamide condensation, S-methylisothiourea (SMT) substitution, and the modern 1H-pyrazole-1-carboxamidine (Bernatowicz reagent) methodology.

By examining the mechanistic causality behind each reagent, this guide establishes self-validating protocols designed to maximize yield and ensure scientific integrity during scale-up.

Mechanistic Overview & Causality

The conversion of propylamine to propylguanidine requires a guanylating agent possessing a highly electrophilic carbon center and a competent leaving group. The choice of reagent fundamentally alters the thermodynamic driving force of the reaction:

  • Cyanamide Method: Uncatalyzed cyanamide requires harsh thermal fusion to force the nucleophilic attack of propylamine onto the nitrile carbon, often resulting in poor yields (~35-40%) due to competing side reactions[1]. However, the introduction of Scandium(III) triflate (Sc(OTf)₃) drastically alters this causality. As a hard Lewis acid, Sc³⁺ tightly coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon center. This allows the relatively weak aliphatic amine to attack at mild temperatures, boosting yields to >80%[2].

  • S-Methylisothiourea (SMT) Method: SMT utilizes the thiomethyl group (MeS⁻) as a leaving group. The thermodynamic driving force here is the expulsion and volatilization of methanethiol (MeSH) gas. While yields are respectable, the generation of highly toxic and malodorous MeSH limits its scalability and requires stringent environmental controls[3].

  • Bernatowicz Reagent (1H-Pyrazole-1-carboxamidine): This method represents the gold standard for mild guanylation. The causality behind its >90% yield lies in the leaving group: pyrazole. When propylamine attacks the amidine carbon, the displaced pyrazole ring instantly regains its aromaticity. This massive thermodynamic stabilization makes the reaction nearly irreversible and highly efficient at room temperature[4],[5].

SynthesisPathways Propylamine Propylamine Cyanamide Cyanamide + Sc(OTf)3 Propylamine->Cyanamide SMT S-Methylisothiourea Propylamine->SMT Bernatowicz Bernatowicz Reagent Propylamine->Bernatowicz Propylguanidine Propylguanidine Cyanamide->Propylguanidine ~85% Yield SMT->Propylguanidine ~70% Yield (- MeSH) Bernatowicz->Propylguanidine >90% Yield (- Pyrazole)

Reaction pathways for propylguanidine synthesis comparing three distinct guanylating agents.

Comparative Yield and Reaction Metrics

The following table summarizes the quantitative performance and operational constraints of each guanylation strategy.

Synthesis MethodGuanylating ReagentCatalyst / BaseReaction ConditionsAverage YieldPrimary ByproductScalability & Safety Notes
Classical Cyanamide Calcium CyanamideNone (Thermal)100°C, 4h (Aqueous)35 – 40%DicyandiamideLow; requires harsh heating and yields are poor[1].
Catalytic Cyanamide CyanamideSc(OTf)₃ (5 mol%)50°C, 12h (Water)80 – 85%MinimalHigh; excellent green chemistry profile[2].
S-Methylisothiourea S-Methylisothiourea SulfateNone / NaOH80°C, 6h (EtOH/H₂O)60 – 75%Methanethiol (MeSH)Medium; requires rigorous toxic gas scrubbing[3].
Bernatowicz Reagent 1H-Pyrazole-1-carboxamidineDIPEA or TEA25°C, 16h (MeCN)> 90%PyrazoleHigh; mildest conditions, ideal for sensitive substrates[4].

Validated Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems. Each protocol includes physical or chemical checkpoints to verify reaction progress without relying solely on downstream analytics.

Protocol A: Sc(OTf)₃-Catalyzed Cyanamide Guanylation

Mechanism: Lewis acid-activated nucleophilic addition.

  • Preparation: In a 50 mL round-bottom flask, dissolve propylamine (10 mmol) and cyanamide (12 mmol, 1.2 eq) in 10 mL of distilled water.

  • Catalyst Addition: Add Sc(OTf)₃ (0.5 mmol, 5 mol%). Causality: This specific catalytic load is sufficient to continuously activate the cyanamide without dropping the pH to a level that would fully protonate the propylamine (which would destroy its nucleophilicity)[2].

  • Reaction & Validation: Stir the mixture at 50°C for 12 hours. Self-Validation: Monitor the disappearance of the primary amine via TLC using a Ninhydrin stain. The reaction is complete when the propylamine spot is entirely consumed.

  • Isolation: Lyophilize the aqueous solvent. Purify the crude residue via ion-exchange chromatography to yield the propylguanidine salt.

Protocol B: S-Methylisothiourea (SMT) Guanylation

Mechanism: Nucleophilic substitution driven by volatile leaving group expulsion.

  • Preparation: Suspend S-methylisothiourea sulfate (10 mmol) in 20 mL of a 1:1 Ethanol/Water mixture.

  • Amine Addition: Add propylamine (22 mmol). The slight excess acts as both the reactant and the base to liberate the free isothiourea.

  • Reflux & Scrubbing: Equip the flask with a reflux condenser routed directly to a bleach (NaOCl) scrubber. Causality: The scrubber is mandatory to safely oxidize the evolving methanethiol (MeSH) gas into inert dimethyl disulfide and sulfonic acids[3].

  • Reaction & Validation: Reflux at 80°C for 6 hours. Self-Validation: The physical cessation of gas bubbling in the bleach scrubber indicates that the substitution is complete.

  • Isolation: Concentrate under reduced pressure, and recrystallize the resulting propylguanidinium sulfate from hot ethanol.

Protocol C: Bernatowicz Reagent Guanylation

Mechanism: Nucleophilic substitution driven by aromatic stabilization of the leaving group.

BernatowiczWorkflow Step1 1. Substrate Preparation Propylamine in MeCN Step2 2. Base Addition DIPEA (1.5 - 2.0 eq) Step1->Step2 Step3 3. Reagent Addition 1H-Pyrazole-1-carboxamidine Step2->Step3 Step4 4. Reaction Incubation Stir at RT for 12-16h Step3->Step4 Step5 5. Product Isolation Precipitation & Filtration Step4->Step5

Step-by-step mechanistic workflow for the high-yield Bernatowicz reagent guanylation.

  • Substrate Solvation: Dissolve propylamine (10 mmol) in 15 mL of anhydrous Acetonitrile (MeCN) or DMF[4].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (15 mmol, 1.5 eq). Causality: DIPEA is sterically hindered and non-nucleophilic; it deprotonates the Bernatowicz reagent salt to generate the reactive free base without competing with propylamine for the electrophilic carbon[5].

  • Reagent Addition: Add 1H-pyrazole-1-carboxamidine hydrochloride (10.5 mmol, 1.05 eq) in one portion.

  • Incubation & Validation: Stir at room temperature for 12-16 hours. Self-Validation: A white precipitate (pyrazole and amine hydrochloride salts) will progressively form in the MeCN, acting as a visual indicator of displacement progress.

  • Isolation: Remove the solvent in vacuo. Redissolve the residue in a minimal amount of water and lyophilize, or purify via preparative HPLC to obtain the pure propylguanidine salt.

References

  • Syntheses of Substituted Guanidines | Canadian Science Publishing | 1

  • Guanidine synthesis by guanylation | Organic Chemistry Portal | 2

  • Guanidines from S-methylisothiouronium salt | Sciencemadness | 3

  • Disiloxanes and Functionalized Silica Gels: One Route, Two Complementary Outcomes—Guanidinium and Pyridinium Ion-Exchangers | PLOS One |4

  • Potent inhibitors of furin and furin-like proprotein convertases containing decarboxylated P1 arginine mimetics | PMC / NIH |5

Sources

Validation

Elemental Analysis Standards for Propylguanidine Sulfate: A Methodological Comparison Guide

Propylguanidine sulfate (PGS) is a highly versatile pharmacophore and critical intermediate in modern drug discovery. It serves as a foundational building block for amidinourea derivatives targeting the Mycobacterium tub...

Author: BenchChem Technical Support Team. Date: March 2026

Propylguanidine sulfate (PGS) is a highly versatile pharmacophore and critical intermediate in modern drug discovery. It serves as a foundational building block for amidinourea derivatives targeting the Mycobacterium tuberculosis phosphopantetheinyl transferase (PptT) [1][1] and acts as a core structural motif in the synthesis of histamine H2 and H4 receptor agonists [2][2]. Because PGS is frequently utilized as a primary calibration standard in pharmacokinetic assays and structure-activity relationship (SAR) studies, establishing an absolute, verifiable elemental analysis standard is non-negotiable.

As a Senior Application Scientist, I frequently encounter a critical error in analytical workflows: the assumption that a simple mass balance or a single elemental technique is sufficient for certifying salt-based active pharmaceutical ingredients (APIs). Propylguanidine sulfate is a salt—specifically, 1-propylguanidine hydrogen sulfate (C₄H₁₃N₃O₄S) or its hemisulfate variant. A single analytical pass cannot distinguish between covalently bound atoms in the organic cation and the inorganic counterion.

To establish a self-validating reference standard, we must employ an orthogonal analytical matrix. This guide objectively compares the performance of CHNS Dynamic Flash Combustion against Quantitative NMR (qNMR) and Ion Chromatography (IC), providing drug development professionals with a definitive framework for PGS certification.

Section 1: Methodological Comparison & Causality

To certify a PGS batch as a primary reference standard (>99.5% purity), three distinct analytical dimensions must be reconciled. Relying on just one leads to blind spots in the data. Here is how the primary analytical standards compare and the causality behind their selection:

1. CHNS Combustion Analysis (The Elemental Baseline)
  • Mechanism : High-temperature Dumas combustion in an oxygen-rich environment, converting the sample into CO₂, H₂O, NO₂/N₂, and SO₂, followed by gas chromatography (GC) separation [3][3].

  • Causality for Choice : CHNS is the only technique that provides absolute mass fractions for Carbon, Hydrogen, and Nitrogen. However, for PGS, CHNS measures total sulfur. It cannot differentiate whether the sulfur originates from the intended sulfate counterion or a thiourea-based synthetic impurity. Therefore, it must be orthogonally validated.

2. Quantitative ¹H-NMR (The Structural Quantifier)
  • Mechanism : Measures the exact ratio of protons in the propylguanidine moiety against an internal certified reference material (e.g., Maleic acid)[4][4].

  • Causality for Choice : qNMR is traceable directly to the International System of Units (SI) [5][5]. It validates the organic purity of the propylguanidine cation without requiring a pre-existing standard of the analyte itself. However, because it only detects protons, it is completely blind to inorganic salts and the sulfate counterion.

3. Ion Chromatography (The Counterion Validator)
  • Mechanism : Separation of anions using a suppressed conductivity detector.

  • Causality for Choice : Because CHNS only yields total sulfur, IC is mandatory to quantify the exact stoichiometric ratio of the free SO₄²⁻ counterion. This proves the salt form (e.g., 1:1 hydrogen sulfate vs. 2:1 hemisulfate) and rules out inorganic sulfur impurities that could skew the CHNS data.

Section 2: Quantitative Data & Performance Comparison

Summarizing the analytical parameters is critical for selecting the right combination of tests. Table 1 compares the operational parameters of the three methods, while Table 2 demonstrates how CHNS data is used to pass or fail a candidate batch.

Table 1: Performance Comparison of Analytical Standards for PGS Certification

Analytical MethodTarget AnalyteAccuracy / RSDLimit of Detection (LOD)Primary Limitation
CHNS Combustion Total C, H, N, S mass %± 0.3%< 0.1%Cannot distinguish free vs. bound sulfur.
qNMR (¹H) Organic Cation (Propylguanidine)± 0.5%~ 0.1%Blind to inorganic impurities and sulfate.
Ion Chromatography Inorganic Anion (SO₄²⁻)± 1.0%< 1 ppmRequires extensive sample dilution.

Table 2: Theoretical vs. Experimental CHNS Mass Fractions for 1-Propylguanidine Hydrogen Sulfate (C₄H₁₃N₃O₄S, MW: 199.23 g/mol )

ElementTheoretical Mass Fraction (%)Experimental Batch A (%)Experimental Batch B (%)Status
Carbon (C) 24.1124.15 ± 0.0823.85 ± 0.10Batch A Pass / Batch B Fail
Hydrogen (H) 6.586.61 ± 0.056.72 ± 0.06Batch A Pass / Batch B Fail
Nitrogen (N) 21.0921.05 ± 0.0720.60 ± 0.15Batch A Pass / Batch B Fail
Sulfur (S) 16.1016.05 ± 0.1215.80 ± 0.10Batch A Pass / Batch B Fail

Analytical Insight: Batch B exhibits carbon and nitrogen depression with elevated hydrogen, a classic stoichiometric indicator of moisture retention (hygroscopicity) or incomplete salt formation.

Section 3: Self-Validating Experimental Protocol for CHNS Analysis of PGS

To ensure scientific trustworthiness, the CHNS protocol must be designed as a self-validating system. Sulfates are notoriously difficult to combust completely; they can form refractory ash, leading to artificially low sulfur readings. The following step-by-step protocol introduces a chemical flux to force complete oxidation, ensuring the data is artifact-free.

Step-by-Step Methodology:

  • Instrument Calibration : Calibrate the CHNS/O analyzer using a certified reference material containing sulfur, such as L-methionine or sulfanilamide [6][6]. Ensure the calibration curve spans the expected 16.10% sulfur range of PGS.

  • Sample Preparation : Accurately weigh 2.0 to 2.5 mg of the desiccated PGS sample into a high-purity tin capsule using a microbalance (resolution of 0.001 mg).

  • Addition of Combustion Flux (Critical Step) : Add approximately 5 mg of Vanadium Pentoxide (V₂O₅) directly into the tin capsule with the sample.

    • Causality: V₂O₅ acts as a powerful oxidative flux. It lowers the melting point of the sulfate salt and prevents the formation of thermally stable metal sulfates, ensuring 100% conversion of the sulfur counterion to measurable SO₂ gas.

  • Combustion : Drop the sealed capsule into the combustion reactor at 1000°C [7][7]. The tin capsule creates an exothermic flash (reaching ~1800°C), driving the instantaneous Dumas combustion.

  • Reduction & Separation : Pass the combustion gases through a reduction column packed with copper to remove excess oxygen and reduce nitrogen oxides to N₂. Separate the resulting N₂, CO₂, H₂O, and SO₂ via a specialized GC column.

  • Detection & Concordance Check : Quantify the gases using a Thermal Conductivity Detector (TCD). The empirical results must fall within ±0.3% of the theoretical values (as shown in Table 2) to pass the primary elemental gate.

Section 4: Orthogonal Validation Workflow

No single method grants reference standard certification. It is the mass balance concordance between CHNS, qNMR, and IC that guarantees the integrity of the propylguanidine sulfate standard. The logical relationship of this self-validating system is mapped below.

G cluster_analysis Orthogonal Elemental & Purity Analysis PGS Propylguanidine Sulfate (Candidate Batch) CHNS CHNS Combustion (Total C, H, N, S Mass %) PGS->CHNS IC Ion Chromatography (SO4²⁻ Counterion %) PGS->IC qNMR Quantitative 1H-NMR (Organic Purity %) PGS->qNMR Decision Mass Balance & Stoichiometric Concordance CHNS->Decision IC->Decision qNMR->Decision Cert Certified Reference Standard (>99.5% Purity) Decision->Cert Concordant Reject Batch Rejection (Repurification Required) Decision->Reject Discordant

Workflow for the orthogonal validation and certification of propylguanidine sulfate standards.

References
  • In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas. National Institutes of Health (NIH) / Journal of Medicinal Chemistry.1

  • Highly Potent, Stable, and Selective Dimeric Hetarylpropylguanidine-Type Histamine H2 Receptor Agonists. ACS Omega.2

  • Detection, identification, and quantification of polymer additives: a review of techniques. RSC Publishing.3

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI.4

  • Standard for Quantitative NMR. FUJIFILM Wako Pure Chemical Corporation.5

  • Potential Role of Bioactive Compounds: In Vitro Evaluation of the Antioxidant and Antimicrobial Activity. MDPI.6

  • CHNS Analysis. Eurofins Scientific.7

Sources

Safety & Regulatory Compliance

Safety

Propylguanidine proper disposal procedures

As a Senior Application Scientist overseeing chemical hygiene and drug development workflows, I frequently encounter alkylguanidines like propylguanidine. While propylguanidine is a critical pharmacophore—particularly in...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical hygiene and drug development workflows, I frequently encounter alkylguanidines like propylguanidine. While propylguanidine is a critical pharmacophore—particularly in the synthesis of highly potent histamine H2-receptor agonists[1]—its basic guanidino core presents significant acute toxicity and environmental hazards[2]. Proper disposal is not merely a regulatory checkbox; it is a fundamental pillar of laboratory safety and scientific integrity.

In this guide, we will deconstruct the proper disposal procedures for propylguanidine. Rather than simply listing EPA mandates, we will explore the causality behind these protocols, ensuring your laboratory operations remain safe, efficient, and scientifically sound.

Hazard Profile & Mechanistic Causality

To safely dispose of any chemical, you must first understand how it behaves at a molecular level. Propylguanidine contains a highly basic guanidine moiety. Because of its high alkalinity and nitrogen-dense structure, it presents specific reactivity risks.

Mixing guanidine compounds with strong acids can cause dangerous exothermic reactions, while contact with strong oxidizers like sodium hypochlorite (bleach) can liberate highly toxic chlorine gas or form explosive nitrogen trichloride[2][3]. Furthermore, guanidine derivatives are classified as acute oral toxins and severe irritants that pose long-term hazards to aquatic life[2][4].

Table 1: Quantitative Hazard & Regulatory Parameters for Alkylguanidines

ParameterValue / ClassificationMechanistic Causality & Operational Implication
Acute Toxicity (Oral) Category 4 (H302)The guanidine moiety disrupts cellular function if ingested; mandates strict PPE and zero mouth-pipetting[4][5].
Eye/Skin Irritation Category 1/2 (H318/H315)High alkalinity of the unprotonated guanidine group causes severe tissue damage; requires chemical-resistant nitrile gloves[2][4].
Accumulation Time Limit 30 DaysEPA Subpart K regulation minimizes the risk of container degradation or cross-contamination over time in the laboratory[6].
Accumulation Volume Limit 1 Quart (for acutely reactive)Strict point-of-generation volume control under EPA RCRA prevents catastrophic laboratory incidents[6].
Final Destruction Method High-Temp IncinerationThermal destruction is required to break the highly stable N-C-N bonds, preventing aquatic toxicity[7].

Operational Workflow

The lifecycle of propylguanidine waste—from the moment it is generated in the reaction flask to its final destruction—must follow a strictly controlled pathway.

G N1 Propylguanidine Waste Generation N2 Chemical Segregation (Avoid Acids/Bleach) N1->N2 Immediate N3 Primary Containment (Leak-proof, HDPE) N2->N3 Compatible Containers N4 EPA Subpart K Accumulation (<30 Days) N3->N4 Labeling N5 EHS Transfer & Manifesting N4->N5 EHS Pickup N6 Final Destruction (High-Temp Incineration) N5->N6 EPA RCRA Compliance

Propylguanidine laboratory waste segregation and disposal workflow.

Experimental Protocol: Self-Validating Disposal & Spill Management

To ensure absolute trustworthiness in your laboratory operations, the following protocol is designed as a self-validating system. Every phase includes a specific validation check to confirm the procedure was executed correctly before proceeding.

Phase 1: Point-of-Generation Segregation

Step 1: PPE Donning & Verification

  • Action: Equip chemical-resistant nitrile or neoprene gloves, a fully buttoned lab coat, and chemical splash goggles[2].

  • Causality: Propylguanidine can cause severe eye damage and skin irritation upon contact[4].

  • Validation: Perform a "buddy check" or mirror check to ensure no exposed skin exists at the wrists or neckline before handling the waste.

Step 2: Chemical Segregation

  • Action: Isolate propylguanidine waste from strong acids, heavy metals, and sodium hypochlorite (bleach)[2].

  • Causality: The basic guanidine moiety can react violently with strong acids. More critically, contact with bleach can liberate highly toxic chlorine gas or form explosive nitrogen trichloride[2][3].

  • Validation: Cross-reference the waste container's active log. If the log contains any incompatible oxidizers, do not add the propylguanidine; initiate a new, dedicated waste container.

Phase 2: Containment and Labeling

Step 3: Primary Containment

  • Action: Transfer liquid propylguanidine waste into a leak-proof, chemically compatible container (e.g., High-Density Polyethylene - HDPE). For solid waste, avoid creating dust and place it in a sealed bag or designated solid waste bin[2][3].

  • Causality: HDPE provides excellent chemical resistance against basic organic compounds, preventing leaching or container failure over the accumulation period.

  • Validation: Invert the sealed empty container (if safe) or check the seal integrity before adding waste. Ensure the secondary containment tray is dry and free of residue.

Step 4: Regulatory Labeling

  • Action: Affix an EPA-compliant hazardous waste label immediately upon the first drop of waste entering the container. Clearly indicate "Hazardous Waste - Propylguanidine / Toxic / Corrosive"[7].

  • Causality: Unlabeled waste is the leading cause of laboratory accidents during EHS consolidation. Immediate labeling complies with EPA RCRA standards[7].

  • Validation: The label must be legible, dated with the accumulation start date, and securely attached to the side of the container (never the lid).

Phase 3: Spill Containment (Emergency Protocol)

Step 5: Immediate Isolation & Mechanical Cleanup

  • Action: In the event of a spill, ensure the area is well-ventilated[2]. For solid spills, sweep up mechanically without creating dust[3][5]. For liquid spills, use an inert absorbent material from a chemical spill kit[2].

  • Causality: Minimizing aerosolization prevents the inhalation of acutely toxic particulates (H332)[5].

  • Validation: The spill area must test neutral (pH 7) using pH indicator paper after a final wipe-down with water, confirming the complete removal of the basic guanidine residue[5].

Phase 4: Final Disposition via EHS

Step 6: EHS Coordination & Incineration

  • Action: Coordinate with your Environmental Health and Safety (EHS) department for pickup before the 30-day accumulation limit expires[2][6].

  • Causality: Incineration is the only approved method that guarantees the complete thermal destruction of the stable guanidine core, preventing harmful runoff into aquatic ecosystems[2][7].

  • Validation: Obtain and file the signed waste manifest from EHS, confirming the chain of custody has been successfully transferred.

References

  • Navigating the Safe Disposal of Guanidine: A Procedural Guide - Benchchem.
  • Safety Data Sheet Guanidine Thiocyan
  • Safety Data Sheet: Guanidine hydrochloride - Carl ROTH.
  • SAFETY D
  • Frequent Questions About Managing Hazardous Waste at Academic Labor
  • Waste & Debris Fact Sheets - US EPA.
  • Poster Presentations - ResearchG

Sources

Handling

Personal protective equipment for handling Propylguanidine

As a Senior Application Scientist, I frequently observe laboratories treating alkylguanidines—such as propylguanidine and its hydrochloride salts—with the same operational leniency as standard biological buffers. This is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating alkylguanidines—such as propylguanidine and its hydrochloride salts—with the same operational leniency as standard biological buffers. This is a critical safety failure. Propylguanidine is a highly reactive, physiologically active compound used extensively in biochemical research and drug development[1][2]. Handling it requires a rigorous, self-validating safety architecture.

To build a truly safe laboratory environment, you must understand why specific Personal Protective Equipment (PPE) is required. This guide synthesizes the physicochemical properties of propylguanidine with field-proven operational protocols, providing you with a comprehensive safety framework.

Mechanistic Grounding: The "Why" Behind the PPE

The hazards of propylguanidine are rooted in its molecular structure. As an alkylguanidine, it acts as a cationic surfactant in aqueous environments[3]. This amphiphilic nature allows it to readily perturb mammalian cell membranes[4].

If systemic absorption occurs (via inhalation of dust or transdermal penetration), alkylguanidines accumulate in the inner mitochondrial compartment. Here, they severely inhibit oxidative phosphorylation and adenine nucleotide translocation, leading to rapid cellular ATP depletion[5]. Furthermore, acute exposure to guanidine salts triggers parasympathomimetic effects, including severe mucosal irritation, salivation, dizziness, and respiratory acceleration.

ToxicityMechanism PG Propylguanidine Membrane Membrane Perturbation PG->Membrane Mito Mitochondrial Entry Membrane->Mito OxPhos OxPhos Inhibition Mito->OxPhos Tox Cellular Toxicity OxPhos->Tox

Figure 1: Mechanistic pathway of alkylguanidine-induced cellular toxicity.

Hazard Profile & Quantitative Risk Assessment

To establish a baseline for our PPE requirements, we must look at the quantitative toxicological data associated with guanidine derivatives. The table below summarizes the core hazards and their direct operational implications.

Hazard CategoryGHS ClassificationQuantitative Indicator / LimitOperational Implication
Acute Toxicity (Oral/Inhalation) Category 4LD50 ~475 mg/kg (Rat)Mandates strict prevention of inhalation via P3/N100 filtration[6][7].
Skin Irritation Category 2>2000 mg/kg (Dermal LD50)Requires minimum 0.11mm Nitrile gloves; latex is insufficient[6].
Eye Irritation Category 2AN/AMandates tight-fitting, splash-proof safety goggles[7].
Combustible Dust Physical HazardN/ARequires non-sparking tools and grounded equipment during transfer[7].

*Toxicological thresholds are extrapolated from the foundational guanidine hydrochloride base[6].

Comprehensive PPE Specifications

Based on the mechanistic and quantitative data, the following PPE matrix is mandatory for handling propylguanidine.

  • Respiratory Protection:

    • Specification: N100 (US) or P3 (EU) particulate respirator, or a powered air-purifying respirator (PAPR) if handling bulk powder outside a fume hood.

    • Causality: Propylguanidine hydrochloride is highly hygroscopic. Inhalation of its fine dust leads to rapid dissolution in the respiratory mucosa, causing immediate localized acute toxicity and potential systemic absorption.

  • Dermal & Hand Protection:

    • Specification: Double-gloving with heavy-duty Nitrile (minimum 0.11 mm thickness) or Neoprene gloves.

    • Causality: Because propylguanidine exhibits cationic surfactant properties[3][4], it can degrade or permeate standard latex. Nitrile provides a superior, chemically inert barrier against both the free base and hydrochloride salt forms.

  • Eye & Face Protection:

    • Specification: Tight-fitting chemical safety goggles. A full face shield is required if handling solutions >1 Molar.

    • Causality: Guanidine derivatives cause severe, potentially irreversible eye damage and corneal irritation[6][7]. Standard safety glasses with side shields do not protect against hygroscopic dust settling into the eyes.

  • Body Protection:

    • Specification: A closed-front, fluid-resistant laboratory coat (e.g., Tyvek or polymer-coated cotton).

Operational Workflows: Handling and Decontamination

Providing PPE is only half the equation; the operational workflow must validate the safety measures. Below are the self-validating protocols for routine preparation and emergency spill response.

Protocol A: Safe Preparation of Propylguanidine Aqueous Solutions
  • Environmental Verification: Before opening the reagent, verify that the fume hood face velocity is actively reading between 0.4 to 0.6 m/s (80–120 fpm).

  • Static Mitigation: Ground your analytical balance. Propylguanidine powders can accumulate static charge, leading to sudden aerosolization and combustible dust hazards[7].

  • Weighing: Use a static-dissipative, non-sparking spatula. Weigh the required mass into a pre-tared, sealable anti-static weigh boat.

  • Dissolution Sequence: Transfer the solid to a volumetric flask already containing 80% of the final solvent volume.

    • Causality: Adding powder to liquid (rather than liquid to powder) prevents the displacement of dry, contaminated air from the flask, drastically minimizing hazardous dust generation.

  • Homogenization: Seal the flask and use a magnetic stirrer. Avoid vigorous manual shaking to prevent the aerosolization of the surfactant-like solution.

Protocol B: Spill Decontamination and Disposal

In the event of a spill, immediately execute the following sequential workflow to prevent environmental release and secondary exposure.

SpillResponse Start Spill Detected Evac Isolate Area & Don PPE Start->Evac Contain Moisten & Contain Evac->Contain Clean Collect (Non-sparking) Contain->Clean Dispose Hazardous Waste Clean->Dispose

Figure 2: Sequential operational workflow for propylguanidine spill containment.

  • Isolation: Evacuate non-essential personnel from the immediate vicinity.

  • PPE Verification: Ensure double nitrile gloves and N100/P3 respirators are equipped.

  • Moistening (Critical Step): If the spill is a dry powder, lightly moisten the spill area with water using a gentle spray bottle.

    • Causality: Sweeping dry guanidine salts generates a highly toxic, potentially explosive dust cloud[7]. Moistening binds the particles.

  • Containment & Collection: Cover the moistened spill with an inert absorbent material (e.g., vermiculite or sand). Mechanically collect the slurry using non-sparking tools (plastic dustpans/scrapers).

  • Surface Neutralization: Wash the contaminated surface thoroughly with plenty of water or a weak acidic solution to neutralize any residual basicity.

  • Disposal: Transfer all collected waste and contaminated PPE into a clearly labeled, sealable hazardous waste container. Dispose of via an approved chemical waste incineration plant.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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